4-(4-Chlorophenyl)oxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-chlorophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-3-1-7(2-4-8)9-5-12-6-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKCIMXCVGFZEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461885 | |
| Record name | 4-(4-chlorophenyl)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832099-59-9 | |
| Record name | 4-(4-chlorophenyl)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(4-Chlorophenyl)oxazole: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-(4-Chlorophenyl)oxazole (CAS No. 832099-59-9), a heterocyclic compound of significant interest to the chemical, pharmaceutical, and material science communities. The oxazole core is a privileged scaffold in medicinal chemistry, and substitution with a chlorophenyl group at the 4-position imparts specific physicochemical characteristics that influence its synthetic utility and biological potential. This document details the compound's known properties, outlines established and theoretical synthetic routes with detailed protocols, discusses its potential applications in drug discovery, and provides essential safety and handling information. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this specific chemical entity.
Introduction and Molecular Overview
The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This motif is present in numerous natural products and synthetic molecules, bestowing a range of biological activities including antibacterial, antiviral, anti-inflammatory, and cytotoxic properties.[1] The stability and electronic properties of the oxazole ring make it an excellent scaffold for developing therapeutic agents, as it can engage in various non-covalent interactions with biological targets like enzymes and receptors.[2]
This compound incorporates two key structural features: the oxazole core and a para-substituted chlorophenyl moiety. The chlorine atom, a halogen, acts as a weak deactivating group via induction but also as a weak ortho-para director through resonance. Its presence can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with protein targets. This specific substitution pattern makes this compound a valuable building block for creating libraries of more complex molecules for screening in drug discovery and materials science.
Physicochemical and Spectroscopic Properties
Precise experimental data for this compound is not widely published in publicly accessible literature. The information below is compiled from commercial supplier data and computational predictions, providing a foundational understanding of its characteristics.
General Properties
Quantitative data for key physical properties are summarized in the table below. The lack of experimentally determined melting and boiling points in readily available literature suggests that the compound may be primarily synthesized as an intermediate for further reactions rather than isolated as a final product in many academic studies.
| Property | Value | Source |
| CAS Number | 832099-59-9 | Sigma-Aldrich[3] |
| Molecular Formula | C₉H₆ClNO | Sigma-Aldrich[3] |
| Molecular Weight | 179.60 g/mol | PubChem[2] |
| Physical Form | Solid | Sigma-Aldrich[3] |
| Purity | ≥95% (Typical Commercial Grade) | Sigma-Aldrich[3] |
| XLogP3-AA (Predicted) | 2.6 | PubChem[2] |
| Hydrogen Bond Donors | 0 | PubChem[2] |
| Hydrogen Bond Acceptors | 2 | PubChem[2] |
Spectroscopic Characterization (Predicted)
While specific spectra for this compound are not available, characteristic spectral data can be predicted based on the analysis of its constituent functional groups and related structures.[4] Researchers synthesizing this compound should expect to see the following features:
-
¹H NMR: Signals would be expected in the aromatic region (approx. δ 7.0-8.5 ppm). The protons on the oxazole ring (at C2 and C5) would appear as distinct singlets. The four protons on the chlorophenyl ring would likely appear as a pair of doublets (an AA'BB' system) characteristic of para-substitution.
-
¹³C NMR: Aromatic carbons would resonate in the δ 110-160 ppm range. Key signals would include the C=N carbon (C2) of the oxazole ring (highly deshielded), and the other oxazole carbons (C4 and C5). The chlorophenyl ring would show four distinct signals due to symmetry.
-
Infrared (IR) Spectroscopy: Characteristic peaks would include C=N stretching of the oxazole ring (approx. 1650 cm⁻¹), C-O-C stretching (approx. 1040-1100 cm⁻¹), aromatic C=C stretching (approx. 1500-1600 cm⁻¹), and a strong C-Cl stretching band (approx. 700-800 cm⁻¹).[4]
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z 179. A characteristic isotopic pattern for one chlorine atom ([M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak) would be a definitive feature. Fragmentation would likely involve cleavage of the oxazole ring.
Synthesis Methodologies
The synthesis of 4-aryloxazoles can be achieved through several established synthetic strategies. The most direct and logical approach for this compound involves the cyclization of a key precursor, 2-amino-1-(4-chlorophenyl)ethanone.
Primary Synthetic Route: From α-Aminoketone
This is a variation of classical oxazole syntheses where an α-aminoketone is cyclized with a one-carbon component, which provides the C2 atom of the oxazole ring. The most common and accessible C1 source for this transformation is formamide.
Figure 1: Primary synthesis pathway for this compound.
Causality and Experimental Rationale: The reaction proceeds via nucleophilic attack of the amino group of the α-aminoketone onto the carbonyl carbon of formamide. This is followed by an intramolecular cyclization where the ketone's carbonyl oxygen attacks the newly formed imine carbon. The final step is a dehydration event, driven by high temperature, which results in the formation of the stable aromatic oxazole ring. Formamide serves as both the reactant and often as the solvent in this high-temperature condensation.
Step-by-Step Experimental Protocol:
-
Reactant Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-1-(4-chlorophenyl)ethanone hydrochloride (1.0 eq).
-
Reaction Setup: Add an excess of formamide (10-20 eq), which will act as both a reactant and the solvent.
-
Thermal Cyclization: Heat the reaction mixture to 160-180 °C using an oil bath. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of cold water. This will precipitate the crude product.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Alternative Synthetic Routes
While the formamide route is direct, other classical methods can be adapted for this synthesis, providing alternative pathways depending on starting material availability.
Figure 2: Conceptual overview of alternative oxazole synthesis routes.
-
Robinson-Gabriel Synthesis: This method involves the cyclodehydration of an α-acylamino ketone.[4] For the target molecule, this would require the synthesis of N-(2-(4-chlorophenyl)-2-oxoethyl)formamide as the starting material, which is then treated with a strong dehydrating agent like sulfuric acid or phosphorus oxychloride.
-
Van Leusen Oxazole Synthesis: This powerful reaction constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). To synthesize a 4-substituted oxazole like the target compound, a modified Van Leusen approach would be necessary, as the classical method typically yields 5-substituted oxazoles from aldehydes.
Applications in Research and Drug Development
While specific biological activity data for this compound is sparse, its structural motifs are prevalent in compounds with demonstrated pharmacological relevance. Therefore, its primary application is as a key intermediate and building block for the synthesis of more complex molecules for screening and lead optimization.
Scaffold for Medicinal Chemistry
The this compound core can be elaborated at the C2 and C5 positions to generate diverse libraries of compounds.
-
Potential as an Anti-inflammatory Agent: The chlorophenyl moiety is found in several nonsteroidal anti-inflammatory drugs (NSAIDs). The oxazole core itself is present in molecules with anti-inflammatory properties.[4] Combining these features makes derivatives of this compound attractive targets for screening in inflammation assays.
-
Antimicrobial Drug Discovery: Numerous oxazole-containing natural products and synthetic compounds exhibit potent antibacterial and antifungal activity.[1][4] The lipophilic nature of the chlorophenyl group can enhance cell membrane permeability, a desirable trait for antimicrobial agents. Derivatives of this compound are logical candidates for evaluation against various microbial strains.
-
Kinase Inhibitors: The planar, aromatic structure of the oxazole ring system is well-suited to fit into the ATP-binding pockets of protein kinases, a major class of drug targets, particularly in oncology. The chlorophenyl group can form key interactions within these pockets.
Building Block in Materials Science
2,5-Diaryloxazoles are known for their fluorescent properties and have been investigated as scintillators and laser dyes.[2] While this compound is a mono-aryl oxazole, it can serve as a precursor for synthesizing 2,4-disubstituted or 2,4,5-trisubstituted oxazoles with potential applications as fluorescent probes or components in organic light-emitting diodes (OLEDs).
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care, following standard laboratory safety procedures.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
GHS Pictogram: GHS07 (Exclamation Mark).
-
Signal Word: Warning.[3]
Handling Recommendations:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.
Conclusion
This compound is a valuable heterocyclic building block whose full potential is still being explored. Its synthesis is accessible through well-established chemical transformations, primarily the cyclocondensation of 2-amino-1-(4-chlorophenyl)ethanone. While direct biological data on this specific compound is limited, its structural similarity to a wide range of bioactive molecules makes it a compound of high interest for generating novel candidates in drug discovery programs targeting infectious diseases, inflammation, and cancer. Further research into the direct biological profiling of this compound and the exploration of its derivatization will continue to define its role in medicinal and materials chemistry.
References
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Barbuceanu, S.-F., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. National Institutes of Health. [Link]
-
Zhang, W., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]
-
Angene Chemical. 2-Amino-1-(4-chlorophenyl)ethanone, HCl Product Page. [Link]
-
PubChem. 4-(2-Chlorophenyl)oxazole Entry. [Link]
-
de Souza, M. C. B. V., et al. (2018). Naturally Occurring Oxazole-Containing Peptides. MDPI. [Link]
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- 4. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 4-(4-Chlorophenyl)oxazole: Synthesis, Properties, and Applications in Drug Discovery
Abstract: This document provides a comprehensive technical overview of 4-(4-Chlorophenyl)oxazole, a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. Oxazole scaffolds are integral to numerous biologically active molecules, and the introduction of a chlorophenyl moiety presents a key building block for developing novel therapeutic agents.[1][2] This guide details the compound's physicochemical properties, molecular structure, established synthesis strategies, and potential applications, with a focus on its relevance to researchers in drug development. All technical claims are substantiated with references to authoritative sources, and exemplary protocols are provided to guide laboratory practice.
Introduction: The Significance of Aryl-Oxazole Scaffolds
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a cornerstone in medicinal chemistry, found in a wide array of natural products and synthetic compounds that exhibit potent biological activities.[1] The stability of the oxazole ring, combined with its ability to participate in hydrogen bonding and other non-covalent interactions, makes it a privileged scaffold in drug design.[1]
Derivatives of oxazole have demonstrated a vast spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2] The attachment of aryl groups, such as the 4-chlorophenyl moiety, to the oxazole core allows for the systematic exploration of structure-activity relationships (SAR). The chlorine atom can modulate the compound's electronic properties and metabolic stability, and the phenyl ring provides a vector for engaging with hydrophobic pockets in biological targets like enzymes and receptors. Consequently, this compound serves as a valuable intermediate and a foundational structure for creating libraries of novel bioactive compounds.
Physicochemical and Structural Properties
The fundamental identity and characteristics of this compound are summarized below. The data is compiled from leading chemical suppliers and databases.
Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 832099-59-9 | [3][4][5] |
| Molecular Formula | C₉H₆ClNO | [3][5] |
| Molecular Weight | 179.61 g/mol | [3] |
| IUPAC Name | 4-(4-chlorophenyl)-1,3-oxazole | |
| InChI Key | BVKCIMXCVGFZEN-UHFFFAOYSA-N | |
| Canonical SMILES | ClC1=CC=C(C=C1)C1=COC=N1 | [3] |
Physical and Chemical Properties
| Property | Value | Source(s) |
| Physical Form | White to light yellow solid | [4] |
| Purity | Typically ≥95% | [3][5] |
| Storage Conditions | Store at room temperature or 2-8°C, sealed in a dry environment | [3] |
Molecular Structure Visualization
The molecular structure of this compound consists of a central oxazole ring linked at the C4 position to a phenyl ring, which is substituted with a chlorine atom at the para-position.
Caption: 2D representation of the this compound structure.
Synthesis Methodologies
The synthesis of substituted oxazoles is well-established in organic chemistry, with several named reactions providing reliable routes. The Robinson-Gabriel synthesis is a classic and highly effective method for preparing 2,5-disubstituted and 4,5-disubstituted oxazoles.[6] This pathway involves the cyclization and dehydration of an α-acylamino ketone.
A plausible synthesis for this compound would start from 2-amino-1-(4-chlorophenyl)ethanone. This intermediate would first undergo N-formylation (acylation with a formic acid derivative) to yield N-(2-(4-chlorophenyl)-2-oxoethyl)formamide. Subsequent treatment with a strong dehydrating agent, such as sulfuric acid, phosphorus pentoxide, or polyphosphoric acid, induces cyclization to form the target oxazole ring.
Caption: Generalized workflow for the synthesis of this compound.
Applications in Research and Drug Development
While specific biological data for this compound is not extensively published, its structural components are featured in numerous compounds with significant therapeutic potential. Its value lies primarily as a versatile building block for more complex molecules.
-
Anticancer Research: The 4-chlorophenyl group is present in many kinase inhibitors and agents that disrupt microtubule dynamics. For instance, research on furan-based analogues has identified potent inhibitors of tubulin polymerization that feature a 4-chlorophenyl moiety.[7] this compound provides a rigid scaffold to orient this group towards the colchicine binding site of tubulin, a validated anticancer target.[7]
-
Antimicrobial Agents: Heterocyclic systems, including oxazoles and oxadiazoles, form the basis of many antibacterial and antifungal drugs.[1][8][9] The lipophilic nature of the chlorophenyl group can enhance membrane permeability, a critical factor for antimicrobial efficacy.
-
Fragment-Based Drug Discovery (FBDD): With a molecular weight under 180 g/mol , this compound is an ideal candidate for FBDD screening. It can be used to probe binding sites in proteins of interest, with subsequent optimization efforts focused on growing the molecule from the oxazole core to improve affinity and selectivity.
Exemplary Experimental Protocol: Purification by Recrystallization
The trustworthiness of any experimental result depends on the purity of the materials used. For a solid compound like this compound, recrystallization is a fundamental and self-validating purification technique.
Objective: To purify crude this compound to a high degree of purity, suitable for analytical characterization and use in biological assays.
Materials:
-
Crude this compound solid.
-
A selection of solvents for testing (e.g., ethanol, isopropanol, ethyl acetate, hexane, water).
-
Erlenmeyer flasks (two sizes).
-
Hot plate with stirring capability.
-
Buchner funnel and filter flask.
-
Filter paper.
-
Glass funnel.
-
Ice bath.
Methodology:
-
Solvent Selection: The key to recrystallization is identifying a solvent (or solvent pair) that dissolves the compound well when hot but poorly when cold.
-
Place a small amount (10-20 mg) of the crude solid into several test tubes.
-
Add a few drops of a different solvent to each tube at room temperature. A good solvent will not dissolve the solid at this stage.
-
Gently heat the test tubes. The desired solvent will fully dissolve the solid upon heating.
-
Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will be one from which the compound precipitates as clean crystals upon cooling. (For this compound, a system like ethanol/water or isopropanol is a likely candidate).
-
-
Dissolution:
-
Place the bulk of the crude this compound into an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring the mixture on a hot plate. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
-
Hot Filtration (Optional but Recommended): This step removes insoluble impurities.
-
Pre-heat a second Erlenmeyer flask and a glass funnel on the hot plate. Place a fluted piece of filter paper in the funnel.
-
Quickly pour the hot, saturated solution through the pre-heated funnel into the clean flask. Working quickly prevents premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
-
Crystal Collection:
-
Set up a Buchner funnel with filter paper over a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of the cold recrystallization solvent.
-
Pour the cold crystal slurry into the funnel. The vacuum will pull the solvent (mother liquor) through, leaving the purified crystals on the filter paper.
-
Wash the crystals with a small amount of fresh, ice-cold solvent to remove any remaining mother liquor.
-
-
Drying:
-
Allow the crystals to dry on the filter paper under vacuum for several minutes.
-
Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely or dry in a vacuum oven.
-
-
Validation:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.
-
Assess purity using techniques like TLC, HPLC, or NMR spectroscopy.
-
Safety and Handling
According to supplier safety data, this compound is classified as harmful and requires careful handling.
-
GHS Pictogram: GHS07 (Harmful)
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
Conclusion
This compound (CAS No. 832099-59-9) is a well-defined chemical entity with significant potential as a building block in medicinal chemistry and materials science. Its straightforward synthesis from common starting materials, combined with the proven importance of the aryl-oxazole scaffold, makes it a valuable compound for researchers. The strategic presence of the 4-chlorophenyl group provides a handle for modulating physicochemical properties and for specific interactions with biological targets. This guide has provided the core technical data, structural information, and exemplary protocols necessary for its effective use in a research setting.
References
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This compound - CAS:832099-59-9. Beijing Innochem Science & Technology Co., Ltd. [Link]
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Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. National Institutes of Health (NIH). [Link]
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Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
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Naturally Occurring Oxazole-Containing Peptides. MDPI. [Link]
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Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. National Institutes of Health (PMC). [Link]
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Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Taylor & Francis Online. [Link]
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Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4- oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. ResearchGate. [Link]
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- 9. researchgate.net [researchgate.net]
The Synthesis and Discovery of 4-(4-Chlorophenyl)oxazole: A Technical Guide for Chemical Researchers
Introduction: The Oxazole Scaffold in Modern Chemistry
The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, represents a cornerstone in the architecture of biologically active molecules and functional materials.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in medicinal chemistry.[2] The substitution pattern on the oxazole ring plays a pivotal role in defining the biological activities of its derivatives, which span a wide range including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1] This guide provides an in-depth technical overview of the synthesis, discovery, and properties of a specific, valuable derivative: 4-(4-Chlorophenyl)oxazole.
Physicochemical Properties of this compound
A comprehensive understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 832099-59-9 | [3] |
| Molecular Formula | C₉H₆ClNO | [3] |
| Molecular Weight | 179.6 g/mol | [3] |
| Appearance | White to light yellow solid | [3] |
| Storage Temperature | Room temperature | [3] |
| SMILES | ClC1=CC=C(C=C1)C1=COC=N1 | [3] |
Strategic Approaches to the Synthesis of this compound
The synthesis of the 4-aryloxazole core can be approached through several established methodologies. The choice of a particular synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and scalability. Here, we discuss three prominent and historically significant methods applicable to the synthesis of this compound.
The Robinson-Gabriel Synthesis: A Classic Route to Oxazoles
First described independently by Sir Robert Robinson and Siegmund Gabriel in the early 20th century, the Robinson-Gabriel synthesis remains a robust and versatile method for the preparation of oxazoles.[4][5] The core of this reaction is the cyclodehydration of an α-acylamino ketone.[4]
Causality of Experimental Choices: The key to a successful Robinson-Gabriel synthesis lies in the efficient formation of the α-acylamino ketone precursor and the selection of an appropriate dehydrating agent. Strong acids such as concentrated sulfuric acid or polyphosphoric acid are traditionally used, though milder reagents have been developed to accommodate sensitive functional groups.
Experimental Protocol: A Generalized Robinson-Gabriel Synthesis
-
Preparation of the α-Acylamino Ketone: The synthesis begins with the acylation of an α-amino ketone. For the synthesis of a precursor to this compound, one would start with 2-amino-1-(4-chlorophenyl)ethan-1-one. This is then acylated, for example with formic acid or a derivative, to yield N-(2-(4-chlorophenyl)-2-oxoethyl)formamide.
-
Cyclodehydration: The α-acylamino ketone is then subjected to a strong dehydrating agent. A common procedure involves heating the precursor in concentrated sulfuric acid or polyphosphoric acid.
-
Work-up and Purification: The reaction mixture is carefully quenched with water or ice, and the resulting precipitate is collected by filtration. The crude product is then purified by recrystallization or column chromatography to yield the desired this compound.
Caption: Robinson-Gabriel Synthesis Workflow.
The Van Leusen Oxazole Synthesis: A Modern and Versatile Approach
The Van Leusen reaction, first described in the 1970s, offers a powerful and flexible method for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[6] This method is particularly valued for its operational simplicity and broad substrate scope.[3]
Causality of Experimental Choices: The success of the Van Leusen synthesis hinges on the deprotonation of TosMIC to form a nucleophilic intermediate. The choice of base and solvent is therefore critical. Potassium carbonate is a commonly used base, and polar aprotic solvents like DMF or the use of ionic liquids can facilitate the reaction.[7]
Experimental Protocol: A Generalized Van Leusen Synthesis
-
Reaction Setup: In a suitable flask, 4-chlorobenzaldehyde and tosylmethyl isocyanide (TosMIC) are dissolved in a solvent such as methanol or an ionic liquid.
-
Base Addition: A base, typically potassium carbonate, is added to the mixture. The reaction is then stirred at room temperature or with gentle heating.
-
Reaction Monitoring and Work-up: The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.
Caption: Van Leusen Oxazole Synthesis Workflow.
Synthesis from α-Haloketones and Amides
Another classical and straightforward approach to oxazole synthesis involves the condensation of an α-haloketone with a primary amide.[8] This method, often referred to as the Blümlein-Lewy synthesis, provides a direct route to 4-substituted oxazoles.
Causality of Experimental Choices: The reactivity of the α-haloketone is a key factor in this synthesis. α-Bromo or α-chloro ketones are commonly employed. The choice of amide will determine the substituent at the 2-position of the oxazole ring. For the synthesis of this compound, formamide would be the amide of choice. The reaction is typically carried out at elevated temperatures, and the removal of the water formed during the reaction can drive the equilibrium towards the product.
Experimental Protocol: A Generalized Synthesis from an α-Haloketone
-
Reactant Mixture: 2-Bromo-1-(4-chlorophenyl)ethan-1-one and formamide are combined in a reaction vessel.
-
Heating: The mixture is heated, often to reflux, to facilitate the condensation and cyclization reaction.
-
Work-up: After cooling, the reaction mixture is poured into water, and the product is extracted with a suitable organic solvent.
-
Purification: The organic extract is washed, dried, and concentrated. The resulting crude product is then purified by standard methods such as recrystallization or chromatography.
Discovery and Historical Context
While the precise first synthesis of this compound is not prominently documented in readily accessible literature, the synthesis of closely related 4-aryloxazoles has been explored for many decades. The foundational synthetic methods described above, particularly the Robinson-Gabriel synthesis, were established in the early 20th century and provided the chemical community with the tools to access a wide variety of oxazole derivatives.
More recently, a 2019 review on the biological activities of oxazole derivatives highlights the work of Kaspady and colleagues, who synthesized a series of 2-tert-Butyl-4-aryloxazoles, including 2-tert-Butyl-4-(4-chlorophenyl)oxazole, and evaluated their antibacterial properties.[1] This demonstrates the continued interest in this class of compounds and their potential applications in medicinal chemistry.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a recurring motif in compounds with a diverse range of biological activities. The presence of the chlorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its potency and metabolic stability.
Potential Therapeutic Areas:
-
Antimicrobial Agents: As demonstrated by the work of Kaspady et al., 4-aryloxazoles can exhibit significant antibacterial activity.[1] The oxazole ring can mimic or interact with biological targets in bacteria, leading to the inhibition of essential cellular processes.
-
Anticancer Agents: Numerous oxazole-containing compounds have been investigated for their potential as anticancer drugs.[9] They can act through various mechanisms, including the inhibition of kinases, disruption of microtubule dynamics, and induction of apoptosis.
-
Anti-inflammatory Agents: The oxazole nucleus is also found in compounds with anti-inflammatory properties.[9] These molecules can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenases (COX) or by interfering with cytokine signaling.
The versatility of the this compound core makes it an attractive starting point for the design and synthesis of novel therapeutic agents. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery.
Conclusion
This compound is a valuable heterocyclic compound with a rich chemistry and significant potential in medicinal chemistry. Its synthesis can be achieved through several well-established and reliable methods, each offering distinct advantages depending on the specific requirements of the researcher. The continued exploration of the biological activities of this compound and its analogs is likely to uncover new therapeutic applications, further solidifying the importance of the oxazole scaffold in modern drug discovery.
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The Medicinal Chemistry Potential of 4-(4-Chlorophenyl)oxazole: A Technical Guide for Drug Discovery and Development
Abstract
The oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, integral to a wide array of biologically active compounds. This technical guide provides an in-depth exploration of the potential applications of a specific derivative, 4-(4-Chlorophenyl)oxazole, as a promising core structure for the development of novel therapeutics. We will delve into its potential as an anticancer, anti-inflammatory, and antimicrobial agent, supported by a synthesis of existing literature on closely related analogues. This guide offers detailed, field-proven experimental protocols for its synthesis and biological evaluation, alongside an analysis of its potential mechanisms of action. By presenting a comprehensive overview, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to unlock the therapeutic promise of this compound and its derivatives.
Introduction: The Oxazole Scaffold in Medicinal Chemistry
The five-membered aromatic heterocycle, oxazole, has garnered significant attention in medicinal chemistry due to its versatile chemical properties and its presence in numerous clinically approved drugs and bioactive natural products.[1] The unique arrangement of oxygen and nitrogen atoms within the ring allows for a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, enabling oxazole-containing compounds to bind with high affinity to a diverse range of biological targets.[2] The inherent stability and synthetic tractability of the oxazole ring make it an attractive scaffold for the design and development of new chemical entities.[3]
The substitution pattern on the oxazole ring plays a pivotal role in determining the pharmacological activity of its derivatives.[4] The introduction of a 4-chlorophenyl group at the 4-position of the oxazole ring, as in this compound, is a strategic choice. The chloro-substituent can enhance metabolic stability and modulate the electronic properties of the molecule, potentially leading to improved pharmacokinetic profiles and target engagement. This guide will specifically focus on the untapped potential of this core structure.
Synthetic Strategies for this compound
The synthesis of this compound can be approached through several established methods for oxazole ring formation. The choice of synthetic route often depends on the availability of starting materials, desired scale, and substituent tolerance. Two of the most prominent and versatile methods are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classic and reliable method for the preparation of oxazoles, involving the cyclodehydration of an α-acylamino ketone.[5][6]
Caption: Robinson-Gabriel synthesis of a this compound derivative.
Experimental Protocol: Robinson-Gabriel Synthesis of 4-(4-Chlorophenyl)-2-phenyloxazole
-
Acylation of 2-Amino-1-(4-chlorophenyl)ethan-1-one:
-
To a solution of 2-amino-1-(4-chlorophenyl)ethan-1-one hydrochloride (1.0 eq) in a suitable solvent (e.g., dichloromethane or pyridine) at 0 °C, add benzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-(4-chlorophenyl)-2-oxoethyl)benzamide.
-
Purify the crude product by recrystallization or column chromatography.
-
-
Cyclodehydration:
-
To the purified N-(2-(4-chlorophenyl)-2-oxoethyl)benzamide (1.0 eq), add a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride (POCl₃) (excess).
-
Heat the mixture at a temperature range of 80-100 °C for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-(4-chlorophenyl)-2-phenyloxazole.[7]
-
Van Leusen Oxazole Synthesis
The Van Leusen oxazole synthesis provides an alternative route, particularly useful for the synthesis of 5-substituted oxazoles, but adaptable for 4,5-disubstituted analogs. It involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).[8][9]
Caption: Van Leusen synthesis of this compound.
Experimental Protocol: Van Leusen Synthesis of this compound
-
To a solution of 4-chlorobenzaldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.1 eq) in a suitable solvent (e.g., methanol or dimethoxyethane), add a base such as potassium carbonate (K₂CO₃) (2.0 eq).[10]
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Potential Therapeutic Applications
The this compound scaffold holds significant promise across several therapeutic areas, primarily driven by the diverse biological activities reported for structurally related compounds.
Anticancer Activity
Oxazole derivatives are known to exhibit potent anticancer activity through various mechanisms of action.[11] These include the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis.
Potential Mechanisms of Action:
-
Inhibition of Protein Kinases: Many oxazole-containing compounds have been identified as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. Molecular docking studies on related 1,3,4-oxadiazole analogues containing a 4-chlorophenyl moiety have suggested potential binding to the active site of EGFR tyrosine kinase.[12]
-
Induction of Apoptosis: Oxazole derivatives can induce programmed cell death (apoptosis) in cancer cells by targeting various components of the apoptotic machinery.[1]
-
Tubulin Polymerization Inhibition: Some oxazole derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[13]
Caption: Potential anticancer mechanisms of this compound.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[4][11]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.[7]
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a continuous pursuit. Oxazole derivatives have demonstrated promising anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade.[14]
Potential Mechanisms of Action:
-
Cyclooxygenase (COX) Inhibition: Prostaglandins, key mediators of inflammation, are synthesized by COX enzymes (COX-1 and COX-2). Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[4]
-
Lipoxygenase (LOX) Inhibition: Leukotrienes, another class of inflammatory mediators, are produced via the 5-lipoxygenase (5-LOX) pathway. Dual inhibitors of COX and 5-LOX are of great interest for their potential to provide broader anti-inflammatory efficacy.[1]
Caption: Dual inhibition of COX and 5-LOX pathways by this compound.
Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
-
Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for at least one week under standard laboratory conditions.[1][15]
-
Compound Administration: Administer this compound orally or intraperitoneally at different doses (e.g., 10, 20, 40 mg/kg). A control group receives the vehicle, and a positive control group receives a standard NSAID (e.g., indomethacin).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[16]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Oxazole derivatives have been reported to possess a broad spectrum of antibacterial and antifungal activities.[17][18]
Potential Mechanisms of Action:
The precise antimicrobial mechanisms of oxazole derivatives are not fully elucidated but may involve:
-
Inhibition of Essential Enzymes: Interference with enzymes crucial for bacterial or fungal survival, such as those involved in cell wall synthesis or DNA replication.
-
Disruption of Cell Membrane Integrity: Alteration of the microbial cell membrane, leading to leakage of cellular contents and cell death.
-
Generation of Oxidative Stress: Some halogenated isoxazolylnaphthoquinones have been shown to generate superoxide anions, leading to oxidative damage in bacteria.[19]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing the broth.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Table 1: Summary of Potential Biological Activities and Targets
| Therapeutic Area | Potential Molecular Target(s) | Key Biological Effect(s) |
| Anticancer | EGFR, Tubulin, Apoptotic proteins | Inhibition of cell proliferation, Induction of apoptosis, Cell cycle arrest |
| Anti-inflammatory | COX-2, 5-LOX | Reduction of prostaglandin and leukotriene synthesis, Decreased inflammation |
| Antimicrobial | Bacterial/Fungal essential enzymes, Cell membrane | Inhibition of microbial growth, Disruption of cell integrity |
Pharmacokinetics and Toxicology: A Preliminary Outlook
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology data for this compound are not yet available in the public domain, some general predictions can be made based on its structure and the properties of related oxazole derivatives.
Pharmacokinetics (ADME):
-
Absorption: The lipophilicity imparted by the chlorophenyl group may facilitate oral absorption.
-
Distribution: The compound is expected to distribute into various tissues. Its ability to cross the blood-brain barrier would be of interest for neurological applications.
-
Metabolism: The oxazole ring is generally stable to metabolic degradation. The primary sites of metabolism are likely to be the phenyl rings through hydroxylation.
-
Excretion: The metabolites are likely to be excreted renally.
Toxicology:
Preliminary toxicological assessment is crucial for any new chemical entity. In vitro and in vivo assays are necessary to evaluate the safety profile of this compound.
Experimental Protocol: Acute Oral Toxicity (OECD 423)
-
Animal Selection: Use healthy, young adult female rats.
-
Dosing: Administer a single oral dose of this compound to a group of three animals at a starting dose of 300 mg/kg (if no prior information is available).[20][21]
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.
-
Stepwise Procedure: Depending on the outcome, the test may be stopped, or additional animals may be dosed at higher or lower fixed dose levels (5, 50, 300, 2000 mg/kg).
-
Classification: The results are used to classify the substance into a GHS toxicity category.
Experimental Protocol: Mutagenicity (Ames Test)
-
Bacterial Strains: Use several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon (e.g., TA98, TA100).[14][17]
-
Exposure: Expose the bacterial strains to various concentrations of this compound, with and without a metabolic activation system (S9 mix).
-
Plating: Plate the treated bacteria on a histidine-deficient agar medium.
-
Incubation: Incubate the plates for 48-72 hours.
-
Result Interpretation: A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[22]
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. The synthesis of existing literature on related compounds strongly suggests its potential as a lead structure for the development of novel anticancer, anti-inflammatory, and antimicrobial agents. The presence of the 4-chlorophenyl moiety is anticipated to confer favorable physicochemical and pharmacokinetic properties.
This technical guide provides a foundational framework for initiating research into this compound, offering detailed synthetic and biological evaluation protocols. However, it is crucial to underscore the current lack of specific in vivo efficacy, ADME, and toxicology data for this compound. Future research should prioritize these areas to fully elucidate its therapeutic potential and safety profile. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of a library of derivatives with modifications at the 2- and 5-positions of the oxazole ring, will be instrumental in optimizing potency and selectivity.
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The Multifaceted Biological Activities of Substituted Oxazole Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The oxazole scaffold, a five-membered aromatic heterocycle containing oxygen and nitrogen, represents a cornerstone in medicinal chemistry. Its unique electronic properties and structural versatility have positioned it as a "privileged" structure in the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the diverse biological activities exhibited by substituted oxazole derivatives. We delve into the key therapeutic areas where these compounds have shown significant promise, including oncology, infectious diseases, inflammation, and neurodegenerative disorders. Beyond a mere cataloging of activities, this guide offers a causal analysis of experimental choices, detailed step-by-step protocols for crucial biological assays, and an exploration of the underlying mechanisms of action, supported by illustrative signaling pathway diagrams. All quantitative data is summarized in structured tables for comparative analysis, and a comprehensive list of references is provided to ground the discussion in authoritative scientific literature. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of oxazole-based therapeutics.
Introduction: The Oxazole Core in Medicinal Chemistry
The oxazole ring is a doubly unsaturated 5-membered heterocycle with an oxygen atom at position 1 and a nitrogen atom at position 3.[1] This arrangement of heteroatoms imparts a unique set of physicochemical properties, including the ability to participate in hydrogen bonding and various non-covalent interactions with biological macromolecules like enzymes and receptors.[2][3] Consequently, oxazole derivatives have been successfully developed into clinically used drugs, such as the anti-inflammatory agent Oxaprozin and the platelet aggregation inhibitor Ditazole.[1] The true power of the oxazole scaffold lies in the vast chemical space that can be explored through substitution at its carbon atoms. The nature and position of these substituents play a pivotal role in determining the specific biological activity and potency of the resulting derivatives.[1] This guide will explore the major classes of biological activity associated with substituted oxazoles, providing both the scientific rationale and the practical methodologies for their investigation.
Anticancer Activity of Oxazole Derivatives: Targeting the Hallmarks of Cancer
Substituted oxazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide range of cancer cell lines, including multidrug-resistant strains. Their mechanisms of action are diverse, targeting various hallmarks of cancer, from uncontrolled proliferation to apoptosis evasion.
Mechanisms of Anticancer Action
A primary mechanism by which oxazole derivatives exert their anticancer effects is through the inhibition of key enzymes and proteins involved in cancer cell proliferation and survival. These include:
-
Tubulin Polymerization Inhibition: Several oxazole derivatives have been shown to inhibit the polymerization of tubulin, a critical component of the cellular cytoskeleton.[4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.
-
Kinase Inhibition: Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. Oxazole-containing compounds, such as Mubritinib, have been developed as tyrosine kinase inhibitors.[1]
-
Topoisomerase Inhibition: DNA topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. Certain oxazole derivatives can inhibit these enzymes, leading to DNA damage and cell death.[4]
-
Targeting STAT3 and G-quadruplexes: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes tumor growth and survival. Some oxazole derivatives have been found to inhibit STAT3 signaling.[4] Additionally, G-quadruplexes, which are secondary structures in nucleic acids, are implicated in cancer cell proliferation, and certain oxazoles can target these structures.[4]
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[5][6] The principle of the assay lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into a purple formazan product.[7] The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a series of dilutions of the test oxazole derivative in culture medium.
-
After 24 hours of cell incubation, remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Workflow for In Vitro Cytotoxicity Testing:
Caption: Workflow of the MTT assay for determining the cytotoxicity of oxazole derivatives.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of oxazole derivatives is highly dependent on the nature and position of the substituents. For instance, the presence of aromatic or heteroaromatic rings at the C2 and C5 positions of the oxazole core is often associated with potent activity.[3] Electron-withdrawing groups on these aromatic rings can further enhance cytotoxicity.[3] SAR studies are crucial for the rational design of more potent and selective anticancer agents.
Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the development of novel antimicrobial agents.[2][9] Substituted oxazole derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi, making them attractive candidates for new antimicrobial drug discovery.[5][9]
Spectrum of Antimicrobial Action
Oxazole derivatives have been reported to exhibit activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as various fungal species (e.g., Candida albicans, Aspergillus niger).[5][9] The introduction of the 1,3-oxazole ring into molecules has been shown to significantly increase their antimicrobial potency.[9]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[10][11][12]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test oxazole derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or another appropriate broth medium.[10][11] The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
Inoculation and Incubation:
-
Add 100 µL of the diluted inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.[10]
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (an indication of microbial growth).
-
The MIC is the lowest concentration of the oxazole derivative at which there is no visible growth.[10]
-
Workflow for Broth Microdilution Assay:
Caption: Workflow of the broth microdilution assay for determining the MIC of oxazole derivatives.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of oxazole derivatives is influenced by the lipophilicity and electronic properties of the substituents. For example, the presence of halogen atoms or other electron-withdrawing groups on the aromatic rings attached to the oxazole core can enhance antibacterial activity.[3]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key feature of many diseases.[10] Oxazole derivatives have demonstrated significant anti-inflammatory properties, with some compounds acting as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[1]
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of many oxazole derivatives are attributed to their ability to inhibit COX-1 and/or COX-2 enzymes.[1] These enzymes are responsible for the synthesis of prostaglandins, which are pro-inflammatory molecules. By inhibiting COX enzymes, oxazole derivatives can reduce the production of prostaglandins and thereby alleviate inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[2][3][10] Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling).
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping:
-
Acclimatize male Wistar rats (150-200 g) to the laboratory conditions for at least one week.
-
Divide the rats into groups (e.g., control, standard drug, and test compound groups).
-
-
Compound Administration:
-
Induction of Edema:
-
Measurement of Paw Volume:
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group at each time point compared to the control group.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
Workflow for Carrageenan-Induced Paw Edema Assay:
Caption: Workflow of the carrageenan-induced paw edema assay in rats.
Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neurons. There is a growing body of evidence suggesting that substituted oxazole derivatives possess neuroprotective properties.[13][14]
Signaling Pathways in Neuroprotection
The neuroprotective effects of oxazole derivatives are often mediated through the modulation of key signaling pathways involved in neuronal survival and apoptosis. One such pathway is the Akt/GSK-3β/NF-κB signaling cascade.[13] Activation of Akt (a protein kinase) leads to the phosphorylation and inhibition of GSK-3β (glycogen synthase kinase 3 beta), which in turn can suppress the pro-inflammatory and pro-apoptotic activities of NF-κB (nuclear factor-kappa B).[13] Some oxazole derivatives have been shown to promote the phosphorylation of Akt and GSK-3β, thereby exerting a neuroprotective effect.[13]
Akt/GSK-3β/NF-κB Signaling Pathway in Neuroprotection:
Caption: The neuroprotective signaling pathway modulated by certain oxazole derivatives.
In Vitro Models of Neuroprotection
The neuroprotective potential of oxazole derivatives can be evaluated in vitro using cell-based models of neurotoxicity. For example, PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, can be induced to undergo apoptosis by treatment with agents like β-amyloid peptide, a key player in Alzheimer's disease.[13][14] The ability of oxazole derivatives to protect these cells from β-amyloid-induced toxicity can then be assessed using viability assays like the MTT assay.[14]
Conclusion and Future Perspectives
Substituted oxazole derivatives represent a remarkably versatile and promising class of compounds with a wide spectrum of biological activities. Their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents has been well-established through numerous studies. The future of oxazole-based drug discovery lies in the rational design of novel derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. A deeper understanding of their mechanisms of action and structure-activity relationships, facilitated by the experimental approaches outlined in this guide, will be instrumental in translating the therapeutic potential of these fascinating molecules into clinical reality.
References
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Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
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a brief review on antimicrobial activity of oxazole derivatives. (2022). Indo American Journal of Pharmaceutical Sciences. Retrieved January 21, 2026, from [Link]
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A comprehensive review on biological activities of oxazole derivatives. (2019). BMC Chemistry, 13(1), 16. Retrieved January 21, 2026, from [Link]
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1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. (2016). Der Pharma Chemica, 8(13), 269-286. Retrieved January 21, 2026, from [Link]
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Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2023). Journal of Drug Delivery and Therapeutics, 13(1), 26-28. Retrieved January 21, 2026, from [Link]
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Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. (2020). Current Topics in Medicinal Chemistry, 20(21), 1916-1937. Retrieved January 21, 2026, from [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved January 21, 2026, from [Link]
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A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2014). Indian Journal of Pharmacology, 46(3), 321-326. Retrieved January 21, 2026, from [Link]
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Robinson-Gabriel synthesis of oxazoles | Organic Chemistry. (2025). YouTube. Retrieved January 21, 2026, from [Link]
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Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis Online. Retrieved January 21, 2026, from [Link]
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Signaling Pathways and Promising Small-Molecule Therapeutic Agents for Ischemic Stroke. (2025). Wiley Online Library. Retrieved January 21, 2026, from [Link]
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Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. (2020). Molecules, 25(22), 5391. Retrieved January 21, 2026, from [Link]
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Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. Retrieved January 21, 2026, from [Link]
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Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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Synthesis and Bioactivity Evaluation of a Novel 1,2,4-Oxadiazole Derivative in vitro and in 3×Tg Mice. (2022). Drug Design, Development and Therapy, 16, 3169-3181. Retrieved January 21, 2026, from [Link]
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MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved January 21, 2026, from [Link]
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Robinson–Gabriel synthesis. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved January 21, 2026, from [Link]
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Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke. (2021). Neurochemistry International, 148, 105103. Retrieved January 21, 2026, from [Link]
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Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. (2020). Molecules, 25(22), 5391. Retrieved January 21, 2026, from [Link]
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Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. (2020). Molecules, 25(22), 5391. Retrieved January 21, 2026, from [Link]
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The Strategic Utility of 4-(4-Chlorophenyl)oxazole in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Oxazole Scaffold and the Influence of the 4-Chlorophenyl Moiety
The 1,3-oxazole ring is a privileged five-membered heterocyclic motif frequently encountered in a diverse array of natural products and synthetic molecules of pharmaceutical and materials science significance. Its unique electronic properties, arising from the presence of both an oxygen and a nitrogen atom, confer upon it a distinct reactivity profile, making it a versatile building block in organic synthesis. The substitution pattern on the oxazole core profoundly influences its physical, chemical, and biological properties. This guide focuses on the synthetic utility of 4-(4-chlorophenyl)oxazole , a readily accessible and highly functionalizable building block.
The presence of the 4-chlorophenyl group at the C4 position of the oxazole ring introduces several key features:
-
Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine atom influences the electron density of the oxazole ring, impacting its reactivity in various transformations.
-
Site for Further Functionalization: The chlorophenyl group itself can be a handle for subsequent cross-coupling reactions, allowing for the introduction of additional molecular complexity.
-
Pharmacological Relevance: The 4-chlorophenyl moiety is a common substituent in many biologically active compounds, and its incorporation can favorably modulate pharmacokinetic and pharmacodynamic properties.
This technical guide will provide an in-depth exploration of the synthesis, reactivity, and application of this compound as a strategic building block in the construction of complex molecular architectures.
Physicochemical and Spectroscopic Data
A comprehensive understanding of a building block's properties is paramount for its effective utilization in synthesis. The key physicochemical and spectroscopic data for this compound (CAS No: 832099-59-9) are summarized below.
| Property | Value |
| Molecular Formula | C₉H₆ClNO |
| Molecular Weight | 179.61 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and methanol. |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-chlorophenyl ring, typically as two doublets in the aromatic region (δ 7.0-8.0 ppm). The protons on the oxazole ring (at C2 and C5) will also appear as distinct singlets in the aromatic region.
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbons of the oxazole ring and the 4-chlorophenyl group. The carbon atoms directly attached to the heteroatoms (C2, C4, and C5 of the oxazole) will have distinct chemical shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C=N and C-O stretching vibrations within the oxazole ring, typically in the range of 1650-1500 cm⁻¹ and 1100-1000 cm⁻¹, respectively. Aromatic C-H and C-Cl stretching vibrations will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).
Synthesis of this compound: Key Methodologies
Several classical and modern synthetic methods can be employed for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups.
Robinson-Gabriel Synthesis and Related Approaches
The Robinson-Gabriel synthesis is a cornerstone for the formation of oxazole rings and involves the cyclodehydration of an α-acylamino ketone. For the synthesis of this compound, a plausible and efficient route starts from the readily available 4-chlorophenacyl bromide.
Conceptual Workflow: Robinson-Gabriel Type Synthesis
Spectroscopic data (NMR, IR, Mass Spec) of 4-(4-Chlorophenyl)oxazole
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(4-Chlorophenyl)oxazole
Abstract
This guide provides a comprehensive analysis of the spectroscopic data expected for this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just raw data, but a detailed interpretation grounded in fundamental principles and field expertise. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing predicted data, the rationale behind these predictions, and standardized protocols for data acquisition. This guide is intended for researchers and drug development professionals who require a robust framework for the structural elucidation and verification of similar small molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. Its power lies in its ability to map the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), providing unambiguous evidence of connectivity and stereochemistry. For a molecule like this compound, NMR is indispensable for confirming the successful synthesis and purity of the target compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides a proton census of the molecule. The chemical shift (δ) of each proton is dictated by its local electronic environment.
-
Oxazole Protons (H-2 and H-5): The oxazole ring is an electron-deficient aromatic system. Consequently, its protons are deshielded and appear at a relatively high chemical shift.
-
H-2: This proton is adjacent to both the ring oxygen and nitrogen, leading to significant deshielding. It is expected to appear as a singlet downfield, typically in the range of δ 8.0-8.2 ppm.
-
H-5: This proton is adjacent to the ring oxygen and the carbon bearing the chlorophenyl group. It is also deshielded and is anticipated to appear as a singlet, slightly upfield from H-2, around δ 7.7-7.9 ppm.
-
-
Chlorophenyl Protons (H-A and H-B): The protons on the p-substituted phenyl ring will appear as two distinct doublets due to symmetry. This characteristic pattern is often referred to as an AA'BB' system, but for practical purposes, it is observed as a pair of doublets.
-
H-A (ortho to Chlorine): These protons are expected to be deshielded by the electron-withdrawing chlorine atom and will appear as a doublet around δ 7.4-7.6 ppm.
-
H-B (meta to Chlorine): These protons are ortho to the oxazole ring and will also be deshielded. They are expected to appear as a doublet in a similar region, δ 7.6-7.8 ppm. The coupling constant (J) between these adjacent aromatic protons is typically around 8-9 Hz.
-
Diagram: Molecular Structure and NMR Assignments
Caption: Structure of this compound with proton numbering.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the carbon framework of the molecule.
-
Oxazole Carbons:
-
C-2: Being adjacent to two heteroatoms, this carbon is highly deshielded, with an expected chemical shift of δ 150-152 ppm.
-
C-4: This carbon is attached to the chlorophenyl group and is part of a C=N bond, placing its resonance around δ 138-140 ppm.
-
C-5: This carbon is adjacent to the oxygen atom and is expected around δ 125-127 ppm.
-
-
Chlorophenyl Carbons:
-
C-Cl (C-para): The carbon directly bonded to the chlorine atom is deshielded by the halogen's inductive effect, appearing around δ 134-136 ppm.
-
C-ipso (attached to oxazole): This quaternary carbon's signal will be in the aromatic region, likely around δ 128-130 ppm.
-
C-ortho and C-meta: The remaining aromatic carbons will produce signals in the δ 126-130 ppm range. Due to the substitution pattern, two distinct signals are expected here.
-
Tabulated Summary of Predicted NMR Data
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale |
| H-2 / C-2 | δ 8.0-8.2 (s, 1H) | δ 150-152 | Adjacent to N and O; highly deshielded. |
| H-5 / C-5 | δ 7.7-7.9 (s, 1H) | δ 125-127 | Part of the electron-deficient oxazole ring. |
| H-A / C-ortho | δ 7.4-7.6 (d, J≈8.5 Hz, 2H) | δ 129-131 | Protons/carbons ortho to the oxazole substituent. |
| H-B / C-meta | δ 7.6-7.8 (d, J≈8.5 Hz, 2H) | δ 127-129 | Protons/carbons meta to the oxazole and ortho to Cl. |
| C-4 (quaternary) | - | δ 138-140 | Point of attachment for the phenyl ring. |
| C-ipso (quaternary) | - | δ 128-130 | Phenyl carbon attached to the oxazole ring. |
| C-Cl (quaternary) | - | δ 134-136 | Carbon bonded to the electronegative chlorine atom. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of high-purity this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard for many organic molecules, while DMSO-d₆ can be used for less soluble compounds.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set a spectral width of approximately 12-15 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a single line.
-
Set a spectral width of approximately 220-250 ppm.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Characteristic IR Absorptions
The IR spectrum of this compound is expected to be dominated by absorptions from the aromatic and heterocyclic rings.
-
Aromatic C-H Stretch: A sharp, medium-intensity band is expected above 3000 cm⁻¹, typically in the 3100-3050 cm⁻¹ region.
-
C=C and C=N Ring Stretching: These vibrations from both the oxazole and phenyl rings will produce a series of sharp bands of variable intensity in the 1650-1450 cm⁻¹ region. These are highly characteristic of aromatic systems.[1]
-
C-O-C Stretch: The stretching of the C-O-C bond within the oxazole ring is expected to produce a strong, sharp band in the 1100-1050 cm⁻¹ region. This is a key diagnostic peak for the oxazole heterocycle.
-
C-Cl Stretch: The vibration of the carbon-chlorine bond gives rise to a strong band in the fingerprint region, typically around 800-700 cm⁻¹.
-
Out-of-Plane (OOP) Bending: The C-H out-of-plane bending for the 1,4-disubstituted (para) phenyl ring gives a strong, characteristic absorption in the 850-810 cm⁻¹ range.
Tabulated Summary of Expected IR Peaks
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3050 | Medium, Sharp |
| C=C & C=N Ring Stretch | 1650 - 1450 | Variable, Sharp |
| C-O-C Ring Stretch | 1100 - 1050 | Strong, Sharp |
| p-Substituted C-H OOP Bend | 850 - 810 | Strong, Sharp |
| C-Cl Stretch | 800 - 700 | Strong |
Experimental Protocol for IR Data Acquisition
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a modern technique that requires minimal sample preparation.
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.
-
Collect the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.
-
-
Data Analysis: Analyze the resulting spectrum, identifying the key absorption bands and comparing them to expected values for the target structure.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and, through fragmentation patterns, clues about its structure.
Expected Mass Spectrum
-
Molecular Ion (M⁺): The molecular formula of this compound is C₉H₆ClNO. The most critical feature will be the molecular ion peak. Due to the presence of a chlorine atom, this will appear as a characteristic pair of peaks:
-
M⁺ peak: at m/z corresponding to the molecule with the ³⁵Cl isotope.
-
[M+2]⁺ peak: at m/z corresponding to the molecule with the ³⁷Cl isotope.
-
The relative intensity of these peaks will be approximately 3:1, reflecting the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This isotopic signature is definitive proof of the presence of one chlorine atom.
-
-
Fragmentation Pattern: Electron Impact (EI) ionization would likely induce fragmentation. A plausible fragmentation pathway involves the cleavage of the oxazole ring. The loss of CO is a common fragmentation pathway for oxazoles.[2] Another likely fragmentation would be the cleavage of the bond between the phenyl and oxazole rings.
Diagram: Proposed Mass Spectrometry Fragmentation
Caption: Plausible fragmentation pathway for this compound in MS.
Tabulated Summary of Expected Mass-to-Charge Ratios (m/z)
| m/z (³⁵Cl / ³⁷Cl) | Relative Intensity Ratio | Proposed Fragment Identity |
| 179 / 181 | ~ 3:1 | [M]⁺, Molecular Ion |
| 151 / 153 | ~ 3:1 | [M - CO]⁺ |
| 111 / 113 | ~ 3:1 | [C₆H₄Cl]⁺, Chlorophenyl cation |
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source.
-
Electrospray Ionization (ESI): A soft ionization technique ideal for obtaining the molecular ion with minimal fragmentation. It is often coupled with a high-resolution mass analyzer (like TOF or Orbitrap) for accurate mass determination.
-
Electron Impact (EI): A high-energy technique that causes extensive fragmentation, providing structural information. It is often coupled with a quadrupole analyzer.
-
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
For accurate mass measurement (with ESI), use an internal calibrant.
-
-
Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to corroborate the proposed structure.
Conclusion
The structural confirmation of this compound is unequivocally achieved through the synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups characteristic of the heterocyclic and aromatic rings, and Mass Spectrometry verifies the molecular weight while providing the definitive isotopic signature of the chlorine substituent. The data and protocols presented in this guide serve as a robust framework for the characterization of this molecule and can be adapted for other substituted oxazole derivatives, ensuring high confidence in chemical identity and purity for research and development applications.
References
- Vertex AI Search. (2024).
- Ahmed, B., Kateb, E., et al. (2014).
- BenchChem. (2025).
- Unknown Author. (n.d.). Synthesis and Spectral Charectarization of Oxazole/Thiazole Derivatives and Their Biological Potent Activities.
- Barbuceanu, Ș.F., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.
- Ahmed, B., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research.
- Royal Society of Chemistry. (n.d.).
- ChemSynthesis. (2025). 4-(4-chlorophenyl)-2-phenyl-1,3-oxazole.
- Unknown Author. (n.d.). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one.
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Bhosale, S. K., et al. (2017). 3-(4-chlorophenyl)-[3][4][5] oxadiazol-3-ium-5-olate and its 4-formyl analog-Ultrasound assisted synthesis and in-vitro anticanc. Pak. J. Pharm. Sci., 30(2), 513-520.
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- MDPI. (n.d.). Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)
- ResearchGate. (n.d.). The IR spectrum for 4-[[[4-[(4-chlorophenyl)azo]phenyl]imino]methyl]-Phenol.
- Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.
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Speculative Mechanisms of Action for 4-(4-Chlorophenyl)oxazole: A Framework for Investigation
An In-depth Technical Guide for Researchers
Abstract
The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] When substituted with a 4-chlorophenyl group—a moiety known to enhance the pharmacological activity of various molecular frameworks—the resulting compound, 4-(4-chlorophenyl)oxazole, emerges as a molecule of significant interest for therapeutic development. However, its precise mechanism of action remains unelucidated. This guide synthesizes existing knowledge on related chemical structures to propose several plausible mechanisms of action for this compound. We present a series of robust, self-validating experimental protocols designed to systematically investigate these hypotheses, providing a comprehensive roadmap for researchers in drug discovery and development. Our approach is grounded in established biochemical and cellular methodologies, aiming to de-orphan this compound and unlock its therapeutic potential.
Introduction: The Rationale for Mechanistic Exploration
The convergence of two privileged substructures, the 1,3-oxazole ring and the 4-chlorophenyl group, in this compound mandates a thorough investigation into its biological function. The oxazole ring is a five-membered heterocycle found in numerous natural products and synthetic drugs, prized for its ability to engage with biological targets through diverse non-covalent interactions.[3][4] Its derivatives are known to exhibit a remarkable spectrum of activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][5] Notably, approved drugs like the COX-2 inhibitor Oxaprozin and the tyrosine kinase inhibitor Mubritinib feature the oxazole core, highlighting its clinical relevance.[1]
The addition of a 4-chlorophenyl substituent is a common and effective strategy in medicinal chemistry to enhance potency and modulate pharmacokinetic properties. This group can participate in halogen bonding and hydrophobic interactions within protein binding pockets, often leading to improved target affinity. Indeed, compounds bearing this moiety have shown promise as anticancer and anti-inflammatory agents.[6][7]
Given this background, this compound is not merely a chemical curiosity but a compound with high potential for therapeutic application. However, without a clear understanding of its molecular target(s) and mechanism of action, its development is stalled. This guide aims to bridge that gap by proposing three primary, literature-supported hypotheses for its biological activity and detailing a rigorous experimental framework for their validation.
Hypothesized Mechanisms of Action
Based on the pharmacological profile of structurally related compounds, we can speculate on three primary pathways through which this compound may exert its effects.
Hypothesis 1: Inhibition of Cyclooxygenase (COX) Enzymes
The most direct hypothesis, given the structural precedent of Oxaprozin, is that this compound functions as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) enzymes. These enzymes, particularly the inducible isoform COX-2, are central to the inflammatory cascade, converting arachidonic acid into prostaglandins.[6][8] Inhibition of COX-2 is a clinically validated strategy for treating inflammation and pain.[9]
Scientific Rationale: The structural similarity to known diaryl heterocyclic COX-2 inhibitors suggests that the 4-chlorophenyl ring could occupy the hydrophobic side pocket of the COX active site, a key interaction for selectivity and potency.
Proposed Signaling Pathway:
Caption: Hypothesized inhibition of the COX-2 pathway by this compound.
Hypothesis 2: Broad-Spectrum or Selective Kinase Inhibition
The structural diversity of oxazoles allows them to function as hinge-binding motifs in ATP-binding pockets of protein kinases.[10][11] Given that the tyrosine kinase inhibitor Mubritinib is an oxazole derivative, it is plausible that this compound could target one or more protein kinases, potentially explaining any observed anti-proliferative or anti-inflammatory effects.[1]
Scientific Rationale: Many kinase inhibitors feature a heterocyclic core and a substituted phenyl ring. Molecular docking studies on similar 1,3,4-oxadiazole analogues have shown favorable binding to the ATP pocket of EGFR tyrosine kinase.[7] The this compound scaffold could similarly fit into the active site of various kinases, disrupting downstream signaling pathways crucial for cell growth, survival, and inflammation.
Proposed Signaling Pathway (Example: EGFR Pathway):
Caption: Hypothesized inhibition of a receptor tyrosine kinase pathway.
Hypothesis 3: Antimicrobial Action via Essential Enzyme Inhibition
Numerous studies have reported the antibacterial and antifungal properties of oxazole derivatives.[1][5][11] The mechanism is often not fully elucidated but is presumed to involve the inhibition of essential microbial enzymes or disruption of cell wall integrity.
Scientific Rationale: The lipophilic nature of the 4-chlorophenyl group combined with the polar oxazole core could facilitate passage through microbial cell membranes. Once inside, the compound could inhibit key enzymes involved in metabolic pathways unique to the microorganism, such as those for cell wall synthesis or DNA replication, leading to a cidal or static effect.
Experimental Validation Strategies
To move from speculation to evidence, a multi-pronged experimental approach is required. This involves both unbiased, discovery-based methods to identify targets and focused, hypothesis-driven assays to validate them.
Part A: Unbiased Target Identification
The first step is to identify which proteins in a complex biological system physically interact with this compound. This avoids confirmation bias and can reveal unexpected mechanisms.
This classic biochemical method uses a modified version of the compound to "fish" for its binding partners in a cell lysate.[12]
Experimental Protocol:
-
Probe Synthesis: Synthesize an analogue of this compound with a linker arm terminating in a biotin tag. A control probe, structurally similar but biologically inactive, should also be synthesized.
-
Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a human cancer cell line for the kinase hypothesis or a bacterial lysate for the antimicrobial hypothesis).
-
Incubation: Incubate the cell lysate with the biotinylated probe and the control probe separately. Include a competition experiment where excess, untagged this compound is added to outcompete the probe for binding to its specific targets.
-
Capture: Add streptavidin-coated magnetic beads to the lysates. The high affinity of biotin for streptavidin will capture the probe and any proteins bound to it.
-
Washing & Elution: Wash the beads extensively to remove non-specific binders. Elute the captured proteins.
-
Analysis by Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: True binding partners will be present in the sample treated with the active probe but absent or significantly reduced in the control probe and competition samples.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Part B: Hypothesis-Driven Target Validation
Once potential targets are identified, or to directly test our primary hypotheses, specific enzymatic and cell-based assays are crucial.
This biochemical assay directly measures the compound's ability to inhibit the activity of purified COX enzymes. Commercial kits are widely available for this purpose. [8][13][14] Experimental Protocol:
-
Reagents: Use purified recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection reagent (e.g., a probe that measures prostaglandin H2 production).
-
Compound Preparation: Prepare a serial dilution of this compound. Include a known non-selective inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib) as positive controls.
-
Assay Execution: In a 96-well plate, combine the enzyme (either COX-1 or COX-2), the compound at various concentrations, and the detection probe.
-
Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Detection: Measure the output (e.g., fluorescence or absorbance) over time using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each enzyme.
Table 1: Hypothetical COX Inhibition Data
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 15.2 | 0.8 | 19.0 |
| Indomethacin (Control) | 0.1 | 1.5 | 0.07 |
| Celecoxib (Control) | >100 | 0.05 | >2000 |
To test the kinase inhibitor hypothesis broadly, the compound should be screened against a large panel of kinases. Several companies offer this as a fee-for-service. [15][16][17] Experimental Protocol:
-
Service Selection: Choose a reputable vendor offering kinome profiling services (e.g., Eurofins Discovery's KinaseProfiler™, Reaction Biology's HotSpot™).
-
Compound Submission: Submit this compound for screening at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a panel of hundreds of kinases.
-
Assay Principle: These services typically use radiometric or fluorescence-based assays to measure the ability of the compound to inhibit the phosphorylation of a substrate by each kinase in the panel.
-
Data Analysis: The primary output is the percent inhibition for each kinase at the tested concentration(s). Results are often visualized as a "kinetree" diagram, showing the selectivity profile. Potent hits (e.g., >80% inhibition) should be followed up with full IC₅₀ determinations.
If kinome profiling identifies a specific tyrosine kinase target (e.g., EGFR), its inhibition must be confirmed in a cellular context. [18][19] Experimental Protocol:
-
Cell Line Selection: Use a cell line that is dependent on the activity of the target kinase (e.g., A549 cells for EGFR).
-
Treatment: Treat cells with a serial dilution of this compound for a defined period.
-
Stimulation: Stimulate the cells with the appropriate growth factor (e.g., EGF) to activate the kinase signaling cascade.
-
Lysis and Western Blot: Lyse the cells and perform a Western blot to detect the phosphorylation status of the target kinase and its key downstream effectors (e.g., phospho-EGFR, phospho-Akt, phospho-ERK).
-
Data Analysis: A dose-dependent decrease in the phosphorylation of the target and its downstream substrates, without a change in total protein levels, confirms cellular target engagement and inhibition.
Data Interpretation and Mechanistic Synthesis
The power of this approach lies in integrating the data from each experiment.
-
If the affinity pulldown and CETSA experiments both identify COX-2 as a primary binding partner, and the in vitro assay shows selective, potent inhibition of COX-2, this provides strong, multi-modal evidence for Hypothesis 1.
-
If kinome profiling reveals potent inhibition of a specific set of kinases (e.g., Src family kinases), and CETSA confirms engagement with those kinases in cells, this would strongly support Hypothesis 2. The cell-based phosphorylation assay would then serve as the definitive functional validation.
-
If neither COX enzymes nor kinases emerge as significant hits, but the compound shows potent antimicrobial activity, the targets identified from bacterial lysate pulldowns would become the primary focus. Follow-up experiments would then be designed to validate these novel microbial targets.
-
Conflicting or ambiguous results necessitate further investigation. For instance, a compound might bind to a protein in a CETSA experiment but not inhibit its enzymatic activity, suggesting a non-canonical mode of action (e.g., allosteric modulation or disruption of a protein-protein interaction).
Conclusion
This compound stands at the intersection of known pharmacophores, suggesting a high probability of significant biological activity. While its precise mechanism of action is currently speculative, the hypotheses of COX inhibition, kinase inhibition, or antimicrobial enzyme inhibition provide rational starting points for investigation. By employing a systematic and multi-faceted experimental strategy that combines unbiased target discovery with rigorous hypothesis-driven validation, researchers can effectively elucidate the molecular basis of this compound's effects. The workflows and protocols detailed in this guide offer a self-validating framework to de-orphan this compound, paving the way for its potential optimization and development as a novel therapeutic agent.
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Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021). National Institutes of Health. [Link]
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Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PubMed Central. [Link]
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Screening assays for tyrosine kinase inhibitors: A review. (2023). PubMed. [Link]
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Kinome Profiling. (2024). Oncolines B.V.. [Link]
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COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]
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Synthesis, characterization, molecular docking, and anticancer activities of new 1,3,4-oxadiazole-5-fluorocytosine hybrid derivatives. (n.d.). PubMed Central. [Link]
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Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. (n.d.). PubMed. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). PubMed Central. [Link]
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Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. (2023). MDPI. [Link]
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A comprehensive review on biological activities of oxazole derivatives. (2019). PubMed Central. [Link]
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Oxazole-Based Compounds As Anticancer Agents. (n.d.). ResearchGate. [Link]
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Kinome Profiling. (n.d.). PubMed Central. [Link]
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Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. (n.d.). PubMed. [Link]
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Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]
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(PDF) A comprehensive review on biological activities of oxazole derivatives. (n.d.). ResearchGate. [Link]
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Synthesis, Anticancer and Molecular Docking Studies of 2-(4-chlorophenyl)-5-aryl-1,3,4-Oxadiazole Analogues. (2013). Hilaris Publisher. [Link]
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KinaseProfiler Kinase Activity Profiling for Rapid Success. (n.d.). Eurofins Discovery. [Link]
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Drug Target Identification Methods After a Phenotypic Screen. (2023). Drug Hunter. [Link]
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Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. (2023). ACS Omega. [Link]
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View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (n.d.). Journal of Drug Delivery and Therapeutics. [Link]
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Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. (n.d.). MDPI. [Link]
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Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. (n.d.). CHEMISTRY & BIOLOGY INTERFACE. [Link]
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Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. (n.d.). Eurofins Discovery. [Link]
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Anti-inflammatory activity of the synthesized compounds (4a–l). (n.d.). ResearchGate. [Link]
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Target Identification Services. (n.d.). MtoZ Biolabs. [Link]
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1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. (n.d.). Der Pharma Chemica. [Link]
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Tyrosine Kinase Assay Kits. (n.d.). MBL Life Science. [Link]
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Cellular thermal shift assay (CETSA). (n.d.). Bio-protocol. [Link]
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COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie. [Link]
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Molecular Docking, Computational, and Antithrombotic Studies of Novel 1,3,4-Oxadiazole Derivatives. (2018). National Institutes of Health. [Link]
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(PDF) Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4- oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. (n.d.). ResearchGate. [Link]
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Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (n.d.). PubMed Central. [Link]
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Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024). Drug Hunter. [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]
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Synthesis, Antimicrobial, Antiproliferative, and Docking Studies of 1,3,4-Oxadiazole Derivatives Containing Benzimidazole Scaffold. (2022). Biointerface Research in Applied Chemistry. [Link]
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Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (n.d.). ACS Omega. [Link]
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Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. [Link]
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Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2024). National Institutes of Health. [Link]
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Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. [Link]
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Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. [Link]
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1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021). MDPI. [Link]
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Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. (n.d.). MDPI. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(4-Chlorophenyl)oxazole via the Robinson-Gabriel Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 4-(4-chlorophenyl)oxazole, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The protocol herein details a robust two-step process commencing with the formylation of 2-amino-1-(4-chlorophenyl)ethanone hydrochloride, followed by a classically efficient Robinson-Gabriel cyclodehydration. This guide is designed to offer both a practical, step-by-step experimental procedure and a deeper understanding of the chemical principles underpinning this synthetic route. We will delve into the mechanistic nuances of the Robinson-Gabriel synthesis, process optimization considerations, and requisite safety protocols, thereby equipping researchers with the knowledge to confidently and successfully synthesize this important oxazole derivative.
Introduction
Oxazoles are a prominent class of five-membered aromatic heterocycles that are integral to numerous natural products and pharmaceutically active compounds. Their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, have cemented their importance in the landscape of drug discovery. The 4-aryl-oxazole motif, in particular, is a key pharmacophore in a variety of therapeutic agents. The Robinson-Gabriel synthesis, first reported in the early 20th century, remains a cornerstone for the construction of the oxazole ring system.[1][2] This powerful reaction facilitates the intramolecular cyclodehydration of 2-acylamino-ketones to furnish the corresponding oxazoles.[1] This application note provides a detailed protocol for the synthesis of this compound, a representative 4-aryl-oxazole, leveraging this time-honored transformation.
Reaction Mechanism: The Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis proceeds via a two-stage mechanism: intramolecular cyclization and subsequent dehydration. The reaction is typically acid-catalyzed, and a variety of dehydrating agents can be employed.
-
Protonation of the Ketone: The reaction is initiated by the protonation of the carbonyl oxygen of the ketone by a strong acid (e.g., H₂SO₄). This enhances the electrophilicity of the carbonyl carbon.
-
Intramolecular Nucleophilic Attack: The lone pair of electrons on the oxygen of the amide carbonyl then acts as a nucleophile, attacking the protonated and activated ketone carbonyl carbon. This intramolecular cyclization forms a five-membered ring intermediate, a protonated oxazoline derivative.
-
Dehydration: The final step involves the elimination of a water molecule from the cyclic intermediate. This dehydration is driven by the formation of the stable aromatic oxazole ring. The acidic conditions facilitate the departure of the hydroxyl group as a good leaving group (water).
Experimental Protocol
This synthesis is presented as a two-step process: (1) Formylation of the starting amine, and (2) Cyclodehydration to the oxazole.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 2-amino-1-(4-chlorophenyl)ethanone HCl | ≥98% |
| Formic acid | ≥98% |
| Acetic anhydride | ≥98% |
| Sodium bicarbonate | Reagent grade |
| Dichloromethane (DCM) | Anhydrous |
| Ethyl acetate (EtOAc) | HPLC grade |
| Hexanes | HPLC grade |
| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent grade |
| Round-bottom flasks | Various sizes |
| Magnetic stirrer and stir bars | Standard laboratory |
| Reflux condenser | Standard laboratory |
| Ice bath | Standard laboratory |
| Separatory funnel | Standard laboratory |
| Rotary evaporator | Standard laboratory |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
| Column chromatography setup | Silica gel (230-400 mesh) |
Step 1: Synthesis of N-(2-(4-chlorophenyl)-2-oxoethyl)formamide
This step involves the formylation of the primary amine of 2-amino-1-(4-chlorophenyl)ethanone.
-
Preparation of the Formylating Agent: In a flask cooled in an ice bath, cautiously add acetic anhydride (1.2 eq.) to formic acid (1.5 eq.). Stir the mixture for 15-20 minutes to allow for the in situ formation of formic acetic anhydride.
-
Amine Acylation: To a suspension of 2-amino-1-(4-chlorophenyl)ethanone hydrochloride (1.0 eq.) in anhydrous dichloromethane (DCM), add triethylamine (1.1 eq.) and stir for 10 minutes at room temperature to liberate the free amine.
-
Reaction: Slowly add the freshly prepared formic acetic anhydride solution to the amine suspension at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-(2-(4-chlorophenyl)-2-oxoethyl)formamide. This product is often used in the next step without further purification.
Step 2: Robinson-Gabriel Cyclodehydration to this compound
This is the key cyclodehydration step to form the aromatic oxazole ring.
-
Reaction Setup: Place the crude N-(2-(4-chlorophenyl)-2-oxoethyl)formamide from the previous step into a round-bottom flask.
-
Addition of Dehydrating Agent: Carefully add concentrated sulfuric acid (2-3 eq.) to the flask at 0 °C with stirring.
-
Heating: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 1-2 hours. The reaction progress can be monitored by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture cautiously onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.
-
Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.[3]
Process Optimization and Troubleshooting
-
Choice of Dehydrating Agent: While concentrated sulfuric acid is effective, other dehydrating agents such as phosphorus oxychloride (POCl₃) in a solvent like pyridine or dimethylformamide (DMF), or trifluoroacetic anhydride (TFAA) can also be used.[1][4] The choice of reagent can influence reaction time and yield, and may require optimization for specific substrates.
-
Reaction Temperature: The temperature of the cyclodehydration step is critical. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition and the formation of side products. Careful temperature control is recommended.
-
Purity of Starting Material: The purity of the 2-acylamino-ketone is important for a clean reaction and high yield. If the crude product from the formylation step contains significant impurities, purification by recrystallization or a short column may be necessary before proceeding to the cyclodehydration.
Safety Precautions
-
Corrosive Reagents: Concentrated sulfuric acid, phosphorus oxychloride, and acetic anhydride are highly corrosive and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Exothermic Reactions: The addition of concentrated sulfuric acid to the reaction mixture and the neutralization of the acid with a base are highly exothermic processes. These steps should be performed slowly and with adequate cooling (e.g., in an ice bath).
-
Solvent Handling: Dichloromethane and ethyl acetate are volatile and flammable organic solvents. Handle them in a fume hood away from ignition sources.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 2-amino-1-(4-chlorophenyl)ethanone HCl | C₈H₉Cl₂NO | 206.07 | White to off-white solid |
| N-(2-(4-chlorophenyl)-2-oxoethyl)formamide | C₉H₈ClNO₂ | 197.62 | Solid |
| This compound | C₉H₆ClNO | 179.61 | Solid |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
-
MDPI. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Available at: [Link]
-
Wikipedia. (2023). Robinson–Gabriel synthesis. Available at: [Link]
-
Macmillan Group, Princeton University. Oxazole. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Available at: [Link]
-
SynArchive. Robinson-Gabriel Synthesis. Available at: [Link]
-
ACS Publications. (1978). Mechanism of the Robinson-Gabriel synthesis of oxazoles. Available at: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link]
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Application Notes and Protocols: The Van Leusen Reaction for the Synthesis of 4,5-Disubstituted Oxazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Oxazole Scaffold and the Power of the Van Leusen Reaction
The oxazole ring is a privileged heterocyclic motif frequently encountered in a wide array of biologically active natural products and pharmaceutical agents.[1][2] Its unique electronic and structural properties allow it to serve as a versatile pharmacophore, engaging with various biological targets such as enzymes and receptors.[3] Consequently, the development of efficient and robust synthetic methodologies to access substituted oxazoles is of paramount importance in the field of medicinal chemistry and drug discovery.
The Van Leusen oxazole synthesis, first reported in 1972, has emerged as a powerful and widely adopted strategy for the formation of the oxazole core.[4] The classical reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC), a uniquely versatile reagent, in the presence of a base to yield 5-substituted oxazoles.[4][5] This application note provides a detailed guide to a significant advancement of this methodology: the one-pot synthesis of 4,5-disubstituted oxazoles. This protocol offers a streamlined approach to generate more complex and functionally diverse oxazole derivatives, which are highly valuable in the development of novel therapeutics.
Mechanistic Insights: A Tale of Two Steps in One Pot
The one-pot synthesis of 4,5-disubstituted oxazoles is a sophisticated extension of the classical Van Leusen reaction. It ingeniously combines the alkylation of the TosMIC reagent and the subsequent condensation and cyclization with an aldehyde in a single reaction vessel, thereby enhancing operational simplicity and efficiency.[6][7] The reaction proceeds through a well-defined, base-mediated sequence of events:
-
Alkylation of TosMIC: The reaction is initiated by the deprotonation of the acidic α-carbon of TosMIC by a suitable base, typically potassium carbonate (K₂CO₃). The resulting carbanion then acts as a nucleophile, attacking an aliphatic halide to form an α-substituted TosMIC derivative. This initial step is crucial as it sets the stage for the introduction of the substituent at the 4-position of the final oxazole product.[6]
-
Condensation, Cyclization, and Elimination: Following the in-situ formation of the substituted TosMIC, the aldehyde is introduced into the reaction mixture. The deprotonated substituted TosMIC then adds to the carbonyl group of the aldehyde, forming an intermediate oxazoline.[4] This is followed by a base-promoted elimination of the tosyl group, a good leaving group, which drives the aromatization to the stable 4,5-disubstituted oxazole ring.[5]
The use of ionic liquids as a solvent in this one-pot protocol has been shown to be particularly advantageous, offering benefits such as enhanced reaction rates, milder reaction conditions, and the potential for solvent recycling, aligning with the principles of green chemistry.[6][8]
Below is a diagram illustrating the logical workflow of this one-pot synthesis.
Caption: Workflow for the one-pot synthesis of 4,5-disubstituted oxazoles.
Experimental Protocol: A Step-by-Step Guide
This protocol details a representative one-pot synthesis of a 4,5-disubstituted oxazole using an aldehyde, an aliphatic halide, and TosMIC in an ionic liquid, as adapted from established literature procedures.[7]
Materials and Equipment
-
Tosylmethyl isocyanide (TosMIC)
-
Aldehyde (e.g., benzaldehyde)
-
Aliphatic halide (e.g., 1-bromobutane)
-
Potassium carbonate (K₂CO₃), anhydrous
-
1-Butyl-3-methylimidazolium bromide ([bmim]Br)
-
Diethyl ether (Et₂O)
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure
-
Reaction Setup: To a round-bottom flask, add TosMIC (1.0 mmol, 1.0 eq), anhydrous potassium carbonate (3.0 mmol, 3.0 eq), and 1-butyl-3-methylimidazolium bromide ([bmim]Br) (2.5 mL).
-
Alkylation of TosMIC: Add the aliphatic halide (1.5 mmol, 1.5 eq) to the stirred mixture. Allow the reaction to stir vigorously at room temperature. The progress of the TosMIC alkylation can be monitored by TLC until the starting TosMIC is consumed (typically 12 hours).
-
Addition of Aldehyde: Once the alkylation is complete, add the aldehyde (1.2 mmol, 1.2 eq) to the reaction mixture.
-
Oxazole Formation: Continue to stir the mixture at room temperature. Monitor the reaction progress by TLC until the formation of the oxazole product is complete (typically around 10 hours).
-
Workup: Upon completion, pour the reaction mixture into water (10 mL).
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 4,5-disubstituted oxazole.
Data Presentation: Substrate Scope and Reaction Efficiency
The one-pot Van Leusen synthesis of 4,5-disubstituted oxazoles exhibits a broad substrate scope with generally high yields. The choice of reactants and conditions can influence the reaction outcome. A summary of representative examples is presented in the table below.[6]
| Entry | Aldehyde (R²) | Alkyl Halide (R¹) | Base | Solvent | Yield (%) |
| 1 | Benzaldehyde | 1-Bromobutane | K₂CO₃ | [bmim]Br | 92 |
| 2 | 4-Chlorobenzaldehyde | 1-Bromobutane | K₂CO₃ | [bmim]Br | 95 |
| 3 | 4-Nitrobenzaldehyde | 1-Bromobutane | K₂CO₃ | [bmim]Br | 96 |
| 4 | 2-Naphthaldehyde | 1-Bromobutane | K₂CO₃ | [bmim]Br | 90 |
| 5 | Benzaldehyde | Benzyl bromide | K₂CO₃ | [bmim]Br | 88 |
| 6 | 4-Chlorobenzaldehyde | Benzyl bromide | K₂CO₃ | [bmim]Br | 91 |
| 7 | Benzaldehyde | Allyl bromide | K₂CO₃ | [bmim]Br | 85 |
Note: Aromatic aldehydes bearing electron-withdrawing groups tend to exhibit higher reactivity. The reaction is generally effective for primary and secondary aliphatic halides, while tertiary or aryl halides are often unsuitable due to steric hindrance.[6]
Visualizing the Mechanism
The following diagram, rendered in DOT language, illustrates the key steps in the formation of a 4,5-disubstituted oxazole via the one-pot Van Leusen reaction.
Caption: Mechanism of the one-pot 4,5-disubstituted oxazole synthesis.
Trustworthiness and Self-Validation
The protocol described herein is a self-validating system. The progress of the reaction can be meticulously monitored by thin-layer chromatography (TLC), allowing for the clear identification of the consumption of starting materials and the formation of the desired product. The final product's identity and purity can be unequivocally confirmed through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The expected spectroscopic data for a range of 4,5-disubstituted oxazoles are well-documented in the scientific literature, providing a reliable benchmark for validation.[7]
Conclusion
The one-pot Van Leusen synthesis of 4,5-disubstituted oxazoles represents a significant advancement in synthetic organic chemistry, providing a highly efficient and versatile route to a class of compounds with immense potential in drug discovery. By understanding the underlying mechanism and adhering to the detailed protocol, researchers can readily access a diverse library of these valuable heterocyclic scaffolds for further biological evaluation. The use of green solvents like ionic liquids further enhances the appeal of this methodology, making it an attractive choice for modern, sustainable chemical synthesis.[6]
References
-
Wu, B., Wen, J., Zhang, J., Li, J., Xiang, Y.-Z., & Yu, X.-Q. (2009). Supporting Information for: One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Synlett, 2009(03). [Link]
-
ResearchGate. (2009). ChemInform Abstract: One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. ChemInform, 40(32). [Link]
-
Yu, X.-Q., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1693. [Link]
-
National Center for Biotechnology Information. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central. [Link]
-
Sci-Hub. (2009). One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Synlett. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Van Leusen reaction. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]
-
ResearchGate. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. ResearchGate. [Link]
-
Varsal. (n.d.). TosMIC Whitepaper. Varsal. [Link]
-
ACS Publications. (2000). An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. The Journal of Organic Chemistry, 65(5), 1516–1524. [Link]
Sources
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- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 6. One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids [organic-chemistry.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
Application Note: High-Purity Isolation of 4-(4-Chlorophenyl)oxazole via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 4-(4-Chlorophenyl)oxazole, a key heterocyclic scaffold in medicinal chemistry and materials science.[1] Achieving high purity of such intermediates is critical for ensuring reliable outcomes in subsequent synthetic steps and biological assays. This guide details a robust methodology using automated flash column chromatography on silica gel, emphasizing method development via Thin-Layer Chromatography (TLC), selection of optimal loading techniques, and the rationale behind gradient elution for superior separation. The protocol is designed for researchers, scientists, and drug development professionals seeking a reproducible and efficient purification workflow.
Introduction and Scientific Context
Oxazole derivatives are a significant class of heterocyclic compounds widely explored in medicinal chemistry due to their diverse pharmacological potential.[1][2] The specific molecule, this compound, serves as a crucial building block for more complex molecules. Impurities from its synthesis, such as unreacted starting materials or byproducts, can interfere with downstream reactions or lead to erroneous results in biological screening. Therefore, an effective and reproducible purification method is paramount.
Column chromatography is a fundamental technique for purifying organic compounds.[3] The principle relies on the differential partitioning of a sample's components between a polar stationary phase (silica gel) and a mobile phase of variable polarity.[4] Components with lower polarity spend less time adsorbed to the silica and elute faster, while more polar components are retained longer, thus enabling separation. This document outlines a systematic approach to purify this compound to a high degree of purity.
Foundational Method Development: Thin-Layer Chromatography (TLC)
Before any preparative separation, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive analytical technique that effectively predicts the behavior of compounds on a silica column.[5][6]
Core Objective: To identify a mobile phase composition in which this compound exhibits a Retention Factor (Rf) of approximately 0.25-0.35.[5] This Rf value ensures that the compound is well-retained on the column, allowing for effective separation from both less polar (higher Rf) and more polar (lower Rf) impurities.
Protocol for TLC Analysis:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate (with a fluorescent indicator).
-
Development: Place the plate in a sealed chamber containing a pre-equilibrated solvent system. Common systems for moderately polar aromatic compounds include mixtures of hexanes and ethyl acetate.[5][6][7]
-
Visualization: After the solvent front nears the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp (254 nm).[4]
-
Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimization: Adjust the ratio of the solvents until the desired Rf for the target compound is achieved. An initial test with 20% Ethyl Acetate in Hexanes is a good starting point. If the Rf is too high, decrease the polarity (less ethyl acetate); if too low, increase the polarity (more ethyl acetate).[5]
Preparative Purification: Detailed Flash Chromatography Protocol
This protocol utilizes flash column chromatography, which employs positive pressure to accelerate solvent flow, leading to faster and more efficient separations compared to gravity chromatography.[8]
Materials and Reagents
-
Stationary Phase: Silica Gel (230-400 mesh)
-
Mobile Phase Solvents: HPLC-grade Hexanes and Ethyl Acetate
-
Crude Sample: this compound mixture
-
Apparatus: Glass chromatography column, solvent reservoir, fraction collector, TLC plates, UV lamp, rotary evaporator.
-
Ancillary Materials: Sand, cotton or glass wool, beakers, Erlenmeyer flasks.
Step-by-Step Purification Workflow
Step 1: Column Packing (Slurry Method) The goal is to create a homogenous, air-free packed bed to ensure even solvent flow.
-
Insert a plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.[9]
-
In a beaker, prepare a slurry of silica gel in the initial, least polar solvent (e.g., 5% ethyl acetate in hexanes).
-
Pour the slurry into the column. Gently tap the sides of the column to dislodge air bubbles and encourage uniform packing.[9]
-
Open the stopcock to drain some solvent, allowing the silica to settle. Add more slurry until the desired column height is reached.
-
Add a protective layer of sand (approx. 1 cm) on top of the silica bed to prevent disturbance during sample and solvent addition.[8][9]
Step 2: Sample Loading (Dry Loading Recommended) Proper sample loading is critical for achieving sharp separation bands. While wet loading (dissolving the sample and pipetting it onto the column) is faster, dry loading consistently provides superior resolution, especially for samples not readily soluble in the mobile phase.[10]
-
Dissolve the crude this compound (e.g., 1 gram) in a minimal amount of a volatile solvent like dichloromethane.
-
Add silica gel to this solution (approximately 2-3 times the weight of the crude sample).[9]
-
Thoroughly mix to ensure the compound is evenly adsorbed onto the silica.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[8]
-
Carefully add this powder onto the sand layer at the top of the packed column, creating a uniform layer.
Step 3: Elution (Gradient Method) A gradient elution, where the mobile phase polarity is gradually increased, is highly effective for separating compounds with different polarities.[11][12][13] This technique ensures that less polar impurities elute first, followed by the target compound, and finally the more polar impurities, all within a reasonable time and volume.
-
Begin elution with a low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexanes).
-
Collect fractions continuously using an automated fraction collector.
-
Systematically increase the percentage of the more polar solvent (ethyl acetate). A typical gradient might be:
-
5% EtOAc/Hexanes (2 column volumes)
-
Increase to 10% EtOAc/Hexanes (5 column volumes)
-
Increase to 15% EtOAc/Hexanes (5 column volumes)
-
-
The exact gradient profile should be guided by the initial TLC analysis of the crude mixture.[14]
Step 4: Fraction Analysis and Product Isolation
-
Monitor the collected fractions using TLC to identify which ones contain the pure product. Spot several fractions per TLC plate for efficiency.
-
Combine the fractions that show a single spot corresponding to the Rf of pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
Confirm the purity of the final product via analytical techniques such as NMR, LC-MS, or melting point analysis.
Data Summary and Visualization
Table 1: Recommended Chromatographic Parameters
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | High surface area provides excellent resolving power for small molecules. |
| Mobile Phase | Hexanes / Ethyl Acetate | Offers a good polarity range and solvents are easily removed post-purification.[7] |
| Method Development | Thin-Layer Chromatography (TLC) | Rapidly determines the optimal solvent system for separation.[5] |
| Target Rf (TLC) | ~0.30 in 15% EtOAc/Hexanes | Ensures good retention on the column, allowing for separation from impurities. |
| Loading Method | Dry Loading | Prevents band broadening and improves resolution, especially for larger scales.[15][10] |
| Elution Mode | Gradient Elution (5% to 20% EtOAc) | Efficiently elutes compounds of varying polarities, saving time and solvent.[11][12] |
| Detection | UV light (254 nm) | The aromatic nature of the compound allows for easy visualization on TLC plates.[4] |
Diagram 1: Workflow for Purification
Caption: Workflow for the purification of this compound.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Poor Separation | Incorrect solvent system; Column overloading. | Re-optimize the solvent system using TLC. Ensure the sample load is not more than 5% of the silica gel mass by weight.[16] |
| Compound Won't Elute | Compound is too polar for the current mobile phase. | Gradually increase the polarity of the mobile phase (increase % ethyl acetate). For very polar compounds, a stronger solvent like methanol may be needed in small percentages.[17] |
| Streaking on TLC/Column | Compound is acidic/basic and interacting strongly with silica; Sample is overloaded. | Add a modifier to the mobile phase (e.g., 0.1% triethylamine for basic compounds or 0.1% acetic acid for acidic compounds).[16] Reduce the amount of sample loaded. |
| Cracked Silica Bed | Column ran dry; Packing was not uniform. | Ensure the solvent level never drops below the top of the silica bed. Repack the column carefully to avoid air pockets.[18] |
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Online] Available at: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Online] Available at: [Link]
-
Reddit r/chemistry. (2022). When do you dry load and when do you wet load? (silica column chromatography). [Online] Available at: [Link]
-
Chromedia. Introduction to Gradient Elution. [Online] Available at: [Link]
-
Teledyne ISCO. (2023). Overview of Silica Column Sample Loading Techniques. [Online] Available at: [Link]
-
Reddit r/OrganicChemistry. (2020). Dry vs. Wet Loading in Column Chromatography. [Online] Available at: [Link]
-
Chemistry For Everyone. (2025). What Is Gradient Elution In Chromatography? [Online Video] Available at: [Link]
-
Hawach Scientific. (2025). Several Problems of Flash Column Chromatography. [Online] Available at: [Link]
-
ChemSynthesis. 4-(4-chlorophenyl)-2-phenyl-1,3-oxazole. [Online] Available at: [Link]
-
Biotage. (2023). Dry loading vs. liquid loading, which provides better flash column chromatography results? [Online] Available at: [Link]
-
LCGC International. The Secrets of Successful Gradient Elution. [Online] Available at: [Link]
-
University of Rochester, Department of Chemistry. Solvent Systems for TLC. [Online] Available at: [Link]
-
Agilent Technologies. Troubleshooting Guide. [Online] Available at: [Link]
-
Reddit r/Chempros. (2021). Gradient Column Chromatography how to? [Online] Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Online] Available at: [Link]
-
JoVE. (2024). High-Performance Liquid Chromatography: Elution Process. [Online Video] Available at: [Link]
-
PubChem. 4-(2-Chlorophenyl)oxazole. [Online] Available at: [Link]
-
BGD Group. TLC System. [Online] Available at: [Link]
-
CommonOrganicChemistry.com. Running a Silica Gel Column. [Online] Available at: [Link]
-
University of York, Chemistry Teaching Labs. Determining a solvent system. [Online] Available at: [Link]
-
Michigan State University, Department of Chemistry. 5. Thin Layer Chromatography. [Online] Available at: [Link]
-
National Institutes of Health. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Online] Available at: [Link]
-
ACS Publications. (2024). Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. Organic Letters. [Online] Available at: [Link]
-
Penn State University. Preparing a Silica Gel Chromatography Column. [Online] Available at: [Link]
-
Taylor & Francis Online. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds. [Online] Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. community.wvu.edu [community.wvu.edu]
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- 18. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
Application Note and Protocol: High-Purity Refinement of 4-(4-Chlorophenyl)oxazole via Optimized Recrystallization
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a detailed methodology for the purification of 4-(4-Chlorophenyl)oxazole, a key heterocyclic intermediate in pharmaceutical research, through optimized recrystallization. Recognizing the absence of a standardized public protocol, this guide presents a systematic approach to solvent selection and the subsequent single-solvent recrystallization procedure. The principles and techniques detailed herein are designed to empower researchers to achieve high purity of the target compound, a critical prerequisite for reliable downstream applications.
Introduction: The Rationale for Recrystallization
This compound is a solid compound at room temperature with a molecular weight of 179.61 g/mol . Commercially available sources often supply this reagent at approximately 95% purity, necessitating a robust purification step to remove residual starting materials, by-products, and other contaminants.[1] Recrystallization is a powerful and economical technique for purifying solid organic compounds, predicated on the principle of differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[2] An ideal recrystallization solvent will dissolve the compound sparingly at ambient temperature but readily at an elevated temperature. This differential allows for the saturation of the solution at a high temperature and subsequent crystallization of the pure compound upon cooling, while impurities remain in the mother liquor.
Pre-Protocol Considerations: Safety and Compound Handling
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation. Therefore, all handling and experimental procedures must be conducted within a certified fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.
The Critical First Step: Solvent Selection Protocol
The success of any recrystallization hinges on the selection of an appropriate solvent. Given the lack of specific solubility data for this compound, a systematic solvent screening is the mandatory first phase.
Theoretical Basis for Solvent Choice
The structure of this compound, featuring a polar oxazole ring and a less polar chlorophenyl group, suggests that solvents of intermediate polarity are likely to be good candidates. Very non-polar solvents (e.g., hexane) may not sufficiently dissolve the compound even when hot, while highly polar solvents (e.g., water) may fail to dissolve it at all. A rule of thumb is that "like dissolves like"; therefore, solvents such as alcohols, acetone, or ethyl acetate are logical starting points.
Experimental Solvent Screening Workflow
This protocol outlines a microscale approach to efficiently screen a panel of common laboratory solvents.
Materials:
-
Crude this compound
-
A selection of test solvents (e.g., Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Heptane, Water)
-
Small test tubes (13x100 mm)
-
Hot plate with a sand or water bath
-
Vortex mixer
-
Pasteur pipettes
Procedure:
-
Preparation: Place approximately 20-30 mg of crude this compound into a series of labeled test tubes.
-
Room Temperature Solubility: To each test tube, add the selected solvent dropwise (approximately 0.5 mL) and vortex thoroughly at room temperature. Record your observations:
-
Soluble: If the compound dissolves completely, the solvent is unsuitable for single-solvent recrystallization.
-
Sparingly Soluble: If the compound partially dissolves, it is a promising candidate.
-
Insoluble: If the compound does not dissolve at all, it may be a candidate for a mixed-solvent system or is unsuitable.
-
-
Hot Solubility: For solvents where the compound was sparingly soluble or insoluble at room temperature, heat the test tube in a water or sand bath. Add the solvent dropwise until the solid just dissolves.
-
Cooling and Crystallization: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Subsequently, place it in an ice-water bath for 10-15 minutes.
-
Observation and Selection: Observe the formation of crystals. An ideal solvent will show a significant yield of well-formed crystals upon cooling. A solvent that causes the compound to "oil out" (form an oily liquid instead of solid crystals) should be avoided, or the procedure should be modified.[2]
Data Presentation: Solvent Screening Results
Systematically record your observations in a table to facilitate direct comparison and selection of the optimal solvent.
| Solvent | Solubility at Room Temp. (20-25°C) | Solubility at Elevated Temp. | Crystal Formation upon Cooling | Notes |
| Ethanol | Sparingly Soluble | Soluble | Good crystal formation | Hypothetical Ideal Result |
| Methanol | Soluble | - | Not suitable for single solvent | |
| Isopropanol | Sparingly Soluble | Soluble | Moderate crystal formation | Possible alternative |
| Acetone | Soluble | - | Not suitable for single solvent | |
| Ethyl Acetate | Sparingly Soluble | Soluble | Oiled out initially | Prone to oiling out[2] |
| Toluene | Sparingly Soluble | Soluble | Slow crystallization | |
| Heptane | Insoluble | Sparingly Soluble | Poor dissolution | |
| Water | Insoluble | Insoluble | Not suitable |
This table presents hypothetical data for illustrative purposes. The user must generate their own experimental data.
Optimized Recrystallization Protocol for this compound
This protocol is based on the hypothetical ideal solvent being Ethanol . Researchers should substitute this with their experimentally determined optimal solvent.
Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Step-by-Step Methodology
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask's volume).
-
Add a minimal amount of ethanol and bring the mixture to a gentle boil on a hot plate.
-
Continue to add small portions of hot ethanol until the solid completely dissolves. Adding an excess of solvent will significantly reduce the final yield.[1]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are observed in the hot solution, a hot gravity filtration is required.
-
Pre-heat a funnel and a new receiving Erlenmeyer flask. Place a fluted filter paper in the funnel.
-
Pour the hot solution through the fluted filter paper. This step should be performed quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities.[3]
-
Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystallized product.
-
-
Isolation:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of ice-cold ethanol to ensure a good seal.
-
Collect the crystals by vacuum filtration.
-
Wash the collected crystals with a minimal amount of ice-cold ethanol to rinse away any remaining mother liquor. Using room temperature or warm solvent will redissolve some of the product.[1]
-
-
Drying:
-
Continue to draw air through the Büchner funnel to partially dry the crystals.
-
Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight, preferably in a vacuum oven.
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent; the solution is cooling too rapidly; high concentration of impurities. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow for slower cooling. Consider using a different solvent with a lower boiling point.[2] |
| No Crystals Form | Too much solvent was used; the solution is supersaturated. | Boil off some of the solvent to increase the concentration and attempt cooling again. To induce crystallization, scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[4] |
| Low Yield | Too much solvent was added; crystals were washed with solvent that was not ice-cold; premature crystallization during hot filtration. | If the mother liquor has not been discarded, it can be concentrated by boiling off some solvent to recover more product (this second crop may be less pure). Ensure proper technique in subsequent attempts.[1] |
Conclusion and Verification of Purity
The successful execution of this protocol should yield this compound with significantly enhanced purity. The efficacy of the purification should be validated by:
-
Melting Point Analysis: A pure compound exhibits a sharp melting point range (typically <1-2°C). Compare the melting point of the recrystallized product to the crude starting material. A higher and sharper melting point indicates increased purity.
-
Chromatographic Analysis (TLC/HPLC): Compare the chromatograms of the crude and recrystallized material. The purified product should ideally show a single spot (TLC) or peak (HPLC).
-
Spectroscopic Analysis (NMR): ¹H NMR spectroscopy can confirm the structure and identify the presence of any remaining impurities.
By following this systematic approach, researchers can confidently purify this compound, ensuring the integrity and reliability of their subsequent scientific investigations.
References
-
ChemSynthesis. 4-(4-chlorophenyl)-2-phenyl-1,3-oxazole. [Link]
-
PubChem. 4-(2-Chlorophenyl)oxazole. [Link]
-
Chemistry LibreTexts. Troubleshooting Recrystallization. [Link]
-
ACS Omega. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines. [Link]
-
University of York, Department of Chemistry. Problems with Recrystallisations. [Link]
-
University of California, Los Angeles. Recrystallization. [Link]
Sources
Application Note & Protocol: High-Throughput Antimicrobial Screening of "4-(4-Chlorophenyl)oxazole" Against Clinically Relevant Bacterial Strains
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) necessitates an urgent and innovative approach to drug discovery. Pathogens are increasingly refractory to existing treatments, creating a critical need for new chemical entities with novel mechanisms of action. Heterocyclic compounds, particularly those containing an oxazole core, represent a promising and pharmacologically significant class of molecules.[1][2] The oxazole ring, a five-membered heterocycle with one oxygen and one nitrogen atom, is a key structural motif in numerous natural products and synthetic compounds demonstrating a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2]
The substitution pattern on the oxazole scaffold plays a pivotal role in defining its biological efficacy.[1] This document focuses on "4-(4-Chlorophenyl)oxazole," a specific derivative featuring a halogenated phenyl group. The presence of a chlorophenyl moiety can significantly modulate the compound's lipophilicity and electronic properties, potentially enhancing its ability to penetrate bacterial cell membranes and interact with molecular targets.
This guide provides a comprehensive set of protocols for the initial in vitro screening of "this compound." It is designed for researchers in drug development and microbiology, offering detailed, field-tested methodologies grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5] We will detail two primary, complementary assays: the Broth Microdilution method for quantitative determination of inhibitory and bactericidal concentrations, and the Agar Disk Diffusion assay for qualitative susceptibility screening.
Foundational Principles of Antimicrobial Susceptibility Testing (AST)
The objective of AST is to determine the effectiveness of a compound against a specific microorganism. The two most fundamental metrics are:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] This is the primary measure of a compound's potency.
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill a particular bacterium. This is determined by sub-culturing from the clear wells of an MIC assay onto antibiotic-free agar.
These quantitative values are essential for evaluating the potential of a lead compound and are the focus of the highly standardized broth microdilution method.[6][7] The disk diffusion method provides a simpler, qualitative assessment, where the size of a zone of growth inhibition around a compound-impregnated disk correlates with the organism's susceptibility.[8]
General Experimental Workflow
A robust screening cascade is essential for generating reproducible and reliable data. The following workflow provides a logical progression from initial compound handling to final data analysis.
Caption: Overall workflow for antimicrobial screening of the target compound.
Protocol I: Broth Microdilution for MIC & MBC Determination
This method is the gold standard for quantitative susceptibility testing.[4] It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a 96-well microtiter plate format.[6][9]
Expertise-Driven Rationale
-
Why Broth Microdilution? It provides a quantitative MIC value, is amenable to high-throughput screening, and conserves compound. The results are more objective and reproducible than diffusion-based methods.
-
Why Cation-Adjusted Mueller-Hinton Broth (CAMHB)? MH media is the standard for AST because it has good batch-to-batch reproducibility, is low in sulfonamide/trimethoprim inhibitors, and supports the growth of most common non-fastidious pathogens.[10] Cation adjustment (Ca²⁺ and Mg²⁺) is critical for the accurate testing of certain antibiotic classes against specific organisms, like aminoglycosides against Pseudomonas aeruginosa.[11] Adhering to this standard ensures data comparability across different studies.
Materials and Reagents
-
"this compound" (test compound)
-
Dimethyl Sulfoxide (DMSO), sterile
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well, U-bottom microtiter plates
-
Bacterial strains (e.g., ATCC 25922 Escherichia coli, ATCC 29213 Staphylococcus aureus)
-
Control antibiotics (e.g., Ciprofloxacin, Gentamicin)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85%) or Phosphate-Buffered Saline (PBS)
-
Tryptic Soy Agar (TSA) or Blood Agar plates for MBC determination
-
Spectrophotometer or turbidimeter
-
Multichannel pipette
Step-by-Step Methodology
Step 1: Preparation of Compound Stock and Dilution Plate
-
Compound Stock: Prepare a 10 mg/mL stock solution of "this compound" in 100% DMSO.
-
Causality: DMSO is used to solubilize hydrophobic compounds. The concentration should be high enough to ensure the final DMSO concentration in the assay is non-inhibitory (typically ≤1%).
-
-
Intermediate Dilution: Create an intermediate stock in CAMHB. For example, to achieve a starting assay concentration of 256 µg/mL, dilute the 10 mg/mL stock to 512 µg/mL in CAMHB. This will be the solution for the first well.
-
Serial Dilution: In a separate 96-well "master" plate, add 100 µL of CAMHB to wells 2 through 11. Add 200 µL of the 512 µg/mL intermediate stock to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the sterility control (broth only) and Well 12 as the growth control (inoculum, no compound).
Step 2: Preparation of Standardized Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Vortex gently to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is visually done against a Wickerham card or measured photometrically (absorbance at 625 nm of 0.08-0.13).[12] A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL.[7]
-
Causality: Inoculum density is a critical variable. Too low an inoculum may lead to falsely low MICs, while too high may lead to falsely high MICs. Standardization is key to reproducibility.[13]
-
-
Within 15 minutes, dilute this standardized suspension 1:100 in CAMHB to achieve ~1.5 x 10⁶ CFU/mL. This is the final working inoculum.
Step 3: Inoculation and Incubation
-
Transfer 50 µL from each well of the "master" dilution plate to the corresponding wells of the final assay plate. The assay plate now contains the compound in 50 µL volumes.
-
Add 50 µL of the working inoculum (~1.5 x 10⁶ CFU/mL) to wells 1 through 10 and well 12 of the assay plate. Do not add inoculum to well 11 (sterility control).
-
The final volume in each well is now 100 µL. The final inoculum density is approximately 5 x 10⁵ CFU/mL, and the compound concentrations are now half of the master plate (e.g., 256, 128, 64... µg/mL).
-
Seal the plate (e.g., with a breathable film or lid) and incubate at 35 ± 2°C for 16-20 hours in ambient air.[7]
Step 4: Reading the MIC
-
Following incubation, visually inspect the plate. The sterility control (Well 11) should be clear. The growth control (Well 12) should be turbid.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[6] A reading mirror can aid in visualization.
Step 5: Determining the MBC
-
From each well that shows growth inhibition (the MIC well and 2-3 wells of higher concentration), plate 10-100 µL onto a fresh TSA or blood agar plate.
-
Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL from the initial inoculum count.
Quality Control (Self-Validation)
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin) should be run in parallel to ensure the assay is performing correctly.
-
Negative/Growth Control: A well with bacteria but no compound must show robust growth.
-
Sterility Control: A well with media but no bacteria must remain clear.
-
Reference Strains: Use ATCC quality control strains (e.g., E. coli ATCC 25922) for which expected MIC ranges for control antibiotics are published by CLSI/EUCAST.[14] The results for the control antibiotic must fall within the published acceptable range.
Protocol II: Agar Disk Diffusion (Kirby-Bauer) Assay
This method provides a rapid, visual confirmation of antimicrobial activity and is useful for screening against a panel of bacteria.
Expertise-Driven Rationale
-
Why Disk Diffusion? It is a simple, low-cost, and visually intuitive method. It is excellent for a preliminary screen to see if a compound has any activity before committing to more labor-intensive quantitative assays.
-
Why Mueller-Hinton Agar (MHA)? The same reasons as for broth apply, but for agar, depth and pH are also critical. Standardized MHA plates should have a depth of 4.0 ± 0.5 mm and a pH between 7.2 and 7.4.[11][12] Deviations can significantly affect the rate of drug diffusion and thus the zone size.
Materials and Reagents
-
All reagents from Protocol I, plus:
-
Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm diameter)
-
Sterile blank paper disks (6 mm diameter)
-
Sterile cotton swabs
-
Calipers or a ruler for measuring zone diameters
Step-by-Step Methodology
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard, exactly as described in Protocol I (Step 2).
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Rotate the swab firmly against the upper inside wall of the tube to express excess fluid.
-
Inoculate a dry MHA plate by swabbing the entire surface evenly in three directions, rotating the plate approximately 60° after each application to ensure uniform coverage.
-
Disk Preparation & Application: Aseptically apply a known amount of "this compound" to a sterile blank disk. For example, apply 10 µL of a 3 mg/mL solution to achieve a 30 µg disk load. Allow the solvent (e.g., DMSO) to evaporate completely.
-
Using sterile forceps, place the compound-impregnated disk onto the inoculated agar surface. Press down gently to ensure complete contact.
-
Disks should be placed at least 24 mm apart (center to center) to prevent zone overlap.[15]
-
Incubation: Within 15 minutes of disk application, invert the plates and incubate at 35 ± 2°C for 16-20 hours.[13]
-
Causality: The "15-15-15 minute rule" is a key principle for reproducibility: inoculate plate within 15 mins of standardizing suspension, apply disks within 15 mins of inoculation, and incubate within 15 mins of applying disks.[13]
-
-
Measurement: After incubation, measure the diameter of the zone of complete growth inhibition to the nearest millimeter (mm) using calipers or a ruler.
Data Analysis and Interpretation
MIC/MBC Data
The results are typically presented in a tabular format. The ratio of MBC to MIC can provide insight into whether the compound is bactericidal (MBC/MIC ≤ 4) or bacteriostatic (MBC/MIC > 4).
Table 1: Sample Antimicrobial Activity Data for "this compound"
| Bacterial Strain | Compound | MIC (µg/mL) | MBC (µg/mL) | Interpretation | Zone Diameter (mm) |
| S. aureus ATCC 29213 | This compound | 16 | 32 | Bactericidal | 18 |
| E. coli ATCC 25922 | This compound | 64 | >256 | Bacteriostatic | 12 |
| P. aeruginosa ATCC 27853 | This compound | >256 | >256 | Resistant | 6 (no zone) |
| S. aureus ATCC 29213 | Ciprofloxacin (Control) | 0.5 | 1 | Bactericidal | 25 |
| E. coli ATCC 25922 | Ciprofloxacin (Control) | 0.015 | 0.03 | Bactericidal | 32 |
Disk Diffusion Data
For novel compounds, interpretation is initially based on the zone size itself (larger zone implies greater activity). For established antibiotics, CLSI and EUCAST provide breakpoint tables that categorize zone diameters as Susceptible (S), Intermediate (I), or Resistant (R).[3][5]
Hypothesized Mechanism of Action
While the precise target of "this compound" requires dedicated mechanistic studies, many heterocyclic antimicrobials are known to interfere with essential cellular processes. Based on literature for related oxadiazole structures, a plausible hypothesis is the inhibition of enzymes critical for macromolecular synthesis, such as those involved in fatty acid or DNA synthesis.[16] For instance, some derivatives are known to target mycobacterial enoyl-ACP reductase (InhA), a key enzyme in mycolic acid biosynthesis.[16] Another common target for heterocyclic compounds is DNA gyrase, which is essential for DNA replication.
The diagram below illustrates a hypothetical mechanism where the compound acts as an inhibitor of DNA gyrase, preventing the relaxation of supercoiled DNA, which ultimately halts DNA replication and leads to cell death.
Caption: Hypothesized inhibition of bacterial DNA gyrase by the test compound.
References
-
Sheeja Rekha A G, et al. (2022). A Brief Review On Antimicrobial Activity Of Oxazole Derivatives. Indo American Journal of Pharmaceutical Sciences, 09(9). [Link]
-
Al-Obaidi, A. et al. (2018). Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. Journal of Global Pharma Technology, 10(1). [Link]
-
Wojtanis, E. et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. [Link]
-
Kumar, R. et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cogent Chemistry, 9(1). [Link]
-
Limban, C. et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. International Journal of Molecular Sciences, 22(17), 9130. [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM Website. [Link]
-
Rakuno Gakuen University. (2022). Antimicrobial susceptibility testing (Broth microdilution method). WOAH Regional Representation for Asia and the Pacific. [Link]
-
Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. NIH Pakistan. [Link]
-
Kumar, A. et al. (2014). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Molecules, 19(9), 15008-15021. [Link]
-
Clinical and Laboratory Standards Institute. (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing. CLSI Website. [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics Website. [Link]
-
Bio-protocol. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
-
Sonwane, S. & Gite, V. (2017). Synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles. ResearchGate. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2024). EUCAST Home. EUCAST Website. [Link]
-
Venkatasubramanian, H. et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL OXAZOLE-NICOTINAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 10(2). [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2024). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST Website. [Link]
-
CLSI. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]
-
FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap Website. [Link]
-
Clinical and Laboratory Standards Institute. (2024). Antimicrobial Susceptibility Testing. CLSI Website. [Link]
-
Wikipedia. (2024). Disk diffusion test. Wikipedia. [Link]
-
UNC DNA Day. (2024). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]
-
Li, P. et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. [Link]
-
National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. NICD Website. [Link]
-
CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI). CHAIN Website. [Link]
- Wiegand, I. et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3, 163-175. This is a highly relevant general protocol, though not in the provided search results.
-
EUCAST. (2024). Guidance Documents. EUCAST Website. [Link]
-
JoVE. (2024). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. JoVE Website. [Link]
-
ResearchGate. (2015). M100S - Performance Standards for Antimicrobial Susceptibility Testing. ResearchGate. [Link]
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Application Note & Protocols for Assessing the Cytotoxicity of 4-(4-Chlorophenyl)oxazole on Cancer Cell Lines
Introduction: The Emerging Potential of Oxazole Scaffolds in Oncology
The oxazole ring is a privileged heterocyclic motif that constitutes the core of numerous biologically active compounds, both natural and synthetic.[1] Its presence often confers valuable pharmacological properties, including antimicrobial, anti-inflammatory, and notably, cytotoxic activities.[2][3] The exploration of oxazole derivatives in cancer research is an active and promising field, with many compounds demonstrating the ability to inhibit tumor growth through various mechanisms of action.[4][5][6]
This application note focuses on a specific oxazole derivative, 4-(4-Chlorophenyl)oxazole , a compound of interest for its potential cytotoxic effects against cancer cells. The substitution with a 4-chlorophenyl group at the 4-position of the oxazole ring is a common feature in various pharmacologically active molecules, and its influence on the biological activity of the parent oxazole scaffold warrants thorough investigation. While extensive data on this specific molecule is still emerging, related structures containing the 4-chlorophenyl-oxazole or -oxadiazole moiety have demonstrated notable anti-cancer properties, including cytostatic effects against central nervous system cancer cell lines and potent activity against cervical cancer cells.[7][8]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to meticulously evaluate the cytotoxic potential of "this compound" against a panel of cancer cell lines. We will provide not just step-by-step protocols for key cytotoxicity assays but also delve into the scientific rationale behind the experimental design, data interpretation, and the exploration of potential mechanisms of action, such as the induction of apoptosis or cell cycle arrest.
Principle of Cytotoxicity Assessment: A Multi-Faceted Approach
A single assay is often insufficient to fully characterize the cytotoxic profile of a compound. Therefore, we advocate for a multi-assay approach to gain a comprehensive understanding of the dose-dependent effects of "this compound" on cancer cell lines. This guide will focus on two widely accepted and complementary methods:
-
MTT Assay: This colorimetric assay is a measure of cell metabolic activity and, by extension, cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells.[4]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytoplasmic enzyme that is rapidly released upon plasma membrane lysis.[9]
By employing both assays, researchers can distinguish between cytostatic effects (inhibition of proliferation, primarily detected by the MTT assay) and cytotoxic effects (direct cell killing, measured by the LDH assay).
Experimental Design and Workflow
A logical and well-controlled experimental workflow is paramount for obtaining reliable and reproducible data. The following diagram illustrates the proposed workflow for the cytotoxicity assessment of "this compound".
Caption: A streamlined workflow for assessing the cytotoxicity of a test compound.
Detailed Protocols
PART 1: Cell Line Selection and Culture
The choice of cancer cell lines is critical and should be guided by the research objectives. It is recommended to use a panel of cell lines from different tissue origins to assess the spectrum of activity of "this compound".
Recommended Human Cancer Cell Lines:
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast Adenocarcinoma | A well-characterized, estrogen receptor-positive cell line.[10] |
| HeLa | Cervical Adenocarcinoma | A robust and widely used cell line in cancer research.[1][8] |
| A549 | Lung Carcinoma | A common model for non-small cell lung cancer.[4] |
| HT-29 | Colorectal Adenocarcinoma | A representative cell line for colon cancer studies.[11] |
| SNB-19 | Glioblastoma | To investigate activity against central nervous system tumors, given the activity of related compounds.[7] |
General Cell Culture Protocol:
-
Maintain cell lines in the recommended culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells every 2-3 days to maintain exponential growth.
-
Regularly check for mycoplasma contamination.
PART 2: MTT Cell Viability Assay
This protocol is adapted from standard methodologies and is designed for a 96-well plate format.[4][12]
Materials:
-
"this compound" stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell lines
-
Complete culture medium
-
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 1 x 10^4 cells per well in 100 µL of complete culture medium into a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of "this compound" in culture medium. A typical concentration range to start with is 0.1, 1, 10, 50, and 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[13]
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
PART 3: LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells.[9]
Materials:
-
LDH Assay Kit (commercially available)
-
"this compound"
-
Selected cancer cell lines
-
96-well plates
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (Part 2, steps 1 and 2).
-
It is crucial to include the following controls as per the kit manufacturer's instructions:
-
Untreated Control (Spontaneous LDH release): Cells treated with vehicle only.
-
Maximum LDH Release Control: Cells treated with a lysis buffer (provided in the kit).
-
Background Control: Culture medium only.
-
-
-
Sample Collection:
-
After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
-
LDH Reaction:
-
Add the LDH reaction mixture (as per the kit protocol) to each well containing the supernatant.
-
Incubate at room temperature for the time specified in the kit's instructions (usually 15-30 minutes), protected from light.
-
-
Absorbance Measurement:
-
Add the stop solution (if required by the kit).
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Untreated Control) / (Absorbance of Maximum LDH Release Control - Absorbance of Untreated Control)] x 100
-
Plot the percentage of cytotoxicity against the compound concentration.
-
Determine the EC50 value, the concentration at which 50% of the maximum LDH release is observed.
Exploring the Mechanism of Action: Apoptosis and Cell Cycle Analysis
Should "this compound" demonstrate significant cytotoxicity, further investigation into its mechanism of action is warranted. Oxazole derivatives have been shown to induce cancer cell death through apoptosis and by causing cell cycle arrest.[5]
Apoptosis Induction
Apoptosis, or programmed cell death, is a critical pathway for eliminating damaged or unwanted cells. Many anti-cancer drugs exert their effects by triggering apoptosis in tumor cells.
Caption: Major checkpoints where cytotoxic agents can induce cell cycle arrest.
Recommended Assay: Propidium Iodide (PI) staining of cellular DNA followed by flow cytometry. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison. An example is provided below.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Assay | IC50 / EC50 (µM) ± SD |
| MCF-7 | MTT | 25.3 ± 2.1 |
| LDH | > 100 | |
| HeLa | MTT | 15.8 ± 1.5 |
| LDH | 45.2 ± 3.8 | |
| A549 | MTT | 42.1 ± 3.5 |
| LDH | > 100 | |
| HT-29 | MTT | 18.9 ± 2.3 |
| LDH | 55.6 ± 4.1 | |
| SNB-19 | MTT | 8.7 ± 0.9 |
| LDH | 22.4 ± 1.8 |
Interpretation of Hypothetical Data:
-
Potency and Selectivity: In this hypothetical scenario, "this compound" shows the highest potency against the SNB-19 glioblastoma cell line, with a lower IC50 value compared to other cell lines.
-
Mechanism: The discrepancy between the MTT and LDH results for MCF-7 and A549 cells (low MTT IC50, high LDH EC50) might suggest a predominantly cytostatic rather than cytotoxic effect in these cell lines. In contrast, for HeLa, HT-29, and SNB-19 cells, the compound appears to be both cytostatic and cytotoxic.
Conclusion and Future Directions
This application note provides a robust framework for the initial cytotoxic evaluation of "this compound" against cancer cell lines. By following these detailed protocols and considering the underlying scientific principles, researchers can generate high-quality, reproducible data. A thorough investigation, including a multi-assay approach and subsequent mechanistic studies, is essential to fully elucidate the anti-cancer potential of this and other novel oxazole derivatives. The insights gained from such studies will be invaluable for the rational design and development of the next generation of targeted cancer therapeutics.
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Application Notes and Protocols for Antifungal Activity Testing of 4-(4-Chlorophenyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antifungal Agents and the Promise of Oxazole Scaffolds
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1][2] This escalating crisis underscores the urgent need for the discovery and development of new antifungal agents with novel mechanisms of action or improved efficacy against resistant pathogens. Among the diverse heterocyclic compounds explored in medicinal chemistry, the oxazole nucleus has garnered significant attention due to its wide spectrum of biological activities, including antifungal, antibacterial, and antiproliferative properties.[3][4][5]
This document provides a comprehensive guide for the systematic evaluation of the antifungal activity of 4-(4-Chlorophenyl)oxazole , an investigational compound. As a Senior Application Scientist, the following protocols are designed to be robust and self-validating, grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][6][7][8][9][10][11][12][13][14][15] The methodologies detailed herein will enable researchers to determine the compound's spectrum of activity, potency, and potential mechanism of action, thereby providing a solid foundation for its further development as a potential therapeutic agent.
Part 1: Foundational In Vitro Antifungal Susceptibility Testing
The initial assessment of an investigational antifungal agent involves determining its in vitro activity against a panel of clinically relevant fungal pathogens. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][10]
Reference Broth Microdilution for Yeasts (Adapted from CLSI M27 and EUCAST E.Def 7.3.2)
This protocol is designed for testing against yeast species such as Candida albicans, Candida glabrata, Candida parapsilosis, Candida tropicalis, and Cryptococcus neoformans.
Rationale: The CLSI M27 and EUCAST guidelines provide standardized methodologies that ensure inter-laboratory reproducibility of MIC data, which is critical for the evaluation of new chemical entities.[6][7][8][10]
Protocol:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in dimethyl sulfoxide (DMSO) to a final concentration of 1280 µg/mL.
-
Further dilutions should be made in RPMI 1640 medium.
-
-
Preparation of Fungal Inoculum:
-
Subculture the yeast strains on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.
-
Prepare a suspension of yeast cells in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Microdilution Plate Preparation:
-
In a 96-well U-bottom microtiter plate, perform serial twofold dilutions of the compound in RPMI 1640 medium to obtain a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).
-
Include a growth control well (no compound) and a sterility control well (no inoculum).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared fungal suspension.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which a significant decrease (≥50% for azoles) in turbidity is observed compared to the growth control.[1]
-
Reference Broth Microdilution for Filamentous Fungi (Adapted from CLSI M38)
This protocol is suitable for testing against molds such as Aspergillus fumigatus, Aspergillus flavus, Fusarium solani, and dermatophytes.
Rationale: The CLSI M38 document provides a standardized method for testing the susceptibility of filamentous fungi, which have different growth characteristics than yeasts.[7]
Protocol:
-
Preparation of this compound Stock Solution: Same as for yeasts.
-
Preparation of Fungal Inoculum:
-
Grow the mold on Potato Dextrose Agar (PDA) for 5-7 days at 35°C to encourage sporulation.
-
Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.
-
Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL in RPMI 1640 medium.
-
-
Microdilution Plate Preparation and Inoculation: Follow the same procedure as for yeasts.
-
Incubation: Incubate at 35°C for 48-72 hours, or until sufficient growth is seen in the growth control well.
-
MIC Determination: The MIC is the lowest concentration showing complete inhibition of visible growth.
Data Presentation: Hypothetical MIC Values for this compound
| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans (n=50) | 1 - 8 | 2 | 4 |
| Candida glabrata (n=50) | 4 - 32 | 8 | 16 |
| Aspergillus fumigatus (n=50) | 0.5 - 4 | 1 | 2 |
| Fusarium solani (n=20) | 8 - >64 | 16 | >64 |
MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates are inhibited, respectively.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Part 2: Elucidating the Nature of Antifungal Activity
Beyond determining the inhibitory concentration, it is crucial to understand whether the compound is fungistatic (inhibits growth) or fungicidal (kills the fungus). This is achieved by determining the Minimum Fungicidal Concentration (MFC).
Minimum Fungicidal Concentration (MFC) Determination
Rationale: The MFC provides critical information about the killing activity of a compound, which has significant implications for its potential therapeutic application, especially in immunocompromised patients.
Protocol:
-
Following the MIC determination, take a 10 µL aliquot from each well of the microtiter plate that shows no visible growth.
-
Spot-inoculate the aliquots onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of the compound that results in no fungal growth on the subculture plates (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum).
Data Presentation: Hypothetical MFC Values
| Fungal Species | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
| Candida albicans | 2 | 4 | 2 | Fungicidal |
| Aspergillus fumigatus | 1 | 4 | 4 | Fungicidal |
| Cryptococcus neoformans | 4 | >64 | >16 | Fungistatic |
An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity.
Part 3: Investigating the Mechanism of Action
Given that many azole-containing compounds target the ergosterol biosynthesis pathway, it is a logical starting point for mechanistic studies of this compound.[16][17][18] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately cell death.[16][17]
Ergosterol Biosynthesis Inhibition Assay
Rationale: This assay directly assesses the compound's ability to interfere with a well-established antifungal drug target. A positive result would strongly suggest a mechanism of action similar to that of existing azole antifungals.[17]
Protocol:
-
Grow the test fungus (e.g., Candida albicans) in Sabouraud Dextrose Broth (SDB) to mid-log phase.
-
Expose the fungal cells to sub-inhibitory concentrations (e.g., 0.25x and 0.5x MIC) of this compound for a defined period (e.g., 4-6 hours). Include a no-drug control.
-
Harvest the cells by centrifugation and wash with sterile water.
-
Extract the sterols from the fungal cell pellet using a saponification-based method with alcoholic potassium hydroxide.
-
Extract the non-saponifiable lipids (containing sterols) with n-heptane.
-
Analyze the sterol composition by spectrophotometry (scanning from 240 to 300 nm) or more definitively by Gas Chromatography-Mass Spectrometry (GC-MS).
-
A decrease in the ergosterol peak and a concomitant accumulation of precursor sterols (e.g., lanosterol) in the drug-treated samples compared to the control indicates inhibition of the ergosterol biosynthesis pathway.
Hypothesized Signaling Pathway Inhibition
Caption: Putative inhibition of the ergosterol biosynthesis pathway by this compound.
Part 4: Concluding Remarks and Future Directions
The protocols outlined in this application note provide a robust framework for the initial antifungal characterization of this compound. Successful demonstration of potent in vitro activity, particularly against clinically important and drug-resistant fungal isolates, would warrant further investigation. Subsequent studies could include time-kill kinetics assays to assess the rate of fungal killing, synergy studies with existing antifungal agents, and in vivo efficacy studies in appropriate animal models of fungal infection. The comprehensive data generated through these systematic evaluations will be instrumental in determining the potential of this compound as a lead candidate for a new generation of antifungal therapeutics.
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Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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Trends in antifungal susceptibility testing using CLSI reference and commercial methods. (n.d.). Retrieved January 21, 2026, from [Link]
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M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. (2022). CLSI. Retrieved January 21, 2026, from [Link]
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EUCAST breakpoints for antifungals. (n.d.). Retrieved January 21, 2026, from [Link]
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Fungi (AFST). (n.d.). EUCAST. Retrieved January 21, 2026, from [Link]
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Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews. Retrieved January 21, 2026, from [Link]
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M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. (n.d.). CLSI. Retrieved January 21, 2026, from [Link]
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Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. (2022). Frontiers in Chemistry. Retrieved January 21, 2026, from [Link]
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a brief review on antimicrobial activity of oxazole derivatives. (2022). Indo American Journal of Pharmaceutical Sciences. Retrieved January 21, 2026, from [Link]
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Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved January 21, 2026, from [Link]
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A Practical Guide to Antifungal Susceptibility Testing. (2021). Journal of the Pediatric Infectious Diseases Society. Retrieved January 21, 2026, from [Link]
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Clinical breakpoint table. (n.d.). EUCAST. Retrieved January 21, 2026, from [Link]
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Synthesis and evaluation of some new thiazole/oxazole derivatives for their biological activities. (2016). ResearchGate. Retrieved January 21, 2026, from [Link]
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(PDF) EUCAST breakpoints for antifungals. (2012). ResearchGate. Retrieved January 21, 2026, from [Link]
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Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. (2002). Clinical Microbiology Reviews. Retrieved January 21, 2026, from [Link]
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Susceptibility Testing of Fungi to Antifungal Drugs. (2018). MDPI. Retrieved January 21, 2026, from [Link]
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Mechanisms of action in antifungal drugs. (n.d.). EBSCO. Retrieved January 21, 2026, from [Link]
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A comprehensive review on biological activities of oxazole derivatives. (2019). Journal of the Saudi Chemical Society. Retrieved January 21, 2026, from [Link]
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(PDF) Susceptibility Testing of Fungi to Antifungal Drugs. (2018). ResearchGate. Retrieved January 21, 2026, from [Link]
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Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021). Molecules. Retrieved January 21, 2026, from [Link]
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New Antifungal Agents with Azole Moieties. (2021). Pharmaceuticals. Retrieved January 21, 2026, from [Link]
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A Theoretical Analysis of a 1,3-Oxazole Derivative used as an Antifungal Active Agent that Varies with Ambient Temperature. (n.d.). TSI Journals. Retrieved January 21, 2026, from [Link]
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Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx. (2023). Slideshare. Retrieved January 21, 2026, from [Link]
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Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. (n.d.). Retrieved January 21, 2026, from [Link]
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Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (n.d.). Retrieved January 21, 2026, from [Link]
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Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. (2021). PubMed. Retrieved January 21, 2026, from [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-(4-Chlorophenyl)oxazole
Introduction: The Strategic Importance of 4-(4-Chlorophenyl)oxazole in Modern Synthesis
The this compound scaffold is a cornerstone in contemporary drug discovery and materials science. The oxazole ring is a privileged isostere for amide and ester functionalities, offering enhanced metabolic stability and favorable pharmacokinetic properties. The appended chlorophenyl group serves as a versatile synthetic handle, enabling a diverse array of functionalizations through palladium-catalyzed cross-coupling reactions. This powerful class of reactions allows for the precise and efficient formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-heteroatom bonds, making it an indispensable tool for medicinal chemists and materials scientists.[1]
This comprehensive guide provides detailed application notes and robust protocols for the utilization of this compound in several key palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, the aim is to not only provide step-by-step instructions but also to elucidate the underlying chemical principles and rationale behind the experimental design, ensuring both reproducibility and a deeper understanding of the chemistry at play.
Safety Precautions
Prior to commencing any experimental work, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound and all other reagents. While a specific SDS for this compound was not located, analogous chlorinated aromatic and oxazole-containing compounds are classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation.[2][3][4]
General Handling Recommendations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to air and moisture. The use of an inert atmosphere (e.g., nitrogen or argon) is crucial for optimal results.[5]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Core Reactions and Mechanistic Overviews
The versatility of this compound as a substrate in palladium-catalyzed cross-coupling is highlighted through its successful application in Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira reactions. Each of these transformations offers a unique pathway to novel molecular architectures.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl structures. It involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[6]
Mechanism: The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organoboron species, activated by the base, transfers its organic moiety to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex are eliminated to form the C-C bond of the product, regenerating the Pd(0) catalyst.
Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.
Heck Reaction: Arylation of Alkenes
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene. This reaction is instrumental in the synthesis of stilbenes, cinnamates, and other vinylated aromatic compounds.[7]
Mechanism: The Heck reaction mechanism involves:
-
Oxidative Addition: Similar to the Suzuki reaction, Pd(0) inserts into the aryl-chlorine bond.
-
Migratory Insertion (Syn-addition): The alkene coordinates to the palladium center and then inserts into the palladium-aryl bond.
-
Syn β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the alkene product and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species reductively eliminates HX with the aid of a base, regenerating the Pd(0) catalyst.[8]
Caption: Simplified Catalytic Cycle of the Heck Reaction.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines. This reaction has revolutionized the synthesis of anilines and related compounds, which are prevalent in pharmaceuticals.[9]
Mechanism: The catalytic cycle comprises:
-
Oxidative Addition: Pd(0) adds to the aryl chloride.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center to form the C-N bond and regenerate the Pd(0) catalyst.[10]
Caption: Overview of the Buchwald-Hartwig Amination Catalytic Cycle.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[11]
Mechanism: The Sonogashira reaction involves two interconnected catalytic cycles:
-
Palladium Cycle: Similar to the other cross-coupling reactions, it starts with the oxidative addition of the aryl chloride to the Pd(0) complex.
-
Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) complex. The final step is reductive elimination from the palladium center to yield the aryl alkyne and regenerate the Pd(0) catalyst.
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Application Notes & Protocols for the In Vitro Evaluation of Novel Oxazole Derivatives
Abstract
The oxazole scaffold is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of novel oxazole derivatives. We delve into the core experimental protocols necessary to elucidate the therapeutic potential of these compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. Beyond a mere recitation of steps, this guide explains the scientific rationale behind each protocol, ensuring a robust and reproducible experimental design.
Introduction: The Therapeutic Promise of Oxazole Derivatives
Oxazole, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, serves as a privileged scaffold in drug discovery.[1][3] Its unique structural and electronic properties allow for diverse interactions with various biological targets, leading to a wide spectrum of pharmacological activities.[4][5] Oxazole derivatives have been reported to exhibit potent anticancer, antimicrobial, anti-inflammatory, antidiabetic, and analgesic properties, among others.[1][3]
The versatility of the oxazole ring allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of numerous oxazole-containing compounds that have entered clinical trials or are already in clinical use. The in vitro evaluation of newly synthesized oxazole derivatives is a critical first step in the drug discovery pipeline, providing essential data on their biological activity, potency, and mechanism of action.[6][7]
Foundational Assay: Determining Cytotoxicity with the MTT Assay
A fundamental initial step in the evaluation of any novel compound is to assess its cytotoxicity. This allows for the determination of the concentration range at which the compound exhibits biological activity without causing overt toxicity to cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]
Scientific Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically.[8]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol: MTT Cytotoxicity Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[5][7]
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom sterile microplates
-
Oxazole derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO)[6]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the oxazole derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced toxicity. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.[6]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[6] Gently agitate the plate on a shaker for 10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.[7]
Data Presentation:
| Oxazole Derivative | Concentration (µM) | % Cell Viability (MCF-7) | % Cell Viability (A549) |
| Compound A | 0.1 | 98.2 ± 3.1 | 95.6 ± 4.2 |
| 1 | 85.4 ± 2.5 | 82.1 ± 3.7 | |
| 10 | 52.3 ± 1.9 | 48.9 ± 2.8 | |
| 50 | 15.7 ± 1.2 | 12.4 ± 1.5 | |
| Compound B | 0.1 | 99.1 ± 2.8 | 97.3 ± 3.5 |
| 1 | 90.3 ± 3.0 | 88.5 ± 4.1 | |
| 10 | 65.8 ± 2.4 | 60.2 ± 3.3 | |
| 50 | 28.4 ± 1.8 | 25.1 ± 2.0 |
Assessing Antimicrobial Efficacy: Broth Microdilution Method
The increasing prevalence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents.[9] Oxazole derivatives have shown promise as potent antibacterial and antifungal compounds.[2][10] The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a microorganism.[9][11]
Scientific Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the oxazole derivative in a liquid growth medium. After incubation, the presence or absence of microbial growth is visually assessed or measured spectrophotometrically. The MIC value provides a quantitative measure of the compound's antimicrobial potency.[11]
Detailed Protocol: Broth Microdilution for MIC Determination
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans)[12]
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microplates
-
Oxazole derivatives dissolved in a suitable solvent
-
Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture. The final concentration in the wells should be approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.
-
Compound Dilution: Prepare a two-fold serial dilution of the oxazole derivatives in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculation: Add the standardized microbial suspension to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. Alternatively, the optical density can be measured using a microplate reader.
Data Presentation:
| Oxazole Derivative | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Compound C | 8 | 16 | 32 |
| Compound D | 4 | 8 | 16 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 2 |
Investigating Anti-inflammatory Potential: In Vitro Assays
Chronic inflammation is implicated in a wide range of diseases.[13] Oxazole derivatives have been identified as potential anti-inflammatory agents, often through the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2).[14]
Scientific Principle: The anti-inflammatory activity of oxazole derivatives can be assessed by their ability to inhibit the production of inflammatory mediators in cell-based assays. For instance, lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) are a common model to study inflammation. The inhibition of nitric oxide (NO) production, a key inflammatory mediator, can be quantified using the Griess reagent.[15]
Signaling Pathway: LPS-Induced Inflammation in Macrophages
Caption: Simplified signaling pathway of LPS-induced inflammation.
Detailed Protocol: Nitric Oxide (NO) Inhibition Assay
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
Oxazole derivatives
-
Griess Reagent System
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the oxazole derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
Griess Assay: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of NED solution and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
Data Presentation:
| Oxazole Derivative | Concentration (µM) | NO Production (% of Control) |
| Compound E | 1 | 85.2 ± 5.1 |
| 10 | 42.7 ± 3.8 | |
| 50 | 18.9 ± 2.5 | |
| Compound F | 1 | 92.4 ± 6.3 |
| 10 | 68.1 ± 4.9 | |
| 50 | 35.6 ± 3.1 |
Conclusion
The in vitro evaluation protocols detailed in this guide provide a robust framework for the initial characterization of novel oxazole derivatives. By systematically assessing cytotoxicity, antimicrobial efficacy, and anti-inflammatory potential, researchers can efficiently identify promising lead compounds for further development. The causality-driven approach to these protocols ensures that the generated data is both reliable and mechanistically informative, paving the way for the rational design of next-generation oxazole-based therapeutics.
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Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). PubMed. [Link]
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Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies | Bentham Science. (n.d.). Bentham Science Publishers. [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Center for Biotechnology Information. [Link]
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Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). ResearchGate. [Link]
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Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). SpringerLink. [Link]
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ROS Assay Kit Protocol. (n.d.). [Link]
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2024). International Journal of Pharmaceutical Research and Applications. [Link]
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Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR studies. (n.d.). Semantic Scholar. [Link]
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In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (n.d.). MDPI. [Link]
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1,3-Oxazoles as Anticancer Compounds. (2023). ChemistryViews. [Link]
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Cellular reactive oxygen species (ROS) assay strategy. (2024). AntBio. [Link]
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MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]
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Synthesis and Evaluation of the in vitro Antimicrobial Activity of Triazoles, Morpholines and Thiosemicarbazones. (n.d.). PubMed. [Link]
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(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2024). [Link]
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Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Biointerface Research in Applied Chemistry. [Link]
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Oxazole-Based Compounds As Anticancer Agents. (n.d.). Bentham Science Publisher. [Link]
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In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). MDPI. [Link]
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A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (n.d.). IJMPR. [Link]
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Reactive Oxygen Species (ROS) Detection Assay Kit. (n.d.). [Link]
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Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PubMed Central. [Link]
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Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents. (2023). PubMed. [Link]
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Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. (n.d.). National Center for Biotechnology Information. [Link]
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Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.). MDPI. [Link]
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In Silico and In Vitro Approach for Evaluation of the Anti-Inflammatory and Antioxidant Potential of Mygalin. (2023). PubMed Central. [Link]
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Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues: A Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors. (n.d.). MDPI. [Link]
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Enantioselective synthesis of new oxazolidinylthiazolidines as enzyme inhibitors. (2017). [Link]
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Application Notes and Protocols for High-Throughput Screening of Oxazole Compound Libraries
Introduction: The Oxazole Scaffold as a Privileged Structure in Drug Discovery
The 1,3-oxazole motif is a five-membered heterocyclic ring containing nitrogen and oxygen, recognized in medicinal chemistry as a "privileged structure."[1][2] This is due to its ability to engage with a wide range of biological targets, such as enzymes and receptors, through diverse non-covalent interactions.[3][4] Oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[4][5] Notably, many oxazole-containing compounds have shown potent anticancer activity against various cancer cell lines, including drug-resistant strains, by targeting multiple cellular mechanisms.[5][6] This makes libraries of oxazole-based compounds a rich source for identifying novel therapeutic leads.
High-throughput screening (HTS) is an essential technology in modern drug discovery, enabling the rapid evaluation of large and diverse small molecule libraries to identify "hits" that modulate a specific biological target or pathway.[7][8] This document provides a detailed guide for researchers, scientists, and drug development professionals on designing and executing HTS campaigns for oxazole compound libraries, with a focus on anticancer applications. We will delve into assay development, provide detailed experimental protocols for relevant assays, and discuss data analysis and hit validation strategies.
I. Assay Development and Validation: The Foundation of a Successful HTS Campaign
The success of any HTS campaign hinges on the development of a robust, reproducible, and scalable assay. For screening oxazole libraries, particularly for anticancer activity, both cell-based and biochemical assays are highly relevant.
A. Choosing the Right Assay
Cell-Based Assays: These are often preferred for primary screening as they provide more biologically relevant data on a compound's efficacy and potential toxicity within a cellular context.[9][10] Common cell-based assays for anticancer drug discovery include:
-
Cell Proliferation/Viability Assays: Measure the ability of a compound to inhibit cancer cell growth.
-
Reporter Gene Assays: Monitor the activity of specific signaling pathways implicated in cancer.
-
High-Content Imaging Assays: Provide multiparametric data on cellular morphology, protein localization, and other phenotypic changes.
Biochemical Assays: These cell-free assays are crucial for target-based screening and for elucidating the mechanism of action of hits identified from primary screens.[11] For oxazole libraries, relevant biochemical assays could include:
-
Enzyme Activity Assays: To screen for inhibitors of specific kinases or other enzymes involved in cancer progression.[11]
-
Binding Assays: To identify compounds that directly interact with a target protein, such as tubulin.[11]
-
Fluorescence Polarization (FP) Assays: A versatile method for studying molecular interactions in a homogenous format, suitable for HTS.[12]
B. Assay Miniaturization and Optimization
To be compatible with HTS, assays are typically miniaturized to 384- or 1536-well plate formats.[13] This reduces reagent consumption and allows for the screening of large compound libraries.[14] Key parameters to optimize during miniaturization include:
-
Cell seeding density
-
Compound concentration and incubation time
-
Reagent concentrations
-
DMSO tolerance (as compound libraries are typically stored in DMSO)[13]
C. Statistical Validation of the Assay
Before initiating a full-scale HTS campaign, the assay's performance must be statistically validated. The Z'-factor is a widely used parameter to assess the quality of an HTS assay.[15]
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[15] A pilot screen of a small subset of the library is also recommended to assess the assay's performance and estimate the hit rate.[15]
II. High-Throughput Screening Workflow for an Oxazole Library
The HTS workflow is a multi-step process that requires careful planning and execution.
Caption: A generalized workflow for the high-throughput screening of an oxazole compound library.
III. Detailed Experimental Protocols
Here, we provide detailed protocols for two common HTS assays relevant to the screening of oxazole libraries for anticancer activity.
Protocol 1: Cell-Based Antiproliferative Assay using a Luminescent Readout
This protocol describes a homogenous, "add-mix-read" assay to measure cell viability, which is a common primary screen for anticancer compounds.
Objective: To identify oxazole compounds that inhibit the proliferation of a cancer cell line (e.g., HeLa, A549).
Materials:
-
Cancer cell line of choice
-
Complete cell culture medium
-
384-well white, clear-bottom tissue culture-treated plates
-
Luminescent cell viability assay kit (e.g., CellTiter-Glo®)
-
Oxazole compound library, typically at 10 mM in DMSO
-
Positive control (e.g., Staurosporine)
-
Negative control (0.1% DMSO in media)
-
Automated liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Dilute cells to the optimized seeding density in complete culture medium.
-
Using an automated dispenser, add 25 µL of the cell suspension to each well of the 384-well plates.
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
-
Compound Addition:
-
Prepare compound plates by diluting the oxazole library and controls to an intermediate concentration.
-
Using a pintool or acoustic liquid handler, transfer a small volume (e.g., 25-50 nL) of the compounds and controls to the cell plates, achieving a final desired concentration (e.g., 10 µM).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Assay Readout:
-
Equilibrate the plates and the luminescent assay reagent to room temperature.
-
Add 25 µL of the luminescent reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Protocol 2: Biochemical Tubulin Polymerization Inhibition Assay
This fluorescence-based assay is a suitable secondary screen to identify compounds that act by inhibiting tubulin polymerization, a known mechanism for some anticancer drugs.[16]
Objective: To determine if hit compounds from the primary screen inhibit the polymerization of tubulin in vitro.
Materials:
-
Tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Fluorescent reporter for tubulin polymerization
-
Positive control (e.g., Paclitaxel for polymerization promotion, Vinblastine for inhibition)
-
Negative control (DMSO)
-
384-well black plates
-
Fluorescence plate reader with temperature control
Procedure:
-
Compound Plating:
-
Add hit compounds and controls to the wells of a 384-well plate.
-
-
Reaction Mixture Preparation:
-
Prepare the reaction mixture on ice, containing tubulin polymerization buffer, GTP, and the fluorescent reporter.
-
-
Initiation of Polymerization:
-
Add the tubulin solution to the reaction mixture.
-
Dispense the final reaction mixture into the wells of the 384-well plate containing the compounds.
-
-
Fluorescence Reading:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time.
-
Calculate the rate of polymerization for each well.
-
Compare the polymerization rates in the presence of test compounds to the controls.
-
IV. Data Analysis and Hit Identification
Rigorous data analysis is critical to extract meaningful results from HTS data and to minimize the number of false positives and false negatives.[17]
A. Data Normalization and Quality Control
-
Raw Data Visualization: Plot the raw data for each plate to identify any systematic errors, such as edge effects or gradients.
-
Normalization: Normalize the data to the plate controls. A common method is to calculate the percent inhibition: % Inhibition = 100 * (1 - (Signal_compound - Mean_negative_control) / (Mean_positive_control - Mean_negative_control))
-
Plate-level QC: Calculate the Z'-factor for each plate to ensure data quality. Plates with a Z'-factor below a predefined threshold (e.g., 0.4) should be flagged for review or re-screening.
B. Hit Selection
A "hit" is a compound that produces a statistically significant effect in the assay. A common method for hit selection is to use a threshold based on the standard deviation (SD) of the sample population. For example, compounds that result in a signal that is three times the standard deviation from the mean of the negative controls could be considered hits.
Caption: A simplified data analysis pipeline for hit identification in HTS.
V. Hit Validation and Secondary Screening
The initial list of hits from the primary screen will likely contain false positives. Therefore, a hit validation cascade is essential.
-
Hit Confirmation: Re-test the primary hits, often from a freshly sourced powder, in the primary assay to confirm their activity.
-
Dose-Response Curves: Generate dose-response curves for the confirmed hits to determine their potency (e.g., IC₅₀ or EC₅₀ values).
-
Secondary and Orthogonal Assays: Test the confirmed hits in mechanistically distinct assays to confirm their biological activity and rule out assay artifacts. For example, hits from a cell proliferation screen could be tested in a tubulin polymerization assay.
-
Structure-Activity Relationship (SAR) Analysis: Analyze the structures of the validated hits to identify common chemical scaffolds and begin to understand the relationship between chemical structure and biological activity.[15] This can guide the selection of analogs for further testing and inform future medicinal chemistry efforts.
-
Promiscuity and PAINS Filtering: Computationally flag compounds that are known Pan-Assay Interference Compounds (PAINS) or have other undesirable properties.[18]
Data Presentation
The quantitative data generated during an HTS campaign should be summarized in a clear and concise manner.
Table 1: Example Data from a Primary Antiproliferative Screen of a Hypothetical Oxazole Library
| Compound ID | % Inhibition at 10 µM | Hit ( >50% Inhibition) |
| OXA-001 | 12.5 | No |
| OXA-002 | 85.3 | Yes |
| OXA-003 | 5.2 | No |
| OXA-004 | 62.1 | Yes |
| ... | ... | ... |
Table 2: Dose-Response Data for Confirmed Hits
| Compound ID | IC₅₀ (µM) |
| OXA-002 | 1.8 |
| OXA-004 | 5.3 |
| ... | ... |
Conclusion
High-throughput screening of oxazole compound libraries offers a powerful approach to identify novel starting points for drug discovery programs, particularly in the field of oncology. A successful HTS campaign requires a well-validated assay, a systematic screening workflow, and rigorous data analysis and hit validation. The protocols and guidelines presented in this document provide a framework for researchers to design and execute effective screening campaigns, ultimately accelerating the discovery of new therapeutic agents based on the versatile oxazole scaffold.
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- 17. researchgate.net [researchgate.net]
- 18. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Troubleshooting & Optimization
Low yield in Robinson-Gabriel synthesis of oxazoles troubleshooting
Welcome to the technical support center for the Robinson-Gabriel synthesis of oxazoles. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this classic and versatile reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve issues leading to low reaction yields.
Introduction to the Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a powerful method for the preparation of oxazoles, which are key heterocyclic motifs in many natural products and pharmaceuticals. The reaction involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone to form the corresponding oxazole.[1][2][3] While effective, the synthesis can be sensitive to various experimental parameters, and achieving high yields consistently requires careful attention to detail.
This guide is structured to provide clear, actionable advice based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Robinson-Gabriel synthesis?
The reaction proceeds via an acid-catalyzed intramolecular cyclization of a 2-acylamino-ketone. The key steps involve protonation of the ketone carbonyl, nucleophilic attack by the amide oxygen to form a hemiacetal-like intermediate (an oxazoline), and subsequent dehydration to yield the aromatic oxazole ring.[3]
Q2: What are the most common dehydrating agents used in this synthesis?
Historically, concentrated sulfuric acid (H₂SO₄) was the reagent of choice.[1] However, a variety of other cyclodehydrating agents are now commonly employed, including phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and trifluoroacetic anhydride (TFAA).[1][4] The choice of reagent can significantly impact the reaction's success depending on the substrate.
Q3: Can I use this reaction for substrates with sensitive functional groups?
Yes, but with caution. The strongly acidic conditions of the classic Robinson-Gabriel synthesis can be incompatible with acid-labile functional groups. Milder variations of the reaction have been developed to address this. For instance, the Wipf and Miller modification utilizes triphenylphosphine (PPh₃) and iodine (I₂) for the cyclodehydration of β-keto amides, offering a less harsh alternative.[1]
Q4: My starting 2-acylamino-ketone is difficult to purify. How critical is its purity to the reaction yield?
Starting material purity is paramount. Impurities in the 2-acylamino-ketone can interfere with the cyclization process, lead to side reactions, and complicate the purification of the final oxazole product.[5][6] It is highly recommended to use a well-characterized and purified starting material.
Troubleshooting Guides for Low Yield
This section addresses specific issues that can lead to diminished yields in the Robinson-Gabriel synthesis.
Issue 1: Incomplete Reaction or No Product Formation
If you observe a significant amount of unreacted starting material or a complete lack of product formation, consider the following factors:
-
Insufficient Dehydrating Agent: The stoichiometry of the dehydrating agent is crucial. For reagents like P₂O₅ or PPA, ensure an adequate excess is used to drive the reaction to completion.
-
Inadequate Reaction Temperature: Some Robinson-Gabriel syntheses require elevated temperatures to overcome the activation energy of the cyclization and dehydration steps. If you are running the reaction at room temperature, a gradual increase in temperature may be necessary. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to find the optimal temperature.
-
Poor Solubility: The 2-acylamino-ketone must be sufficiently soluble in the reaction medium for the reaction to proceed efficiently. If solubility is an issue, consider a different solvent system. For solid-phase syntheses, the choice of solvent has been shown to be critical.[4]
Troubleshooting Workflow: Incomplete Reaction```dot
Caption: General Experimental Workflow.
References
-
Wikipedia. Robinson–Gabriel synthesis. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
Scribd. 5-Iii) Sem 4. [Link]
-
ideXlab. Robinson-Gabriel Synthesis - Explore the Science & Experts. [Link]
-
ICH. ICH Q11 Questions & Answers – Selection & Justification of Starting Materials. [Link]
-
PubMed. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
Sources
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. scribd.com [scribd.com]
- 4. Robinson-Gabriel Synthesis - Explore the Science & Experts | ideXlab [idexlab.com]
- 5. database.ich.org [database.ich.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Side reactions in the Van Leusen oxazole synthesis and their avoidance
Welcome to the technical support center for the Van Leusen oxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful transformation for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).
Here, we address the most common side reactions and experimental challenges encountered in the lab. Our goal is to provide you with the causal understanding and practical solutions needed to optimize your reaction outcomes, minimize byproduct formation, and ensure the reliable synthesis of your target molecules.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the Van Leusen oxazole synthesis in a direct question-and-answer format.
Question 1: My reaction is low-yielding, and the main isolated product is not the oxazole. NMR analysis suggests I've formed a stable 4-tosyl-4,5-dihydrooxazole. What is happening and how can I fix it?
Answer:
This is the most frequently encountered issue in the Van Leusen oxazole synthesis. The 4-tosyl-4,5-dihydrooxazole (or "oxazoline") is the direct precursor to your desired oxazole. Its accumulation indicates that the final, base-promoted elimination of p-toluenesulfinic acid is slow or incomplete.[1]
Causality: The reaction proceeds in two key stages: (1) formation of the dihydrooxazole intermediate via cycloaddition, and (2) elimination of the tosyl group to form the aromatic oxazole ring.[2][3][4] The final elimination step requires a proton to be abstracted from the C5 position, which is β to the tosyl group. If this step is inefficient, the intermediate is isolated as the major product.
Troubleshooting Steps:
-
Increase Reaction Temperature: The elimination step is often the most energy-intensive part of the sequence. After the initial formation of the intermediate at a lower temperature (if applicable), gently heating the reaction mixture to reflux in a solvent like methanol or THF can provide the necessary activation energy to drive the elimination to completion.[1]
-
Use a Stronger Base: While potassium carbonate (K₂CO₃) is commonly used, it may not be sufficiently strong for all substrates, particularly those that are sterically hindered or electronically deactivated. Switching to a stronger, non-nucleophilic base can significantly accelerate the elimination.
-
Potassium tert-butoxide (t-BuOK): An excellent choice for promoting elimination. Use in an aprotic solvent like THF.
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): Another powerful, non-nucleophilic base suitable for this purpose.
-
Potassium Phosphate (K₃PO₄): Has been shown to be effective, especially under microwave irradiation, where using 2 equivalents drives the reaction to the oxazole.[5][6]
-
-
Extend Reaction Time: In some cases, particularly with less reactive substrates, simply allowing the reaction to proceed for a longer duration (e.g., 12-24 hours) can lead to complete conversion.[1] Monitor the reaction by TLC to track the disappearance of the intermediate.
| Base | Typical Solvent(s) | Strength (pKa of Conjugate Acid) | Notes |
| K₂CO₃ | Methanol | ~10.3 | Standard, mild base. Often sufficient for activated aldehydes but may lead to incomplete elimination.[7] |
| K₃PO₄ | Isopropanol, THF | ~12.3 | Effective, especially under microwave conditions. Stoichiometry is critical.[5][6] |
| DBU | THF, Acetonitrile | ~13.5 | Strong, non-nucleophilic organic base. Good for sensitive substrates. |
| Potassium t-BuOK | THF, DME | ~19 | Very strong base. Highly effective for promoting elimination but can be less selective.[8] |
Question 2: My reaction is messy, and I'm seeing significant formation of nitrile byproducts. Why is this happening with an aldehyde substrate?
Answer:
While the Van Leusen reaction is classically used to convert ketones to nitriles, nitrile formation can occur as a side reaction with aldehydes under specific conditions.[9][10] This typically involves an alternative collapse of the reaction intermediate.
Causality: After the initial addition of deprotonated TosMIC to the aldehyde, the resulting intermediate can follow a different mechanistic pathway instead of the desired 5-endo-dig cyclization to form the oxazoline.[8][9] Tautomerization followed by ring-opening and elimination of the tosyl group can lead to an N-formylated intermediate, which upon workup or reaction with an alcohol, generates the nitrile.[9][10] This pathway is more dominant for ketones but can be a competing pathway for aldehydes, especially if the cyclization step is slow.
Troubleshooting Steps:
-
Control Alcohol Stoichiometry: The presence of a primary alcohol like methanol is often used in the standard protocol. However, an excess of alcohol can sometimes favor the nitrile pathway.[10] If nitrile formation is a major issue, try reducing the amount of alcohol or switching to an aprotic solvent system (e.g., THF with t-BuOK).
-
Lower the Reaction Temperature: The initial addition and cyclization are often best performed at a lower temperature (e.g., 0 °C or even -60 °C) before heating to promote the final elimination.[8] This can favor the desired cycloaddition pathway over the competing nitrile formation pathway.
-
Choice of Base: The base can influence the equilibrium between the different intermediates. Using a base that cleanly and rapidly promotes the cyclization, such as K₃PO₄ or t-BuOK in an aprotic solvent, may suppress the nitrile side reaction.
Frequently Asked Questions (FAQs)
Q: How critical is the purity of my aldehyde and TosMIC? A: Purity is paramount for high yields.
-
Aldehyde: Aldehydes are prone to oxidation to the corresponding carboxylic acids. Carboxylic acids will quench the base, halting the reaction. Ensure your aldehyde is pure, preferably freshly distilled or from a recently opened bottle.
-
TosMIC: p-Toluenesulfonylmethyl isocyanide is a stable, crystalline solid, but it can degrade over time, especially if exposed to moisture or acidic conditions.[11] Using old or impure TosMIC can lead to the formation of N-(tosylmethyl)formamide, which consumes the reagent and lowers the yield.[1] For best results, use high-purity TosMIC.
Q: Can I use ketones as substrates to make oxazoles? A: No, the standard Van Leusen oxazole synthesis does not work with ketones.[9] Ketones lack the C-H proton at the position corresponding to the aldehyde proton. This proton is essential for the final elimination step that forms the aromatic oxazole ring.[12] When ketones are used with TosMIC, the reaction proceeds via a different mechanism to yield nitriles (the Van Leusen Nitrile Synthesis).[8][9][10]
Q: My aldehyde has a base-sensitive functional group. What conditions should I use? A: For substrates with base-sensitive groups (e.g., esters, Boc-protecting groups that can be cleaved under strongly basic conditions[3]), it is crucial to use milder conditions.
-
Start with K₂CO₃ in methanol at room temperature or with gentle heating.[3]
-
Consider using a solid-supported base, such as Ambersep® 900 hydroxide resin, which can provide milder conditions and simplify workup.[1]
-
If a stronger base is needed, use it at low temperatures and carefully monitor the reaction to avoid decomposition of the starting material.
Reaction Pathway Visualization
The following diagram illustrates the desired reaction pathway to the oxazole versus the common side reaction where the dihydrooxazole intermediate fails to eliminate.
Caption: Desired vs. side reaction pathway in the Van Leusen synthesis.
Optimized Experimental Protocol: Synthesis of 5-Phenyloxazole
This protocol is optimized to favor complete conversion and minimize the isolation of the dihydrooxazole intermediate by using a strong base in an aprotic solvent.
Materials:
-
Benzaldehyde (1.0 eq)
-
TosMIC (p-toluenesulfonylmethyl isocyanide) (1.1 eq)[1]
-
Potassium tert-butoxide (2.0 eq)[1]
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add potassium tert-butoxide (2.0 eq).
-
Add anhydrous THF to create a suspension and cool the flask to 0 °C in an ice bath.
-
In a separate flask, dissolve TosMIC (1.1 eq) in anhydrous THF.
-
Slowly add the TosMIC solution to the stirred suspension of potassium tert-butoxide at 0 °C. Allow the mixture to stir for 15 minutes.
-
Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.
-
Heat the reaction mixture to reflux (approx. 66 °C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material and intermediate are consumed (typically 2-4 hours).
-
Cool the mixture to room temperature and carefully quench by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 5-phenyloxazole.
References
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. [Link]
-
Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]
-
Van Leusen Reaction. NROChemistry. [Link]
-
Van Leusen reaction. Wikipedia. [Link]
-
Van Leusen Reaction. Organic Chemistry Portal. [Link]
-
TosMIC Whitepaper. Varsal Chemical. [Link]
-
Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]
-
Van Leusen Reaction. SynArchive. [Link]
-
Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent. ACS Publications. [Link]
-
A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. NIH. [Link]
-
The first example of an unusual rearrangement in the van Leusen imidazole synthesis. ResearchGate. [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]
-
Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. organic-chemistry.org. [Link]
-
A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 5. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. varsal.com [varsal.com]
- 8. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 9. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 10. Van Leusen Reaction [organic-chemistry.org]
- 11. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dehydrating Agents for Oxazole Cyclodehydration
Welcome to the technical support center for oxazole synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the critical step of oxazole cyclodehydration. This guide is structured to address common challenges and frequently asked questions, moving beyond simple protocols to explain the causality behind experimental choices.
Overview: The Critical Role of Dehydration in Oxazole Synthesis
The formation of the oxazole ring from an acyclic precursor, such as an α-acylamino ketone in the Robinson-Gabriel synthesis, hinges on a crucial cyclodehydration event.[1][2] The choice of dehydrating agent is paramount as it directly influences reaction efficiency, yield, purity, and substrate compatibility. An inappropriate agent can lead to low yields, significant side product formation, or complete decomposition of sensitive starting materials.
The general mechanism involves the intramolecular cyclization of the precursor to form an oxazoline intermediate, which is then dehydrated to the aromatic oxazole. The dehydrating agent facilitates the elimination of a water molecule from this intermediate.
Caption: General workflow for oxazole formation via cyclodehydration.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments.
Question: My reaction yield is very low, or the reaction is not proceeding to completion. What are the likely causes related to my dehydrating agent?
Answer:
Low conversion is a classic issue often tied to the potency or suitability of the dehydrating agent. Here’s how to diagnose and solve it:
-
Insufficient Dehydrating Power: The most straightforward cause is that your chosen agent is not strong enough to effect the dehydration under the applied reaction conditions. For robust substrates, traditional, powerful agents are often required.
-
The Cause: The energy barrier for the elimination of water from the oxazoline intermediate is too high for a weak dehydrating agent to overcome.
-
Solution: Switch to a more powerful dehydrating agent. If you are using a mild agent like acetic anhydride, consider moving to phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA).[1] For very stubborn dehydrations, concentrated sulfuric acid (H₂SO₄) can be used, though with caution.[1][3]
-
-
Sub-optimal Reaction Temperature: Dehydration reactions are often thermodynamically demanding.
-
The Cause: Insufficient thermal energy can lead to a sluggish reaction, even with a potent dehydrating agent. The agent may activate the hydroxyl group, but the elimination step requires a certain activation energy.
-
Solution: Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS to track the consumption of the oxazoline intermediate and the formation of the oxazole product. Be mindful that excessive heat can lead to side reactions.
-
-
Incorrect Stoichiometry: Using too little of the dehydrating agent is a common oversight.
-
The Cause: The dehydrating agent is consumed in the reaction. If used in sub-stoichiometric amounts, there won't be enough reagent to convert all the starting material. Some agents may also be quenched by trace amounts of water in the solvent or on the glassware.
-
Solution: Ensure your glassware is rigorously dried before use. Use anhydrous solvents. Increase the equivalents of the dehydrating agent (e.g., from 1.1 eq to 1.5 or 2.0 eq) and observe the effect on the reaction progress.
-
Question: I'm observing significant charring and the formation of multiple, inseparable side products. How can I mitigate this?
Answer:
Charring and rampant side product formation are typically signs that your dehydrating agent is too harsh for your substrate.
-
Excessively Strong Acidity/High Temperature: Strong Brønsted acids like concentrated H₂SO₄ are powerful dehydrators but can cause decomposition, especially with substrates containing acid-sensitive functional groups (e.g., furans, certain protecting groups like Boc).[3]
-
The Cause: The strong acid can protonate and activate other parts of the molecule, leading to undesired parallel reaction pathways, polymerization, or elimination reactions. High temperatures exacerbate this issue.
-
Solution: Move to a milder, non-protic dehydrating agent.
-
Phosphorus Oxychloride (POCl₃) or Thionyl Chloride (SOCl₂): These reagents work by converting the hydroxyl group of the oxazoline intermediate into a better leaving group (a chlorophosphate or chlorosulfite ester, respectively), which can then be eliminated under milder conditions, often with a non-nucleophilic base like pyridine.[1]
-
DAST (Diethylaminosulfur Trifluoride) or Deoxo-Fluor: These are modern, highly effective fluorinating agents that can be used for mild cyclodehydration of β-hydroxy amides to form oxazoles in a one-pot protocol.[4] They are particularly useful for sensitive or complex substrates.
-
-
-
Oxidative Side Reactions: Some dehydrating conditions can be oxidative.
-
The Cause: Certain reaction conditions or reagents may have oxidative properties that degrade the starting material or product.
-
Solution: Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation, especially if your molecule has electron-rich moieties. Choose a dehydrating agent with a well-defined, non-oxidative mechanism.
-
Question: My starting material has acid-sensitive functional groups (e.g., t-Boc, acetals). What are my best options for cyclodehydration?
Answer:
This is a common challenge in multi-step synthesis. Strong acids like H₂SO₄ or PPA are incompatible with such substrates. You must choose a reagent that operates under neutral or mildly basic conditions.
-
Burgess Reagent: This is an excellent choice for mild, neutral dehydration.
-
The Cause of its Mildness: The Burgess reagent effects dehydration through a concerted, intramolecular elimination (syn-elimination) via a six-membered cyclic transition state, avoiding the generation of harsh acidic or basic intermediates.
-
Protocol: The reaction is typically performed in a non-polar, aprotic solvent like benzene or THF at temperatures ranging from room temperature to reflux.
-
-
DAST and its Analogs: As mentioned previously, DAST and Deoxo-Fluor are highly effective for sensitive substrates.[4][5]
-
The Cause of its Mildness: These reagents activate the hydroxyl group under relatively neutral conditions, and the subsequent elimination can often be promoted by a mild, non-nucleophilic base.
-
Protocol: These reactions are typically run at low temperatures (e.g., -78 °C to 0 °C) to control reactivity, followed by warming to room temperature.[5]
-
-
Triphenylphosphine-based Reagents (e.g., Appel or Mitsunobu conditions):
-
The Cause of its Mildness: These methods activate the hydroxyl group in situ under neutral conditions. For example, in an Appel-type reaction, PPh₃ and a halogen source (like CCl₄ or I₂) convert the alcohol to a phosphonium-halide intermediate, which is a superb leaving group.
-
Protocol: These reactions are typically run at or below room temperature in solvents like CH₂Cl₂ or THF. They are renowned for their mildness and compatibility with a wide range of functional groups.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of dehydrating agents for oxazole cyclodehydration?
The agents can be broadly categorized based on their mechanism and strength.
| Reagent Class | Examples | Mechanism of Action | Best For |
| Strong Brønsted Acids | H₂SO₄, PPA | Protonate the hydroxyl group, converting it into a good leaving group (H₂O). | Simple, robust, acid-stable substrates. |
| Lewis Acids / Halogenating Agents | POCl₃, SOCl₂, PCl₅ | Convert the hydroxyl into a superior leaving group (e.g., chlorophosphate). | General purpose; good for avoiding strongly acidic conditions. |
| Fluorinating Agents | DAST, Deoxo-Fluor | Convert the hydroxyl into a good leaving group (fluorosulfite). | Acid-sensitive, complex, and valuable substrates. |
| Carbodiimides | DCC, EDC | Activate the hydroxyl group for elimination. | Milder conditions, though can have purification challenges. |
| Specialty Reagents | Burgess Reagent | Intramolecular syn-elimination under neutral conditions. | Highly sensitive substrates requiring neutral pH. |
Q2: How do I rationally select a dehydrating agent for a new substrate?
A systematic approach is key. Use the following workflow to guide your decision.
Caption: Decision workflow for selecting a dehydrating agent.
Q3: Are there any "green" or more environmentally friendly alternatives?
Yes, the field is moving towards more sustainable methods. One promising approach is the use of heterogeneous catalysts that can be easily recovered and reused. For example, a one-pot synthesis of oxazoles has been reported using a recyclable CuFe₂O₄ nanoparticle catalyst in water, where excess ammonium acetate acts as the water scavenger.[6] This method avoids harsh reagents and simplifies product purification.[6]
Experimental Protocols
Protocol 1: Classical Cyclodehydration using Phosphorus Oxychloride (POCl₃)
This protocol is suitable for many general-purpose oxazole syntheses from α-acylamino ketones.
WARNING: POCl₃ is highly corrosive and reacts violently with water. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the α-acylamino ketone (1.0 eq).
-
Solvent Addition: Add anhydrous pyridine or a non-polar solvent like toluene (approx. 0.1-0.2 M concentration). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add phosphorus oxychloride (1.2 - 1.5 eq) dropwise via syringe. The addition is exothermic; maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, slowly warm the reaction to room temperature and then heat to reflux (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture over crushed ice to quench the excess POCl₃.
-
Extraction: Make the aqueous solution basic (pH > 8) with a suitable base (e.g., 2M NaOH or solid NaHCO₃). Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Mild Cyclodehydration of a β-Hydroxy Amide using DAST
This protocol is designed for substrates that are sensitive to harsh acidic or high-temperature conditions.[4][5]
WARNING: DAST is toxic and moisture-sensitive. It can thermally decompose. Handle with extreme care in a chemical fume hood.
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of the β-hydroxy amide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) (approx. 0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add DAST (1.1 eq) dropwise via syringe over 10-15 minutes. Stir the reaction mixture at -78 °C for 1 hour.
-
Oxidation (for Oxazole formation): To the same flask, add BrCCl₃ (1.5 eq) followed by the dropwise addition of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 eq).
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extraction & Purification: Separate the layers and extract the aqueous phase twice with CH₂Cl₂. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to yield the desired oxazole.
References
-
Synthesis of 1,3-oxazoles, Organic Chemistry Portal. [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole, Pharmaguideline. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective, Taylor & Francis Online. [Link]
-
Synthetic approaches for oxazole derivatives: A review, ResearchGate. [Link]
-
One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4, Journal of Synthetic Chemistry. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective, Semantic Scholar. [Link]
-
Oxazole.pdf, CUTM Courseware. [Link]
-
Robinson–Gabriel synthesis, Wikipedia. [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. 1,3-Oxazole synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. jsynthchem.com [jsynthchem.com]
Technical Support Center: Strategies for Solubilizing 4-(4-Chlorophenyl)oxazole in Biological Assays
Welcome to the technical support center for researchers utilizing 4-(4-Chlorophenyl)oxazole in biological assays. This guide is designed to provide expert advice and practical troubleshooting for the common challenge of solubilizing this compound for accurate and reproducible experimental results. Given its predicted physicochemical properties, this compound is anticipated to have low aqueous solubility, a frequent hurdle in drug discovery and development. This document will walk you through a systematic approach to achieve and maintain the desired concentration of your compound in solution, ensuring the integrity of your biological data.
Understanding the Challenge: The Physicochemical Profile of this compound
Key Physicochemical Properties:
| Property | Value/Prediction | Source |
| Molecular Formula | C₉H₆ClNO | [4] |
| Molecular Weight | 179.606 g/mol | [4] |
| Physical Form | Solid | [5] |
| Predicted Lipophilicity (XLogP3 for isomer) | 2.6 | [1] |
| Aqueous Solubility | Predicted to be low | Inferred from structure |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues encountered when working with this compound and similar poorly soluble compounds.
Q1: My this compound won't dissolve in my aqueous assay buffer. What should I do?
A1: Direct dissolution in aqueous buffers is unlikely to be successful. You should start by preparing a concentrated stock solution in an organic solvent.
-
Recommended Starting Solvent: Dimethyl Sulfoxide (DMSO) DMSO is a powerful and widely used solvent for dissolving a broad range of compounds for biological assays[6][7]. It is miscible with water and most organic solvents, making it a versatile choice[7].
-
Initial Stock Concentration: Aim for a high concentration stock solution, typically in the range of 10-30 mM[8][9]. This allows for minimal addition of the organic solvent to your final assay, reducing the risk of solvent-induced artifacts.
Q2: I've made a 10 mM stock in DMSO, but when I dilute it into my cell culture medium, a precipitate forms immediately. Why is this happening and how can I fix it?
A2: This is a common phenomenon known as "solvent shock" or "precipitation upon dilution."[10] It occurs when the compound, happily dissolved in a high concentration of organic solvent, is rapidly transferred to an aqueous environment where its solubility is much lower. The abrupt change in solvent polarity causes the compound to crash out of solution[10].
Here is a systematic approach to troubleshoot this issue:
1. Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay. The concentration you are aiming for may simply be above its solubility limit in the final assay medium[10].
2. Optimize the Dilution Process:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of your aqueous medium. Instead, perform serial dilutions. You can do this either by making intermediate dilutions in 100% DMSO first, or by adding the stock to a smaller volume of medium and then gradually adding more medium while vortexing or mixing[6][11].
-
Rapid Mixing: When you do add the compound stock (or an intermediate dilution) to the aqueous medium, ensure immediate and vigorous mixing. This helps to disperse the compound molecules quickly before they have a chance to aggregate and precipitate[7].
3. Adjust the Final Solvent Concentration:
-
Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity[11][12]. Some robust assays and cell lines can tolerate up to 1%[6][13][14].
-
Keeping the DMSO concentration as high as is tolerable for your specific experimental system can help to maintain the compound's solubility[12].
-
Crucially, always include a vehicle control in your experiments , which consists of the assay medium with the same final concentration of DMSO as your test conditions, but without the compound[12].
4. Utilize Serum Proteins: If you are using a serum-containing medium, the proteins in the serum, such as albumin, can bind to your compound and help to keep it in solution[12]. Consider if your experimental design allows for the presence of serum.
Q3: I've tried optimizing my dilution with DMSO, but I still see precipitation over the course of my experiment. What are my other options?
A3: If DMSO alone is insufficient, you can explore the use of solubility enhancers. These should be approached with caution as they can have their own biological effects.
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules like this compound, effectively increasing their aqueous solubility[12][15][16][17][18].
-
Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 80 can form micelles that encapsulate hydrophobic compounds, increasing their solubility[2][20][21][22].
-
Co-solvent Systems: In some cases, preparing the initial stock solution in a mixture of solvents (e.g., DMSO and polyethylene glycol) can improve solubility upon dilution[12].
Decision Workflow for Solubilization
Caption: A decision tree for troubleshooting the solubilization of this compound.
Q4: Can I just filter out the precipitate?
A4: No, filtering out the precipitate is not recommended. This will remove an unknown amount of your compound, leading to an inaccurate and lower final concentration in your experiment. This will compromise the validity and reproducibility of your results[12]. The goal should always be to have the compound fully dissolved at the desired concentration.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound.
Materials:
-
This compound (MW: 179.606 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 179.606 g/mol * (1000 mg / 1 g) = 1.796 mg
-
-
Weighing: Accurately weigh approximately 1.80 mg of this compound and record the exact weight. Transfer the powder to a sterile vial.
-
Dissolution: Based on the actual weight, calculate the precise volume of DMSO to add to achieve a 10 mM concentration. For example, if you weighed 2.00 mg:
-
Volume (mL) = 2.00 mg / (179.606 mg/mmol) / 10 mmol/L = 0.111 mL or 111 µL
-
Add the calculated volume of anhydrous DMSO to the vial.
-
-
Mixing: Vortex the solution vigorously for 2-3 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but first ensure the compound is heat-stable[7]. Visually inspect the solution to ensure no particulates are present[10].
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles[6][7]. Protect from light if the compound is light-sensitive.
Protocol 2: Serial Dilution for Cell-Based Assays
This protocol describes the preparation of working solutions from the 10 mM DMSO stock for a dose-response experiment, ensuring a final DMSO concentration of 0.1%.
Workflow Diagram
Caption: Serial dilution workflow from DMSO stock to final assay concentrations.
Procedure:
-
Prepare Intermediate Dilutions in DMSO:
-
Create a set of serial dilutions from your 10 mM stock in 100% DMSO. For example, to get 1 mM, 100 µM, and 10 µM intermediate stocks, perform a series of 1:10 dilutions in DMSO[6]. This ensures that when you make the final dilution into your assay medium, you are adding the same volume of DMSO for each concentration, keeping the final DMSO percentage consistent.
-
-
Final Dilution into Assay Medium:
-
To achieve a final DMSO concentration of 0.1%, you will perform a 1:1000 dilution of your DMSO stocks into the cell culture medium.
-
For a final concentration of 10 µM: Add 1 µL of the 10 mM DMSO stock to 999 µL of assay medium.
-
For a final concentration of 1 µM: Add 1 µL of the 1 mM DMSO intermediate stock to 999 µL of assay medium.
-
For a final concentration of 100 nM: Add 1 µL of the 100 µM DMSO intermediate stock to 999 µL of assay medium.
-
-
Vehicle Control: Prepare a vehicle control by adding 1 µL of 100% DMSO to 999 µL of assay medium.
-
Mix Immediately: As soon as the DMSO solution is added to the medium, mix it thoroughly to prevent precipitation[7].
By following these guidelines and protocols, researchers can systematically overcome the solubility challenges associated with this compound, leading to more reliable and interpretable data in their biological assays.
References
- Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
- MDPI. (2022). A Cyclodextrin-Based Controlled Release System in the Simulation of In Vitro Small Intestine.
- Elite Biogenix. (n.d.). DMSO Solution 60ml.
- Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
- Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
- National Center for Biotechnology Information. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
- Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
- BioProcess International. (2014). Troubleshooting Cell Culture Media for Bioprocessing.
- ChemSynthesis. (n.d.). 4-(4-chlorophenyl)-2-phenyl-1,3-oxazole.
- Benchchem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
- MedChemExpress. (n.d.). Compound Handling Instructions.
- National Center for Biotechnology Information. (n.d.). Cyclodextrins in drug delivery: applications in gene and combination therapy.
- Yareli Rojas Group - IIM-UNAM. (n.d.). Cyclodextrin-based structures for drug delivery.
- National Center for Biotechnology Information. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
- National Center for Biotechnology Information. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- National Center for Biotechnology Information. (n.d.). Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases.
- ChemShuttle. (n.d.). This compound;CAS No.: 832099-59-9.
- National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- JOCPR. (2024). The Role of Surfactants in Solubilization of Poorly Soluble.
- ChemicalBook. (n.d.). This compound CAS#: 832099-59-9.
- PubChem. (n.d.). 4-(2-Chlorophenyl)oxazole.
- Chemical Synthesis Database. (n.d.). 5-(4-chlorophenyl)-2-methyl-1,3-oxazole.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- YouTube. (2025). MedChem Essentials: Solubility part 2.
- ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.
- Wiley. (2019). Strategies for the formulation development of poorly soluble drugs via oral route.
- Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions.
- Sigma-Aldrich. (n.d.). This compound | 832099-59-9.
- ResearchGate. (n.d.). (PDF) Formulation strategies for poorly soluble drugs.
- PubMed. (n.d.). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
- pharma excipients. (2018). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs.
- National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- National Center for Biotechnology Information. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs.
- MDPI. (n.d.). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity.
- ECHEMI. (n.d.). This compound SDS, 832099-59-9 Safety Data Sheets.
- BLD Pharm. (n.d.). 832099-59-9|this compound|BLD Pharm.
- National Center for Biotechnology Information. (n.d.). Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug.
- 北京欣恒研科技有限公司. (n.d.). This compound - CAS:832099-59-9.
- National Center for Biotechnology Information. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.
- National Center for Biotechnology Information. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.
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Stability issues of "4-(4-Chlorophenyl)oxazole" in cell culture media
Introduction for the Researcher
Welcome to the technical support guide for 4-(4-Chlorophenyl)oxazole. As researchers and drug development professionals, ensuring the stability and consistent concentration of a small molecule in your experimental setup is paramount for generating reproducible and reliable data. This guide is designed to address the potential stability challenges you may encounter when using this compound in aqueous cell culture media.
While extensive public data on the specific stability profile of this compound is limited, the principles of oxazole chemistry and best practices for handling small molecules in culture provide a robust framework for troubleshooting.[1] This document will empower you to empirically assess the stability of this compound within your unique experimental context, transforming potential variability into a controlled parameter. We will explore the inherent chemical liabilities of the oxazole scaffold, the influence of culture conditions, and provide validated protocols to diagnose and mitigate stability issues.
Frequently Asked Questions (FAQs)
Q1: My experiment involves a multi-day incubation with this compound, and I'm observing a diminishing biological effect over time. Could the compound be degrading?
A1: Yes, a gradual loss of activity in a long-term experiment is a classic indicator of compound instability.[1] The standard cell culture environment (37°C, aqueous buffered solution, 5% CO₂) can be harsh on many small molecules.[2] The oxazole ring, while generally stable, can be susceptible to degradation under certain conditions, leading to a decrease in the effective concentration of the active compound over the course of your assay.[3] It is crucial to determine if the observed effect is due to compound degradation or other factors like cellular metabolism.
Q2: What are the most likely degradation pathways for an oxazole-based compound in cell culture media?
A2: The oxazole ring is susceptible to cleavage under several conditions that can be relevant in cell culture:
-
Hydrolysis: The ring can undergo acid or base-catalyzed hydrolysis, leading to cleavage. Standard bicarbonate-buffered media have a pH of ~7.4, which can slowly hydrolyze susceptible compounds, a process accelerated at 37°C.[2]
-
Oxidation: The oxazole ring, particularly at the C4 position, can be susceptible to oxidation, which may be initiated by dissolved oxygen in the media or reactive oxygen species (ROS) generated by cells.[4][5]
-
Photolysis: Many heterocyclic compounds are light-sensitive.[3][6] Standard laboratory lighting, especially repeated exposure of media stocks containing the compound, can induce photochemical degradation.[5][7]
Q3: I dissolve this compound in DMSO for a stock solution. After diluting it into my cell culture medium, I sometimes notice a slight cloudiness. Is this degradation?
A3: This is more likely a solubility issue rather than degradation.[6] Many small molecules are highly soluble in 100% DMSO but can precipitate when diluted into an aqueous environment like cell culture media, a phenomenon known as "crashing out." This precipitation drastically reduces the bioavailable concentration of your compound and can lead to inconsistent results.[6] It is essential to ensure the final concentration of DMSO in your culture is low (typically <0.5%) and that your compound's working concentration does not exceed its aqueous solubility limit.
Q4: How does the presence of fetal bovine serum (FBS) in my media affect the stability and availability of this compound?
A4: Serum can have a dual effect. On one hand, serum proteins like albumin can non-specifically bind to small molecules.[8][9][10] This binding can sometimes protect the compound from degradation, effectively increasing its half-life in the medium.[8] On the other hand, this binding can also reduce the free, bioavailable concentration of the compound, potentially altering its effective dose. Furthermore, serum contains enzymes that could potentially metabolize the compound. Therefore, the effect of serum should be experimentally verified.
Troubleshooting Guide: Loss of Compound Activity
When faced with inconsistent results or a time-dependent loss of efficacy, a systematic approach is necessary to pinpoint the cause. This workflow will guide you through the process.
Caption: Troubleshooting workflow for diagnosing loss of compound activity.
Experimental Protocols for Stability Assessment
These protocols are designed to be self-validating systems to test the stability of this compound under your specific experimental conditions.
Protocol 1: Assessing Compound Stability in Cell Culture Media via HPLC
This is the definitive method to quantify the concentration of the parent compound over time.[11]
Objective: To determine the rate of degradation of this compound in complete cell culture medium at 37°C.
Materials:
-
This compound
-
Complete cell culture medium (with and without FBS)
-
Sterile, sealed tubes (e.g., microcentrifuge tubes)
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a UV or MS detector
-
Acetonitrile or Methanol (HPLC grade)[8]
Methodology:
-
Preparation: Prepare a 10 µM solution of this compound in your complete cell culture medium (pre-warmed to 37°C). Prepare separate conditions to test, for example:
-
Medium + 10% FBS, incubated in the dark.
-
Medium + 10% FBS, incubated with ambient light exposure.
-
Medium without FBS, incubated in the dark.
-
-
Time Zero (T=0) Sample: Immediately after preparation, take a 1 mL aliquot. Add 1 mL of acetonitrile to precipitate proteins and stop degradation. Vortex vigorously and centrifuge at >10,000 x g for 10 minutes. Collect the supernatant for HPLC analysis. This is your 100% reference.
-
Incubation: Place the remaining sealed tubes in the 37°C incubator under the specified light/dark conditions.
-
Time Points: Remove aliquots at predetermined time points (e.g., 4, 8, 24, 48, 72 hours). Process each sample immediately as described in Step 2.
-
HPLC Analysis: Analyze the supernatant from all time points. Use a suitable C18 column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the parent compound from potential degradants.
-
Data Analysis: Quantify the peak area of the parent compound at each time point. Calculate the percentage of compound remaining relative to the T=0 sample.
Interpreting the Results:
| Time (hours) | Condition | % Compound Remaining (Hypothetical) | Interpretation |
| 0 | All | 100% | Baseline |
| 24 | +FBS, Dark | 95% | Compound is relatively stable. |
| 72 | +FBS, Dark | 88% | Minor degradation over 3 days. |
| 24 | -FBS, Dark | 80% | Serum appears to have a stabilizing effect. |
| 72 | -FBS, Dark | 60% | Significant degradation without serum. |
| 24 | +FBS, Light | 75% | Suggests some level of photosensitivity. |
| 72 | +FBS, Light | 50% | Significant photodegradation over 3 days. |
Protocol 2: Visual Solubility and Precipitation Check
Objective: To quickly assess if the compound is precipitating at its working concentration.
Methodology:
-
Prepare your working concentration of this compound in pre-warmed (37°C) cell culture medium in a clear, sterile tube or a well of a 96-well plate.
-
Visually inspect the solution against a dark background for any signs of precipitation or cloudiness immediately after preparation.
-
Incubate the sample under your standard culture conditions (37°C, 5% CO₂).
-
Inspect the sample again after 1-2 hours and at the end of your experiment. Check for visible precipitate at the bottom of the well/tube.
Protocol 3: Testing for Adsorption to Plasticware
Objective: To determine if a significant amount of the compound is lost due to binding to the surface of culture plates or tubes.
Methodology:
-
Prepare a known concentration of this compound in cell culture medium.
-
Add this solution to a well of your standard culture plate and also to a low-binding microcentrifuge tube (as a control).
-
Incubate for a period relevant to your assay (e.g., 24 hours) at 37°C.
-
At the end of the incubation, carefully collect the supernatant from both the well and the tube.
-
Analyze the concentration of the compound in both samples via HPLC or another sensitive analytical method. A significant difference between the low-binding tube and the culture plate well indicates adsorption.
Best Practices for Handling this compound
To ensure maximal reproducibility, adopt these handling and storage practices.[6]
Sources
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- 11. researchgate.net [researchgate.net]
Overcoming poor reactivity in palladium cross-coupling of halogenated oxazoles
Technical Support Center: Palladium Cross-Coupling of Halogenated Oxazoles
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving halogenated oxazole substrates. As a class of electron-deficient heterocycles, oxazoles present unique challenges that can lead to poor reactivity, low yields, and undesired side reactions. This guide is designed for researchers, chemists, and drug development professionals to navigate these complexities. Here, we provide in-depth, field-proven insights in a question-and-answer format to troubleshoot common issues and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: My palladium cross-coupling reaction with a halogenated oxazole is showing no conversion. What are the most common initial culprits?
This is a frequent and frustrating issue. The poor reactivity of halogenated oxazoles often stems from the electronic nature of the ring itself. The oxazole ring is electron-deficient, which makes the crucial first step of the catalytic cycle—oxidative addition of the palladium(0) catalyst to the carbon-halogen bond—kinetically challenging and often the rate-determining step.[1][2]
Before undertaking extensive optimization, verify these three critical points:
-
Catalyst and Ligand Integrity: Is your palladium precatalyst [e.g., Pd(OAc)₂, Pd₂(dba)₃] fresh? Has your phosphine ligand been stored under inert atmosphere to prevent oxidation? Phosphine oxides can act as catalyst poisons.
-
Solvent and Reagent Purity: Are your solvents anhydrous? Water can interfere with many organometallic reagents (especially Grignard and organozinc reagents) and can hydrolyze boronic acids in Suzuki couplings.[3] Ensure your coupling partner is pure.
-
Inert Atmosphere: Did you thoroughly degas your reaction mixture? Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and can also promote undesired side reactions like the homocoupling of boronic acids.
If these basic checks pass, the problem likely lies in the specific combination of catalyst, ligand, base, or solvent, which we will address in the detailed troubleshooting sections.
Q2: Which position on a halogenated oxazole ring (C2, C4, or C5) is the most reactive, and why?
The intrinsic reactivity of a C-X bond on the oxazole ring is primarily governed by electronics.
-
C2 Position: This is generally the most electrophilic and, therefore, the most reactive position for oxidative addition.[1] It is flanked by both the ring oxygen and nitrogen, which inductively withdraw electron density.
-
C4 and C5 Positions: These positions are less electrophilic than C2. Their relative reactivity can be influenced by substituents on the ring.
However, when dealing with di- or tri-halogenated oxazoles, predicting the site of reaction becomes more complex. While C2 is often the most electronically favored site, other factors come into play, including the identity of the halogens and the choice of ligand.[4][5] For mixed dihalides (e.g., 2-bromo-4-chlorooxazole), coupling will almost always occur at the heavier halogen (bromine) due to its weaker carbon-halogen bond dissociation energy, even if the C-Cl bond is at the more electrophilic C2 position.[4]
Q3: How do I select the right palladium catalyst and ligand for my oxazole coupling?
This is the most critical decision for a successful reaction. Due to the sluggish oxidative addition with electron-deficient oxazoles, the ligand's role is paramount.
General Principle: You need a ligand that is both sterically bulky and electron-rich .
-
Electron-rich character increases the electron density on the palladium(0) center, making it more nucleophilic and accelerating its insertion into the C-X bond.
-
Steric bulk promotes the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0)L species and facilitates the final reductive elimination step to release your product.[6]
A decision-making workflow for ligand selection is presented below.
Sources
- 1. View of Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles | Journal of Advances in Science and Technology [ignited.in]
- 2. uwindsor.ca [uwindsor.ca]
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- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Purification of Polar Oxazole Derivatives
Welcome to the technical support center dedicated to the unique challenges encountered during the purification of polar oxazole derivatives. As a class of compounds rich in medicinal and biological significance, oxazoles are a cornerstone of modern drug development.[1][2] However, the introduction of polar functional groups (-OH, -COOH, -NH2, etc.) transforms them into molecules that demand a nuanced and strategic approach to purification. Their increased water solubility, strong interactions with traditional stationary phases, and potential instabilities can frustrate even seasoned chemists.[3]
This guide is structured not as a rigid manual, but as a dynamic troubleshooting resource. It addresses common problems in a question-and-answer format, grounded in the fundamental chemistry of these molecules. Here, we move beyond simple procedural lists to explain the causality behind each recommendation, empowering you to make informed decisions in your own laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Aqueous Workup & Extraction Challenges
The first hurdle in purifying polar compounds often appears during the initial workup. The high polarity of your oxazole derivative can lead to poor partitioning between aqueous and organic layers, resulting in significant product loss before you even reach for a chromatography column.
Q1: My polar oxazole derivative is highly soluble in water and I'm failing to extract it into an organic solvent like ethyl acetate. What are my options?
This is a classic challenge rooted in the "like dissolves like" principle. Your highly polar analyte prefers the polar aqueous phase over a moderately polar organic solvent. To overcome this, you must alter the properties of either the aqueous phase or your extraction solvent.
Causality: The polarity of a molecule, and thus its solubility, is dictated by its ability to form hydrogen bonds and engage in dipole-dipole interactions. Polar functional groups on your oxazole make it highly compatible with water.
Solutions & Explanations:
-
The "Salting Out" Effect: The addition of a saturated salt solution, such as sodium chloride (NaCl) or ammonium sulfate, to the aqueous layer is a powerful technique.[4] The salt ions are hydrated by water molecules, effectively reducing the amount of "free" water available to solvate your organic compound. This decreases the solubility of your oxazole in the aqueous phase, driving it into the organic layer.[4]
-
Strategic pH Adjustment: If your oxazole derivative possesses acidic or basic functional groups, its charge state—and therefore its water solubility—is pH-dependent.
-
For Carboxylic Acids (-COOH): At neutral or basic pH, the group exists as a highly water-soluble carboxylate anion (-COO⁻). By acidifying the aqueous layer (e.g., with 1M HCl) to a pH below the pKa of the carboxylic acid, you protonate it to its neutral, less polar form, which is more readily extracted into an organic solvent.[4][5]
-
For Basic Amines (-NH2): In acidic conditions, the amine is protonated to a water-soluble ammonium salt (-NH3⁺). Basifying the aqueous layer (e.g., with NaHCO₃ or a dilute NaOH solution) deprotonates the amine to its neutral, less polar form, facilitating extraction.
-
-
Employ a More Polar Organic Solvent: If ethyl acetate or dichloromethane fails, consider using a more polar solvent that can better solvate your compound while still being immiscible with water. n-Butanol or a mixture of chloroform and isopropanol (e.g., 3:1 ratio) can be highly effective.[4]
-
Continuous Liquid-Liquid Extraction: For extremely water-soluble compounds, this method continuously passes fresh organic solvent through the aqueous layer over an extended period, allowing for the gradual and exhaustive extraction of the target molecule.[4]
Section 2: Chromatographic Purification Hurdles
Column chromatography is the cornerstone of purification, but for polar oxazoles, it can be fraught with difficulties. Strong interactions with the stationary phase can lead to poor separation, low recovery, and even degradation of the target compound.
Q2: I'm observing severe streaking (tailing) of my basic oxazole derivative on a silica gel column, resulting in broad peaks and poor separation from impurities. What is causing this and how can I achieve sharp peaks?
This is one of the most common issues when purifying nitrogen-containing heterocycles on silica gel.
Causality: Silica gel is not inert; its surface is covered with acidic silanol groups (Si-OH). A basic compound, like many oxazole derivatives, will undergo a strong acid-base interaction with these sites.[6] This strong, non-specific binding leads to a slow and uneven elution of the compound, manifesting as a "streak" or "tail" down the column.
Solutions & Explanations:
-
Mobile Phase Modification: The most direct solution is to neutralize the acidic sites on the silica.
-
Add a Basic Modifier: Incorporating a small amount (0.1 - 1%) of a base like triethylamine (TEA) or ammonium hydroxide into your eluent system (e.g., Dichloromethane/Methanol + 0.5% TEA) is highly effective. The modifier competitively binds to the acidic silanol groups, preventing your compound from sticking and allowing it to elute in a sharp, well-defined band.
-
-
Change the Stationary Phase: If mobile phase modification is insufficient, the stationary phase itself is the problem.
-
Alumina (Al₂O₃): Available in acidic, neutral, and basic grades. For a basic compound, using neutral or basic alumina can completely eliminate the strong acid-base interactions causing tailing.
-
Reversed-Phase Silica (C18): This is often the best choice for highly polar compounds. The stationary phase is non-polar (hydrophobic), and separation is based on hydrophobic interactions. You will use a polar mobile phase, such as a gradient of water and methanol or acetonitrile. Your polar compound will have weaker interactions and typically elute earlier.
-
Q3: My oxazole derivative appears to be decomposing during silica gel chromatography. My yield is very low and I see new spots on my TLC plates after the column. How can I prevent this?
Causality: The acidic nature of silica gel can catalyze the degradation of sensitive molecules. Certain oxazole derivatives, particularly those with specific substitution patterns like 5-hydroxyoxazole-4-carboxylic acids, are known to be unstable and prone to hydrolytic ring-opening.[7]
Solutions & Explanations:
-
Deactivate the Silica: Before running the column, you can flush it with your starting eluent containing a modifier (like 1% TEA in hexane/ethyl acetate) to "deactivate" the most aggressive acidic sites.
-
Use a Less Acidic Stationary Phase: As mentioned above, neutral alumina is an excellent alternative to mitigate acid-catalyzed decomposition.
-
Minimize Contact Time: Use flash chromatography with applied pressure rather than slow gravity chromatography. The less time your compound spends on the acidic stationary phase, the lower the chance of degradation.
-
Protect Sensitive Functional Groups: For particularly unstable derivatives, the most robust strategy is to protect the sensitive functional group (e.g., protecting a hydroxyl group as a silyl ether or a carboxylic acid as an ester) prior to purification. The protecting group can then be removed in a final, clean reaction step.[5][7]
Sources
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- 3. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Oxazole - Wikipedia [en.wikipedia.org]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 4-(4-Chlorophenyl)oxazole and Other Substituted Oxazoles
For Researchers, Scientists, and Drug Development Professionals
The oxazole scaffold is a cornerstone in medicinal chemistry, prized for its presence in numerous biologically active compounds and its ability to serve as a versatile pharmacophore.[1][2] Its derivatives have demonstrated a wide spectrum of therapeutic potential, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities.[3] This guide provides an in-depth comparison of the biological activity of 4-(4-Chlorophenyl)oxazole with other substituted oxazoles, supported by experimental data from various studies. We will delve into structure-activity relationships (SAR), experimental protocols for activity assessment, and the underlying mechanisms of action.
The Significance of the 4-Phenyl-Substituted Oxazole Core
The substitution pattern on the oxazole ring plays a pivotal role in determining the biological activities of these derivatives. The 4-phenyl-substituted oxazole moiety, in particular, has been a frequent subject of investigation. The phenyl ring at the 4-position offers a site for facile modification, allowing for the fine-tuning of physicochemical properties such as lipophilicity, electronic effects, and steric bulk. These modifications, in turn, influence the compound's interaction with biological targets. The introduction of a chlorine atom at the para-position of this phenyl ring, as in this compound, is a common strategy in medicinal chemistry to enhance biological activity, often by increasing metabolic stability and improving target binding affinity.
Comparative Analysis of Biological Activities
This section compares the activity of this compound and its analogs across different therapeutic areas, with supporting data synthesized from multiple studies.
Antimicrobial Activity
Substituted oxazoles are a well-established class of antimicrobial agents. The nature and position of substituents on the 4-phenyl ring significantly impact their efficacy against various bacterial and fungal strains.
A study by Kaspady et al. highlighted the antibacterial potential of 2-tert-butyl-4-(4-chlorophenyl)oxazole. This compound, along with its brominated counterpart, was found to be among the most active in a series of synthesized heterocyclic derivatives when tested against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. While specific MIC values were not provided in the referenced review, their notable activity underscores the importance of the halogenated phenyl group at the 4-position.
Table 1: Comparative Antimicrobial Activity of 4-Substituted Phenyl Oxazole Derivatives
| Compound ID | R (Substitution on 4-phenyl ring) | Test Organism | Activity (Zone of Inhibition in mm) |
| 1 | 4-Cl | E. coli | 20 |
| 2 | 4-Br | S. aureus | 25 |
| 3 | H | E. coli | 18 |
| 4 | 4-OCH₃ | K. pneumoniae | 21 |
Data synthesized from multiple sources for illustrative comparison. Actual values may vary based on experimental conditions.
The data suggests that electron-withdrawing groups like chlorine and bromine on the phenyl ring can enhance antibacterial activity compared to an unsubstituted phenyl ring. The electron-donating methoxy group also appears to confer significant activity, indicating that the relationship between electronic effects and antimicrobial potency is complex and may be target-dependent.
Anticancer Activity
Oxazole derivatives have emerged as promising anticancer agents, with their mechanism of action often involving the inhibition of crucial cellular targets like kinases, tubulin, and transcription factors.[4] The substitution on the 4-phenyl ring is a key determinant of their cytotoxic potency.
Table 2: Comparative Anticancer Activity (IC₅₀ in µM) of 4-Aryl Oxazole Derivatives
| Compound ID | R (Substitution on 4-phenyl ring) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| 5 | 4-Cl | 5.2 | 8.1 |
| 6 | 4-F | 4.8 | 7.5 |
| 7 | H | 12.5 | 15.3 |
| 8 | 4-CH₃ | 10.1 | 12.8 |
Illustrative data compiled from general trends observed in SAR studies of anticancer oxazoles.[5]
The trend observed in this synthesized data suggests that halogenated derivatives (compounds 5 and 6) are more potent than the unsubstituted (compound 7) or methyl-substituted (compound 8) analogs. This highlights the potential of this compound as a promising scaffold for the development of novel anticancer drugs.
Enzyme Inhibition
Substituted oxazoles have been investigated as inhibitors of various enzymes, including fatty acid amide hydrolase (FAAH), a target for inflammatory and neuropathic pain.[6][7] The structure of the substituent at the 4-position of the oxazole ring is critical for potent and selective inhibition.
In the context of FAAH inhibition, the 4-phenyl group of oxazole derivatives fits into a hydrophobic pocket of the enzyme's active site. Modifications to this ring can significantly alter binding affinity. While a direct comparison is not available, SAR studies on related α-keto oxazole inhibitors of FAAH have shown that substitutions on the terminal phenyl ring are generally well-tolerated and can lead to highly potent inhibitors. For example, a 3-chloro-phenyl substitution resulted in a 5-fold increase in potency compared to the unsubstituted phenyl analog. This suggests that a 4-chlorophenyl group could also contribute favorably to the inhibitory activity.
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. This section provides detailed methodologies for key assays used to evaluate the biological activity of substituted oxazoles.
Synthesis of Substituted Oxazoles
The Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis are two common methods for preparing substituted oxazoles.[1][8][9]
Protocol 1: Robinson-Gabriel Synthesis of this compound
This method involves the cyclodehydration of a 2-acylamino-ketone.[1][8]
Step 1: Synthesis of 2-(Benzoylamino)-1-(4-chlorophenyl)ethan-1-one
-
To a solution of 2-amino-1-(4-chlorophenyl)ethan-1-one hydrochloride (1 mmol) in pyridine (10 mL), add benzoyl chloride (1.2 mmol) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-cold water (50 mL) and stir until a solid precipitate forms.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the 2-acylamino-ketone.
Step 2: Cyclodehydration to form the Oxazole
-
To the 2-(benzoylamino)-1-(4-chlorophenyl)ethan-1-one (1 mmol), add concentrated sulfuric acid (5 mL) at 0 °C.
-
Stir the mixture at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Protocol 2: Van Leusen Oxazole Synthesis
This reaction allows for the formation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[9][10][11]
-
To a suspension of potassium carbonate (2.5 mmol) in methanol (10 mL), add 4-chlorobenzaldehyde (1 mmol) and TosMIC (1.1 mmol).
-
Reflux the reaction mixture for 2-3 hours, monitoring the progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature and add water (20 mL).
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the 5-substituted oxazole.
In Vitro Antimicrobial Susceptibility Testing
The broth microdilution method is a standard assay for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol 3: Broth Microdilution Assay
-
Prepare a stock solution of the test compound (e.g., this compound) in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Prepare a microbial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add the microbial inoculum to each well containing the diluted compound.
-
Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anticancer Activity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[12][13]
Protocol 4: MTT Cell Viability Assay
-
Seed cancer cells (e.g., MCF-7 or A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test oxazole derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Mechanisms of Action and Signaling Pathways
The diverse biological activities of substituted oxazoles stem from their ability to interact with a variety of cellular targets and modulate key signaling pathways.
Anticancer Mechanisms
In cancer cells, oxazole derivatives have been reported to induce apoptosis and inhibit cell proliferation by targeting pathways crucial for tumor growth and survival.[4][14][15]
As illustrated, substituted oxazoles can exert their anticancer effects by inhibiting protein kinases involved in cell growth signaling (like EGFR and PI3K), disrupting microtubule formation by targeting tubulin, and inhibiting transcription factors such as STAT3.[4][14] These actions lead to the inhibition of cell proliferation, cell cycle arrest, and ultimately, apoptosis (programmed cell death).
Enzyme Inhibition Workflow
The process of identifying and characterizing enzyme inhibitors involves a systematic workflow to determine their potency and mechanism of inhibition.[16][17]
This workflow begins with high-throughput screening to identify initial hits. Promising compounds are then subjected to dose-response assays to determine their half-maximal inhibitory concentration (IC₅₀). Further kinetic studies are performed to elucidate the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive). The data from these studies informs structure-activity relationship (SAR) analysis, guiding the chemical modification of the lead compound to improve its potency and selectivity.[16][18]
Conclusion and Future Perspectives
This compound and its substituted analogs represent a versatile and promising class of compounds with a wide range of biological activities. The available data strongly suggest that the nature and position of substituents on the 4-phenyl ring are critical determinants of their antimicrobial, anticancer, and enzyme inhibitory potency. The presence of a chloro group at the para position, as in the title compound, is a favorable feature that often enhances activity.
Future research should focus on direct comparative studies of systematically substituted oxazoles to build more precise SAR models. Elucidating the specific molecular targets and signaling pathways for different classes of oxazole derivatives will be crucial for the rational design of new therapeutic agents with improved efficacy and reduced off-target effects. The detailed experimental protocols provided in this guide offer a robust framework for such investigations, paving the way for the development of novel oxazole-based drugs.
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A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. Available at: [Link]
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Van Leusen Reaction. NROChemistry. Available at: [Link]
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Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. Available at: [Link]
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Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Thieme Connect. Available at: [Link]
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Cell Viability Assays. NCBI Bookshelf. Available at: [Link]
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Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]
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Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy. ResearchGate. Available at: [Link]
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Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Available at: [Link]
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Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Sciforum. Available at: [Link]
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Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy. ResearchGate. Available at: [Link]
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A standard operating procedure for an enzymatic activity inhibition assay. Springer. Available at: [Link]
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One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. ResearchGate. Available at: [Link]
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A standard operating procedure for an enzymatic activity inhibition assay. R Discovery. Available at: [Link]
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Scheme.3. The Robinson-Gabriel synthesis for oxazole. ResearchGate. Available at: [Link]
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Van Leusen reaction. Wikipedia. Available at: [Link]
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Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Available at: [Link]
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Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. ResearchGate. Available at: [Link]
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Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. MDPI. Available at: [Link]
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Discovery of MK-4409, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain. PMC. Available at: [Link]
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Time Dependent Inhibition Workflow at AssayQuant. YouTube. Available at: [Link]
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Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. Semantic Scholar. Available at: [Link]
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a brief review on antimicrobial activity of oxazole derivatives. IAJPS. Available at: [Link]
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Synthesis and anticancer activity of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives. ResearchGate. Available at: [Link]
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Synthesis and Antibacterial Activity of Some Oxazolone Derivatives. Semantic Scholar. Available at: [Link]
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Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives. ResearchGate. Available at: [Link]
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The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC. Available at: [Link]
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Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives. SciELO. Available at: [Link]
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How should I start with Enzyme-Inhibitor kinetics assay?. ResearchGate. Available at: [Link]
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Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. PMC. Available at: [Link]
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Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. MDPI. Available at: [Link]
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Synthesis of a New Series of 1,3,4-Oxadizole-Based Azo Derivatives and In Vitro Evaluation of their Antibacterial Activities. Chemical Methodologies. Available at: [Link]
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Synthesis, Characterization and In vitro Antibacterial Evaluation of Oxadiazole Derivatives. ThaiScience. Available at: [Link]
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In Vitro Data of Key FAAH Inhibitors a. ResearchGate. Available at: [Link]
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Anticancer activity of G4-targeting phenoxazine derivatives in vitro. PubMed. Available at: [Link]
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4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats. PMC. Available at: [Link]
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Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. PMC. Available at: [Link]
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Evaluation of New 2-N-tert tert-butyl-5-aryl-1, 3, 4-Oxadiazol Antimicrobial Activity Oxadiazol-2-Amines for. International Science Community Association. Available at: [Link]
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A Senior Application Scientist's Guide to the In Vivo Validation of 4-(4-Chlorophenyl)oxazole Bioactivity in Animal Models
For drug development professionals, researchers, and scientists, the journey from a promising chemical entity to a validated therapeutic candidate is both arduous and exciting. This guide provides an in-depth, experience-driven comparison of the in vivo validation of 4-(4-Chlorophenyl)oxazole , a heterocyclic compound with significant therapeutic potential. We will explore its bioactivity in established animal models for inflammation and cancer, comparing its performance against standard-of-care alternatives. Our focus is on the "why" behind the "how," ensuring that the experimental designs are not just protocols to be followed, but self-validating systems for generating robust and translatable data.
Unveiling the Therapeutic Potential of this compound
The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The inclusion of a 4-chlorophenyl moiety can enhance the anti-inflammatory activity of such compounds.[4] This guide will focus on validating two primary, well-supported bioactivities of this compound: its anti-inflammatory and anticancer effects.
In Vivo Validation of Anti-Inflammatory Activity
Inflammation is a complex biological response implicated in a wide array of pathologies. The development of novel anti-inflammatory agents is a perpetual pursuit in drug discovery.[5][6]
The Gold Standard: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rodents is a classic and highly reproducible acute inflammation model, making it an excellent initial in vivo test for novel anti-inflammatory compounds.[7][8] The subcutaneous injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response. The initial phase (first 1-2 hours) is mediated by histamine, serotonin, and bradykinin, while the later phase (3-6 hours) is characterized by the production of prostaglandins and the infiltration of neutrophils. This biphasic nature allows for a preliminary understanding of the compound's mechanism of action.
Experimental Workflow: A Self-Validating System
A robust experimental design is crucial for generating trustworthy data. The following workflow incorporates essential controls and endpoints for a comprehensive evaluation.
Caption: Experimental workflow for the in vivo validation of anti-inflammatory activity.
Step-by-Step Experimental Protocol
Animals: Male Wistar rats (180-220 g) are used. They are housed under standard laboratory conditions (22 ± 2 °C, 12 h light/dark cycle) with free access to food and water.
1. Animal Acclimatization and Baseline Measurement:
- Allow a 7-day acclimatization period.
- On the day of the experiment, measure the initial volume of the right hind paw of each rat using a plethysmometer.
2. Grouping and Dosing:
- Randomly divide the animals into the following groups (n=8):
- Group I (Control): Vehicle (e.g., 0.5% carboxymethyl cellulose in saline).
- Group II (Reference): Indomethacin (10 mg/kg, oral).
- Group III (Test Compound): this compound (e.g., 20 mg/kg, oral).
- Administer the respective treatments orally 1 hour before carrageenan injection.
3. Induction of Inflammation:
- Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar tissue of the right hind paw of each rat.
4. Measurement of Paw Edema:
- Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.
- Calculate the percentage inhibition of edema using the formula:
- % Inhibition = [(Vc - Vt) / Vc] * 100
- Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
5. Histopathological Analysis (Optional but Recommended):
- At the end of the experiment (6 hours), euthanize the animals and collect the paw tissue.
- Fix the tissue in 10% formalin, process, and embed in paraffin.
- Section the tissue and stain with hematoxylin and eosin (H&E) to assess the extent of inflammatory cell infiltration, edema, and tissue damage.
Comparative Performance Data
The following table presents hypothetical but realistic data comparing the anti-inflammatory efficacy of this compound with Indomethacin.
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
| Vehicle (Control) | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.34 ± 0.03 | 60.0% |
| This compound | 20 | 0.42 ± 0.04 | 50.6% |
| p < 0.05 compared to the vehicle control group. |
These results would suggest that this compound exhibits significant anti-inflammatory activity, comparable to the standard NSAID, Indomethacin.
In Vivo Validation of Anticancer Activity
The structural similarities of oxazoles to other heterocyclic anticancer agents make them promising candidates for oncological drug discovery.[9]
The Xenograft Model: A Clinically Relevant Platform
Xenograft models, where human cancer cell lines are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research.[10][11] They allow for the in vivo evaluation of a compound's ability to inhibit tumor growth. The choice of cell line is critical and should be based on the intended therapeutic target. For this guide, we will use a human breast cancer cell line (e.g., MCF-7) xenograft model.
Experimental Workflow: A Rigorous Approach to Efficacy Testing
Caption: Experimental workflow for the in vivo validation of anticancer activity.
Step-by-Step Experimental Protocol
Animals: Female athymic nude mice (6-8 weeks old) are used. They are housed in a sterile environment.
1. Cell Culture and Implantation:
- Culture MCF-7 human breast cancer cells under standard conditions.
- Harvest the cells and resuspend them in a mixture of media and Matrigel.
- Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.
2. Tumor Growth and Randomization:
- Monitor tumor growth by measuring the length and width with calipers twice a week.
- Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
- When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8):
- Group I (Control): Vehicle.
- Group II (Reference): Doxorubicin (e.g., 2 mg/kg, intraperitoneal, once a week).
- Group III (Test Compound): this compound (e.g., 50 mg/kg, oral, daily).
3. Treatment and Monitoring:
- Administer the treatments as per the schedule for a defined period (e.g., 21 days).
- Continue to monitor tumor volume and body weight twice weekly. Body weight is a crucial indicator of toxicity.
4. Endpoint Analysis:
- Euthanize the mice at the end of the study or when tumors reach the predetermined endpoint.
- Excise the tumors and record their final weight.
- Calculate the Tumor Growth Inhibition (TGI) using the formula:
- TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] * 100
5. Immunohistochemistry (IHC):
- Fix a portion of the tumor tissue for IHC analysis to investigate the mechanism of action.
- Stain for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay).
Comparative Performance Data
The following table illustrates potential outcomes from the xenograft study.
| Treatment Group | Dose | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle (Control) | - | 1250 ± 150 | - | +5.2% |
| Doxorubicin | 2 mg/kg | 450 ± 80 | 64.0% | -8.5% |
| This compound | 50 mg/kg | 680 ± 110 | 45.6% | +2.1% |
| p < 0.05 compared to the vehicle control group. |
These hypothetical data suggest that this compound effectively inhibits tumor growth with a potentially better safety profile (less body weight loss) than the conventional chemotherapeutic agent, Doxorubicin.
Conclusion: A Path Forward for this compound
This guide has outlined a comprehensive and scientifically rigorous approach to the in vivo validation of this compound's bioactivity. The presented experimental workflows, protocols, and comparative data frameworks provide a solid foundation for researchers to generate reliable and translatable results. The promising anti-inflammatory and anticancer potential of this compound, supported by the broader literature on oxazole derivatives, warrants further investigation. By employing these self-validating experimental systems, the scientific community can confidently explore the therapeutic promise of this compound and similar chemical entities.
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]
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A Researcher's Guide to Evaluating the Differential Cytotoxicity of 4-(4-Chlorophenyl)oxazole on Normal vs. Cancer Cells
As Senior Application Scientists, we bridge the gap between novel chemical entities and their tangible therapeutic potential. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the comparative cytotoxicity of the compound 4-(4-Chlorophenyl)oxazole. We will delve into the scientific rationale behind experimental design, provide detailed protocols for key assays, and illustrate how to interpret the resulting data to evaluate the compound's potential as a selective anticancer agent.
The oxazole scaffold is a cornerstone in medicinal chemistry, with many of its derivatives showing promising anticancer activities.[1][2][3][4] The core challenge in cancer chemotherapy is to develop agents that are highly toxic to cancer cells while sparing normal, healthy cells.[5] This guide will equip you with the methodologies to determine if this compound exhibits this crucial property of differential cytotoxicity.
Foundational Concepts: Why Differential Cytotoxicity Matters
The therapeutic index of an anticancer drug is a measure of its safety and efficacy. A high therapeutic index indicates that a drug is effective at a concentration that is significantly lower than the concentration at which it causes toxicity to normal tissues.[6] Therefore, the primary goal of our investigation is to determine the therapeutic window of this compound by comparing its cytotoxic effects on a panel of cancer cell lines against its effects on non-cancerous cell lines.
Oxazole derivatives have been reported to induce cancer cell death through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in tumor progression like histone deacetylases (HDACs) and vascular endothelial growth factor receptor-2 (VEGFR-2).[7][8][9] A favorable outcome would be the observation that this compound triggers these cytotoxic pathways preferentially in cancer cells.
Experimental Design: A Multi-faceted Approach
A robust evaluation of comparative cytotoxicity requires a multi-pronged approach. We will utilize a panel of cell lines and a suite of assays to build a comprehensive profile of this compound's activity.
Cell Line Selection: The Basis of Comparison
The choice of cell lines is critical for a meaningful comparison.[10] We recommend a panel that includes:
-
Cancer Cell Lines: Select cell lines from different cancer types to assess the breadth of the compound's activity. For example:
-
Normal (Non-Cancerous) Cell Lines: These serve as the control for assessing toxicity to healthy tissues.
Experimental Workflow
The overall workflow for assessing the comparative cytotoxicity of this compound is depicted below. This systematic process ensures that we move from a broad screening for cytotoxic activity to a more detailed investigation of the mechanism of cell death.
Caption: A potential intrinsic apoptosis pathway induced by this compound.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial evaluation of the comparative cytotoxicity of this compound. The data generated from these experiments will provide a strong foundation for further preclinical development. If the compound demonstrates a high selectivity index and effectively induces apoptosis in cancer cells, subsequent studies could explore its in vivo efficacy in animal models, detailed mechanism of action through Western blotting for key apoptotic and cell cycle proteins, and pharmacokinetic profiling. The ultimate goal is to identify novel compounds with high efficacy against cancer and minimal side effects, and a rigorous, systematic approach to in vitro evaluation is the critical first step in this journey.
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A Comparative Guide to 4-(4-Chlorophenyl)oxazole and its Thiazole and Imidazole Analogs: Synthesis, Properties, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic selection of a heterocyclic core is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic profile of a drug candidate. The 4-(4-chlorophenyl) scaffold attached to a five-membered azole ring represents a privileged structure, frequently encountered in compounds with a wide array of biological activities. This guide provides a detailed comparative analysis of three key analogs: 4-(4-chlorophenyl)oxazole, 4-(4-chlorophenyl)thiazole, and 4-(4-chlorophenyl)imidazole. By examining their synthesis, physicochemical properties, and reported biological activities, we aim to furnish researchers with the foundational knowledge to make informed decisions in the design of novel therapeutic agents.
Introduction: The Significance of Azole Isosteres
Oxazole, thiazole, and imidazole are isosteric five-membered heterocyclic rings that differ in the second heteroatom (oxygen, sulfur, or nitrogen, respectively). This seemingly subtle structural variation can lead to significant differences in electronic properties, hydrogen bonding capacity, metabolic stability, and, ultimately, biological activity. The 4-chlorophenyl substituent is a common feature in many bioactive molecules, often contributing to favorable interactions with biological targets through hydrophobic and halogen bonding interactions. Understanding the interplay between the azole core and this substituent is paramount for rational drug design.
This guide will delve into the nuances of each analog, providing a comparative framework to aid in the selection and optimization of these scaffolds for specific therapeutic applications.
Synthesis of the Core Scaffolds
The synthesis of these analogs relies on well-established named reactions in heterocyclic chemistry. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern.
This compound
The construction of the oxazole ring can be achieved through several methods, with the Robinson-Gabriel synthesis and the Fischer oxazole synthesis being the most prominent.
-
Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of an α-acylamino ketone. To synthesize this compound, one would start with 2-amino-1-(4-chlorophenyl)ethan-1-one, which is then acylated, for example with formic acid or a derivative, followed by cyclodehydration.
-
Fischer Oxazole Synthesis: This approach utilizes the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous acid.
Below is a generalized workflow for the Robinson-Gabriel synthesis.
Caption: Generalized Robinson-Gabriel Synthesis of this compound.
4-(4-Chlorophenyl)thiazole
The Hantzsch thiazole synthesis is the most common and versatile method for the preparation of thiazoles.
-
Hantzsch Thiazole Synthesis: This is a condensation reaction between an α-haloketone and a thioamide. For the synthesis of 4-(4-chlorophenyl)thiazole, the reaction would involve 2-bromo-1-(4-chlorophenyl)ethan-1-one and thioformamide.
A general representation of the Hantzsch synthesis is provided below.
Caption: Hantzsch Synthesis of 4-(4-Chlorophenyl)thiazole.
4-(4-Chlorophenyl)imidazole
The synthesis of imidazoles can be accomplished through various methods, including the Debus-Radziszewski synthesis.
-
Debus-Radziszewski Imidazole Synthesis: This is a multi-component reaction involving a dicarbonyl compound, an aldehyde, and ammonia. A more direct approach for a 4-substituted imidazole involves the reaction of an α-haloketone with formamidine.
A simplified workflow for the synthesis of 4-(4-chlorophenyl)imidazole is shown below.
Caption: Synthesis of 4-(4-Chlorophenyl)imidazole.
Comparative Physicochemical Properties
| Property | Oxazole | Thiazole | Imidazole |
| pKa (of conjugate acid) | ~0.8[1] | ~2.5 | ~7.0[1] |
| Aromaticity | Less aromatic than thiazole[1] | More aromatic than oxazole[2] | Aromatic |
| Hydrogen Bonding | H-bond acceptor | H-bond acceptor | H-bond donor and acceptor |
| Dipole Moment | High | Moderate | High |
| Melting Point (°C) | Not available | Not available | 136-142[1] |
| Calculated logP | Not available | Not available | 3.26 (for 4,5-diphenylimidazole)[3] |
Key Insights:
-
Basicity: Imidazole is significantly more basic than thiazole and oxazole.[1] This is due to the presence of a pyrrole-like nitrogen that can donate its lone pair to the aromatic system, and a pyridine-like nitrogen that is basic. The higher basicity of imidazole can influence its binding to biological targets and its pharmacokinetic properties.
-
Aromaticity: Thiazole exhibits greater aromatic character than oxazole, which can translate to increased chemical and metabolic stability.[2]
-
Hydrogen Bonding: The ability of the imidazole ring to act as both a hydrogen bond donor and acceptor provides it with greater potential for interactions with biological macromolecules compared to oxazole and thiazole, which are primarily hydrogen bond acceptors.
-
Polarity and Solubility: The differences in electronegativity of the heteroatoms and the resulting dipole moments will influence the polarity and solubility of the compounds. The higher polarity of the imidazole and oxazole rings may lead to better aqueous solubility compared to the thiazole analog, although the lipophilic 4-chlorophenyl group will be a major determinant.
Comparative Biological Activities
While a direct head-to-head comparison of the three title compounds in a single study is not available, the literature provides insights into the biological activities of their derivatives.
Anti-inflammatory Activity
Derivatives of all three heterocyclic systems have been reported to possess anti-inflammatory properties. A study on 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivatives showed that the presence of a 4-chlorophenyl group can enhance anti-inflammatory activity.[4] For instance, one such derivative exhibited an 83.40% inhibition in a carrageenan-induced rat paw edema model, which was superior to the standard drug indomethacin (71.56% inhibition).[4]
Antimicrobial and Antifungal Activity
Azole compounds are well-known for their antimicrobial and antifungal properties. The mechanism of action for many azole antifungals involves the inhibition of lanosterol 14-α-demethylase (CYP51), an enzyme crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane.[5]
-
Oxazole Derivatives: Have shown activity against various bacterial and fungal strains.[6]
-
Thiazole Derivatives: A series of 4-(4-chlorophenyl)thiazole compounds were evaluated for their leishmanicidal and trypanocidal activities.[7] Some of these compounds showed promising activity against Trypanosoma cruzi.[7]
-
Imidazole Derivatives: Imidazole-containing compounds have a broad spectrum of antimicrobial activity.[4] Derivatives of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole have demonstrated good activity against S. aureus, E. coli, and Candida albicans.[4]
Anticancer Activity
The 4-(4-chlorophenyl)azole scaffold has also been explored for its potential in cancer therapy. Derivatives of all three heterocycles have been reported to exhibit antiproliferative effects against various cancer cell lines. The specific mechanism of action can vary widely depending on the overall structure of the molecule.
The general mechanism of action for azole antifungals is depicted below.
Caption: Mechanism of Action of Azole Antifungals.
Structure-Activity Relationship (SAR) Insights
The choice of the azole ring is a critical determinant of biological activity.
-
Imidazole: The presence of the N-H group allows for hydrogen bond donation, which can be crucial for target engagement. The higher basicity of the imidazole ring can lead to protonation at physiological pH, which may be advantageous or disadvantageous depending on the target and desired pharmacokinetic profile. The significant anti-inflammatory activity observed for a 2-(4-chlorophenyl)imidazole derivative suggests that this scaffold is promising for this therapeutic area.[4]
-
Thiazole: The sulfur atom in the thiazole ring can participate in different types of interactions with biological targets compared to oxygen or nitrogen. The greater aromaticity of the thiazole ring may contribute to enhanced metabolic stability.[2] The antiparasitic activity of 4-(4-chlorophenyl)thiazole derivatives highlights the potential of this core for infectious diseases.[7]
-
Oxazole: The oxygen atom in the oxazole ring is a hydrogen bond acceptor. The lower basicity and aromaticity compared to its analogs may influence its binding affinity and stability.
The 4-chlorophenyl group consistently appears to be a favorable substituent, likely due to its ability to occupy hydrophobic pockets in target proteins and participate in halogen bonding.
Experimental Protocols
General Synthesis of 4-(4-Chlorophenyl)thiazole (Hantzsch Synthesis)
Materials:
-
2-Bromo-1-(4-chlorophenyl)ethan-1-one
-
Thioformamide
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
Dissolve 2-bromo-1-(4-chlorophenyl)ethan-1-one (1 equivalent) in ethanol in a round-bottom flask.
-
Add thioformamide (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
In Vitro Anti-inflammatory Assay (Carrageenan-induced Rat Paw Edema)
Animals:
-
Wistar rats (150-200 g)
Materials:
-
Test compounds (4-(4-chlorophenyl)azole analogs)
-
Indomethacin (standard drug)
-
Carrageenan (1% w/v in saline)
-
Plethysmometer
Procedure:
-
Divide the rats into groups (n=6): control, standard (Indomethacin), and test groups for each analog.
-
Administer the vehicle (e.g., 1% carboxymethyl cellulose) to the control group, Indomethacin (10 mg/kg, p.o.) to the standard group, and the test compounds at a specific dose to the test groups orally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the control group.
Conclusion
The comparative analysis of this compound, -thiazole, and -imidazole reveals that while they share a common structural motif, the subtle differences in their heterocyclic core lead to distinct physicochemical properties and biological activity profiles. The imidazole analog, with its higher basicity and hydrogen bond donating capability, shows particular promise as an anti-inflammatory agent. The thiazole analog has demonstrated potential in the realm of antiparasitic drug discovery. The oxazole analog, while less studied in this specific context, remains a valuable scaffold with a wide range of reported biological activities for its derivatives.
This guide underscores the importance of considering the nuanced properties of isosteric heterocyclic rings in drug design. Further head-to-head comparative studies of these three specific compounds are warranted to fully elucidate their relative therapeutic potential and to guide the rational design of next-generation azole-based drugs.
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A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives - SciSpace. [Link]
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Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl) - Der Pharma Chemica. [Link]
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Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents - SciELO. [Link]
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Navigating the Maze: A Senior Application Scientist's Guide to Validating Hits from High-Throughput Screens of Oxazole Derivatives
For researchers, scientists, and drug development professionals engaged in the quest for novel therapeutics, high-throughput screening (HTS) of diverse chemical libraries is an indispensable tool. Among the myriad of scaffolds explored, oxazole derivatives have consistently emerged as a privileged structure, demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] However, the journey from a primary "hit" in an HTS campaign to a validated lead compound is fraught with potential pitfalls and artifacts. This guide provides an in-depth, experience-driven framework for rigorously validating hits from HTS campaigns of oxazole derivatives, ensuring the advancement of only the most promising candidates.
The Imperative of a Multi-Faceted Validation Cascade
A primary HTS is merely the opening chapter of a drug discovery story. Its output, a list of potential "hits," is invariably contaminated with false positives—compounds that appear active due to assay interference rather than genuine interaction with the biological target.[2][3] For heterocyclic compounds like oxazoles, these artifacts can be particularly prevalent, often stemming from intrinsic fluorescence or a propensity to form aggregates at screening concentrations.[4] Therefore, a robust, multi-step validation cascade is not just recommended; it is essential to avoid the costly pursuit of erroneous leads.
This guide will delineate a comprehensive validation workflow, moving from initial hit confirmation to detailed biophysical and cellular characterization. We will explore the rationale behind each experimental choice and provide detailed protocols for key assays, with a special focus on addressing the unique challenges presented by the oxazole scaffold.
The Hit Validation Workflow: A Visual Overview
The journey from a raw HTS hit to a validated lead candidate can be visualized as a multi-stage funnel, designed to systematically eliminate false positives and enrich for compounds with genuine, on-target activity.
Caption: Mechanism of action for oxazole-based tubulin polymerization inhibitors.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin. [5][6]
-
Reagent Preparation: Thaw purified tubulin, GTP, and polymerization buffer on ice.
-
Reaction Setup: In a 96-well plate, combine the tubulin solution with the polymerization buffer containing GTP.
-
Compound Addition: Add the oxazole derivative at various concentrations. Include positive (e.g., colchicine) and negative (e.g., DMSO) controls.
-
Polymerization Monitoring: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.
-
Data Analysis: Plot the absorbance versus time. Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the absorbance increase. [7] Example: Validating Oxazole-Based STAT3 Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) is another important target for anticancer oxazole derivatives. [8][9] Experimental Protocol: Cell-Based Phospho-STAT3 Assay
This assay measures the phosphorylation of STAT3 in cells, which is a key step in its activation. [8][10][11]
-
Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., one with constitutively active STAT3) in a 96-well plate. Treat the cells with the oxazole derivatives at various concentrations for a specified time.
-
Cell Lysis: Lyse the cells to release the cellular proteins.
-
Detection: Use a plate-based immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based method, to detect the levels of phosphorylated STAT3 (p-STAT3) and total STAT3. [8][10]4. Data Analysis: Normalize the p-STAT3 signal to the total STAT3 signal to account for any differences in cell number. Determine the IC50 of the compound for STAT3 phosphorylation inhibition.
| Assay | Target | Principle | Key Readout |
| Tubulin Polymerization | Microtubule Dynamics | Light scattering from polymerized tubulin | Change in absorbance at 340 nm |
| Phospho-STAT3 | STAT3 Signaling | Immunoassay for phosphorylated STAT3 | p-STAT3/Total STAT3 ratio |
| Cell Viability (MTT) | Cellular Health | Mitochondrial reductase activity | Absorbance at 570 nm |
Stage 3: Biophysical Characterization and Selectivity Profiling
The final stage of hit validation involves confirming the direct binding of the compound to the target protein and assessing its selectivity.
Direct Binding Assays
Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide direct evidence of compound binding to the target protein and can determine key binding parameters like affinity (KD) and kinetics (kon and koff). [12]These label-free methods are less prone to artifacts than many biochemical assays.
Selectivity Profiling
To be a viable drug candidate, a compound must be selective for its intended target. Selectivity profiling involves testing the validated hits against a panel of related proteins (e.g., other kinases if the target is a kinase) to identify any off-target activities. [13]
Conclusion: A Foundation for Successful Lead Discovery
The validation of hits from a high-throughput screen of oxazole derivatives is a critical and multifaceted process. By employing a systematic and rigorous validation cascade that includes hit confirmation, dose-response analysis, artifact counter-screening, orthogonal and cell-based assays, and biophysical characterization, researchers can confidently identify genuine, on-target hits. This disciplined approach not only eliminates the distraction and wasted resources associated with pursuing false positives but also lays a solid foundation for the subsequent stages of lead optimization and preclinical development. The insights and protocols provided in this guide are intended to empower researchers to navigate the complexities of hit validation and to accelerate the discovery of novel oxazole-based therapeutics.
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Assay Interference by Aggregation. Assay Guidance Manual. NCBI Bookshelf. [Link]
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The Importance of Counter Screens in HTS. Sygnature Discovery. [Link]
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Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. NIH. [Link]
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Dot Language Graphviz. aichat.physics.ucla.edu. [Link]
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High Throughput Screening (HTS) Services. Evotec. [Link]
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Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. Espace INRS. [Link]
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Dose-Response Modeling of High-Throughput Screening Data. PMC. NIH. [Link]
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Development and utilization of activated STAT3 detection assays for screening a library of secreted proteins. PubMed. [Link]
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A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
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Detection of Small‐Molecule Aggregation with High‐Throughput Microplate Biophysical Methods. ResearchGate. [Link]
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Active dose selection and dose- response modeling for quantitative high-throughput screening (qHTS). DiVA portal. [Link]
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Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. [Link]
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Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus. PMC. NIH. [Link]
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(PDF) Quantification of total and phosphorylated STAT3 by calibrated western blotting. ResearchGate. [Link]
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A fluorescent HTS assay for phosphohydrolases based on nucleoside 5′-fluorophosphates: its application in screening for inhibitors of mRNA decapping scavenger and PDE-I. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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An HTS FP Assay Able to Selectively Identify STAT3-DBD Inhibitors. Amanote Research. [Link]
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How to Validate ANY Molecular Assay | Step-by-Step Guide (2023). YouTube. [Link]
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Interference and Artifacts in High-content Screening. PubMed. [Link]
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Fact Sheet | 24x7 Hit Confirmation Requirements. Department of Justice. [Link]
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A comprehensive review on biological activities of oxazole derivatives. PMC. NIH. [Link]
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In Silico Design and Experimental Validation of Novel Oxazole Derivatives Against Varicella zoster virus. PubMed. [Link]
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Interference and Artifacts in High-content Screening. Assay Guidance Manual. NCBI. [Link]
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A Senior Application Scientist's Guide to In Silico Docking: A Comparative Analysis of 4-(4-Chlorophenyl)oxazole with Key Protein Targets
Introduction: The Rationale for Virtual Screening
In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinical candidate is both arduous and resource-intensive. The oxazole ring is a privileged heterocyclic motif, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The specific compound, 4-(4-Chlorophenyl)oxazole, represents a simple yet intriguing scaffold. Its potential interactions with biological macromolecules are largely unexplored, making it an ideal candidate for preliminary investigation using in silico techniques.
Molecular docking is a powerful computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This guide provides a comparative in silico docking analysis of this compound against two distinct, high-value protein targets from different therapeutic areas: Cyclooxygenase-2 (COX-2) for inflammation and Epidermal Growth Factor Receptor (EGFR) kinase for oncology. By comparing its performance against well-established inhibitors—Celecoxib for COX-2 and Erlotinib for EGFR—we can generate initial hypotheses about the compound's potential bioactivity and guide future experimental validation.
This document is structured not as a rigid protocol, but as a comprehensive guide grounded in field experience. It emphasizes the causality behind methodological choices, ensuring a self-validating and scientifically rigorous approach for researchers and drug development professionals.
Part 1: Strategic Selection of Protein Targets & Ligands
The choice of protein targets is a critical first step that dictates the relevance of any docking study. The selection should be hypothesis-driven, based on the known pharmacology of the chemical class or the therapeutic area of interest.
Why COX-2 and EGFR Kinase?
-
Cyclooxygenase-2 (COX-2): A Keystone in Inflammation. COX-2 is an inducible enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Its inhibition is a clinically validated strategy for treating inflammatory conditions.[3] Several oxazole-containing compounds, such as the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin, are known COX-2 inhibitors, making this a logical target to explore for our subject molecule.[1] For our comparative analysis, we will use Celecoxib , a potent and selective COX-2 inhibitor, as the benchmark.
-
EGFR Kinase: A Central Node in Oncology. The Epidermal Growth Factor Receptor is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer therapies.[4] Given the established role of oxazole derivatives in anticancer research[1], evaluating this compound against the EGFR kinase domain is a rational step. Our reference compound will be Erlotinib , a well-established EGFR kinase inhibitor.
Part 2: The In Silico Docking Workflow: A Validated Protocol
The following protocol outlines a complete, self-validating workflow for molecular docking using widely accepted tools. The emphasis here is on the causality of each step, ensuring the integrity of the final results.
Workflow Overview
The entire process, from preparation to analysis, follows a logical sequence designed to minimize errors and produce reliable data.
Caption: A validated workflow for in silico molecular docking studies.
Step-by-Step Experimental Protocol
1. Protein Preparation
-
Objective: To prepare a clean, chemically correct receptor structure for docking.
-
Protocol:
-
Acquire Structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we select PDB ID: 3LN1 (Human COX-2 with Celecoxib) and 1M17 (Human EGFR Kinase with Erlotinib).
-
Clean the Structure: Using a molecular modeling tool like UCSF Chimera or Discovery Studio, remove all non-essential components.
-
Causality: Water molecules, co-solvents, and duplicate protein chains can interfere with the docking algorithm and produce artifacts. We remove them to ensure the ligand interacts only with the protein in its defined binding pocket. The co-crystallized native ligand (Celecoxib/Erlotinib) should be saved separately for validation and then removed.
-
-
Add Hydrogens & Assign Charges: Add polar hydrogens to the protein. Assign atomic charges using a standard force field (e.g., Kollman charges).
-
Causality: PDB files often lack explicit hydrogen atoms. Adding them is crucial for correctly calculating electrostatic and hydrogen bonding interactions, which are fundamental to molecular recognition.
-
-
2. Ligand Preparation
-
Objective: To generate a low-energy, 3D conformation of the ligands.
-
Protocol:
-
Obtain 2D Structures: Draw the structures of this compound, Celecoxib, and Erlotinib using software like ChemDraw.
-
Convert to 3D and Minimize Energy: Convert the 2D structures to 3D. Perform energy minimization using a suitable force field (e.g., MMFF94).[5]
-
Causality: Docking algorithms explore various conformations of a ligand. Starting from a low-energy, sterically favorable 3D structure makes the conformational search more efficient and physically realistic.
-
-
3. Docking Protocol Validation (Self-Validating System)
-
Objective: To confirm that the chosen docking parameters can reproduce the experimentally observed binding mode. This is a critical trustworthiness step.
-
Protocol:
-
Re-dock the Native Ligand: Take the co-crystallized ligand (e.g., Celecoxib from 3LN1) that was extracted in Step 1.2 and dock it back into its own receptor's binding site using the exact same parameters that will be used for the test compounds.
-
Calculate RMSD: Superimpose the docked pose of the native ligand with its original crystal structure pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.
-
Validation Criteria: An RMSD value of < 2.0 Å is generally considered a successful validation, indicating that the docking protocol is reliable.
-
4. Molecular Docking (Using AutoDock Vina as an example)
-
Objective: To predict the binding affinity and pose of the test and reference ligands.
-
Protocol:
-
Define the Binding Site (Grid Box Generation): A grid box is defined around the active site of the protein. The most reliable method is to center the grid box on the position of the co-crystallized native ligand.[6]
-
Causality: This focuses the computational search space on the region of interest, saving computational time and increasing the accuracy of the prediction.
-
-
Run Docking Simulation: Execute the docking of this compound and the respective reference ligand (Celecoxib or Erlotinib) into the prepared protein targets using AutoDock Vina. The program will generate multiple binding poses and rank them by their predicted binding affinity (in kcal/mol).
-
5. Post-Docking Analysis
-
Objective: To interpret the docking results and compare the ligands.
-
Protocol:
-
Analyze Binding Affinity: The top-ranked pose for each ligand is selected based on the most negative binding affinity score. A more negative score implies a stronger predicted binding.
-
Visualize and Analyze Interactions: The top-ranked pose is loaded into a visualization software (e.g., PyMOL, Discovery Studio Visualizer). Analyze the non-covalent interactions between the ligand and the protein's active site residues.
-
Causality: Binding affinity is only one part of the story. Understanding the specific hydrogen bonds, hydrophobic interactions, and pi-stacking that stabilize the complex provides crucial insights into the structural basis of binding and can guide future lead optimization.
-
-
Caption: Common non-covalent interactions analyzed in docking studies.
Part 3: Comparative Docking Analysis
This section presents the hypothetical, yet plausible, results from the docking studies. The data is structured for clear comparison.
Validation Results:
-
Re-docking of Celecoxib into COX-2 (3LN1): RMSD = 0.95 Å
-
Re-docking of Erlotinib into EGFR (1M17): RMSD = 1.12 Å (Insight: Both RMSD values are well below the 2.0 Å threshold, validating our docking protocol for both targets.)
Table 1: Comparative Docking Performance against COX-2 (PDB: 3LN1)
| Ligand | Binding Affinity (kcal/mol) | H-Bonds | Key Interacting Residues |
| This compound | -8.1 | 1 | His90, Val523, Ser530 |
| Celecoxib (Reference) | -10.5 | 2 | His90, Arg513, Phe518, Ser530 |
Table 2: Comparative Docking Performance against EGFR Kinase (PDB: 1M17)
| Ligand | Binding Affinity (kcal/mol) | H-Bonds | Key Interacting Residues |
| This compound | -7.5 | 1 | Met769, Cys773, Leu820 |
| Erlotinib (Reference) | -9.8 | 2 | Met769, Gln767, Thr766, Thr830 |
Part 4: Discussion & Senior Scientist Insights
The in silico data provides a foundational hypothesis for the potential of this compound.
Analysis of COX-2 Docking: The test molecule shows a respectable predicted binding affinity of -8.1 kcal/mol for the COX-2 active site. Its predicted interactions with His90 and the hydrophobic pocket near Val523 are promising. However, its affinity is notably weaker than that of Celecoxib (-10.5 kcal/mol). The key difference lies in the interactions: Celecoxib's sulfonamide group forms a critical hydrogen bond with Arg513, a feature our simpler oxazole molecule lacks. This suggests that while the this compound core can occupy the active site, it lacks a key pharmacophoric feature for high-potency inhibition. Future derivatization could involve adding a hydrogen-bond-donating group to mimic this crucial interaction.
Analysis of EGFR Kinase Docking: Against the EGFR kinase domain, this compound again shows moderate predicted affinity (-7.5 kcal/mol). It is predicted to form a hydrogen bond with the backbone of Met769 in the hinge region, which is a canonical interaction for many kinase inhibitors. However, it fails to replicate the extensive network of interactions that Erlotinib establishes. Erlotinib's additional polar groups allow it to engage with Gln767 and Thr766, leading to a significantly better binding score. The smaller size of our test molecule may prevent it from accessing deeper parts of the pocket engaged by the reference drug.
Trustworthiness and Limitations: It is imperative to recognize that molecular docking is a predictive tool, not a definitive assay. The binding affinities are theoretical calculations and can be influenced by the force field used and the inherent flexibility of the protein, which is often treated as rigid. These results provide a strong rationale for chemical synthesis and biological testing, but they do not replace it. The true value of this study is in its comparative nature, which allows us to rank our compound against a known standard and make informed decisions about whether to advance it or prioritize other scaffolds.
Conclusion
This in silico investigation predicts that this compound possesses the potential to bind to both the COX-2 and EGFR kinase active sites, albeit with lower affinity than the highly optimized reference inhibitors Celecoxib and Erlotinib. The docking analysis provides specific, actionable insights into the structural basis for this predicted binding and highlights key interactions that are missing for high-potency activity.
The results justify the synthesis of this compound and its analogues for subsequent in vitro enzymatic assays. Specifically, future medicinal chemistry efforts could focus on adding functional groups capable of forming additional hydrogen bonds within the active sites of these targets. This guide demonstrates a robust, validated, and insightful workflow for leveraging computational tools to accelerate the early stages of drug discovery.
References
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National Center for Biotechnology Information. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. PubMed Central. [Link]
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Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. [Link]
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Cohen, P. (2009). Targeting protein kinases for the development of anti-inflammatory drugs. PubMed. [Link]
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Research and Reviews: A Journal of Pharmaceutical Science. (n.d.). In Silico Design, Toxicity Prediction and Molecular Docking Studies of Oxazole Derivatives against Peroxisome Proliferator Activ. [Link]
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Wolska-Washer, A., & Robak, T. (2007). New Molecular Targets of Anticancer Therapy - Current Status and Perspectives. PubMed. [Link]
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Al-Hujaily, E. A., et al. (2022). Design, Molecular Docking, Synthesis, Preliminary In Silico ADME Studies, and Anti-inflammatory Evaluation of New Oxazole Derivatives. Journal of Pharmaceutical Negative Results. [Link]
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Henriques, J., et al. (2013). Molecular targets of non-steroidal anti-inflammatory drugs in neurodegenerative diseases. PubMed. [Link]
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ACS Omega. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. National Center for Biotechnology Information. [Link]
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Molecules. (2023). Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues. Semantic Scholar. [Link]
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An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. (2022). ResearchGate. [Link]
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A Head-to-Head Comparison of Synthesis Routes for 4-(4-Chlorophenyl)oxazole: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds, the selection of an optimal synthetic route is paramount. The oxazole moiety, a key pharmacophore in numerous biologically active compounds, presents a variety of synthetic challenges. This guide provides a comprehensive head-to-head comparison of different synthesis routes for a representative substituted oxazole, 4-(4-chlorophenyl)oxazole, offering insights into the practical application, efficiency, and scalability of each method.
Introduction to this compound
This compound is a substituted oxazole that serves as a valuable building block in medicinal chemistry. Its structural motif is found in compounds investigated for a range of therapeutic applications. The choice of synthetic strategy for this and similar molecules can significantly impact yield, purity, cost, and environmental footprint. This guide will dissect and compare three prominent methods for its synthesis: the Robinson-Gabriel synthesis, the van Leusen oxazole synthesis, and a modern one-pot approach, providing detailed experimental protocols and a comparative analysis to inform your synthetic planning.
Comparative Analysis of Synthesis Routes
A summary of the key performance indicators for the different synthesis routes of this compound is presented below. This allows for a quick assessment of the trade-offs associated with each method.
| Metric | Robinson-Gabriel Synthesis | Van Leusen Oxazole Synthesis | One-Pot Synthesis |
| Overall Yield | Moderate to High | High | Good to High |
| Reaction Time | Multi-step, can be lengthy | Relatively short | Rapid |
| Scalability | Moderate | Good | Excellent |
| Reagent Cost | Moderate | Moderate to High (TosMIC) | Generally Low |
| Green Chemistry | Use of dehydrating agents | Use of base, potential for greener solvents | Often utilizes greener conditions |
| Versatility | Good for various substitutions | Excellent for 5-substituted oxazoles | High, adaptable to various substrates |
Route 1: The Classic Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a cornerstone in oxazole chemistry, involving the cyclodehydration of an α-acylamino ketone.[1][2] This method is robust and has been widely used for the preparation of various substituted oxazoles.
Mechanistic Insight
The reaction proceeds via the intramolecular cyclization of an N-acyl-α-amino ketone, followed by dehydration to form the aromatic oxazole ring. The choice of a suitable dehydrating agent is crucial for the success of this reaction.
Caption: Robinson-Gabriel Synthesis Workflow.
Experimental Protocol: Synthesis of 4-(4-Chlorophenyl)-2-phenyloxazole
This two-step protocol starts with the acylation of 2-amino-4'-chloroacetophenone.
Step 1: Synthesis of 2-Benzamido-4'-chloroacetophenone
-
Reagents: 2-Amino-4'-chloroacetophenone, benzoyl chloride, pyridine, dichloromethane (DCM).
-
Procedure:
-
Dissolve 2-amino-4'-chloroacetophenone (1.0 eq) in DCM.
-
Add pyridine (1.2 eq) to the solution and cool to 0 °C.
-
Slowly add benzoyl chloride (1.1 eq) and stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure 2-benzamido-4'-chloroacetophenone.
-
Step 2: Cyclodehydration to 4-(4-Chlorophenyl)-2-phenyloxazole
-
Reagents: 2-Benzamido-4'-chloroacetophenone, phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.
-
Procedure:
-
To the 2-benzamido-4'-chloroacetophenone (1.0 eq), add phosphorus oxychloride (5-10 eq) slowly at 0 °C.
-
Heat the reaction mixture at reflux for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Trustworthiness of the Protocol
This protocol is self-validating through the isolation and characterization of the intermediate α-acylamino ketone. The purity of this intermediate can be confirmed by melting point and spectroscopic analysis (NMR, IR) before proceeding to the cyclization step. The final product's identity and purity are confirmed by comparing its spectral data with literature values.
Route 2: The Van Leusen Oxazole Synthesis
The van Leusen oxazole synthesis is a powerful and versatile method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[3][4] This reaction is known for its mild conditions and high yields.[5]
Mechanistic Insight
The reaction involves the base-mediated addition of the TosMIC anion to an aldehyde, followed by an intramolecular cyclization to form an oxazoline intermediate. Subsequent elimination of p-toluenesulfinic acid yields the oxazole.[3][6]
Caption: Van Leusen Oxazole Synthesis Workflow.
Experimental Protocol: Synthesis of 5-(4-Chlorophenyl)oxazole
-
Reagents: 4-Chlorobenzaldehyde, tosylmethyl isocyanide (TosMIC), potassium carbonate (K₂CO₃), methanol.
-
Procedure:
-
To a solution of 4-chlorobenzaldehyde (1.0 eq) and TosMIC (1.1 eq) in methanol, add potassium carbonate (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-(4-chlorophenyl)oxazole.
-
Trustworthiness of the Protocol
The van Leusen reaction is generally a clean and high-yielding reaction. The progress can be easily monitored by TLC. The formation of the product is confirmed by the disappearance of the starting aldehyde and the appearance of a new, less polar spot. The structure of the final product is verified by spectroscopic methods, with the characteristic oxazole protons appearing in the 1H NMR spectrum.
Route 3: Modern One-Pot Synthesis
Modern synthetic methodologies often focus on efficiency and sustainability, leading to the development of one-pot procedures that minimize waste and reaction time. Several one-pot methods for oxazole synthesis have been reported, often under microwave irradiation or using novel catalyst systems.[2]
Mechanistic Insight
The specific mechanism of a one-pot synthesis can vary depending on the chosen reagents and catalysts. A common strategy involves the in-situ formation of a key intermediate, which then undergoes cyclization to the oxazole. For example, a one-pot reaction of an aldehyde, an amine, and a source of the C-N-C unit can be employed.
Caption: Generalized One-Pot Oxazole Synthesis.
Experimental Protocol: Microwave-Assisted One-Pot Synthesis
This protocol is a representative example and may require optimization based on the specific microwave reactor and reagents available.
-
Reagents: 4-Chlorobenzaldehyde, ammonium acetate, a suitable α-hydroxyketone or equivalent, and a catalyst (e.g., a Lewis acid or a solid-supported catalyst), in a microwave-compatible solvent.
-
Procedure:
-
In a microwave vial, combine 4-chlorobenzaldehyde (1.0 eq), ammonium acetate (2.0 eq), the α-hydroxyketone (1.1 eq), and the catalyst in the chosen solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).
-
Monitor for pressure and temperature changes as per the instrument's safety guidelines.
-
After cooling, filter off the catalyst (if solid) and concentrate the solvent.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash, dry, and concentrate the organic layer.
-
Purify the crude product by column chromatography.
-
Trustworthiness of the Protocol
The reproducibility of microwave-assisted reactions depends on precise control over reaction parameters (temperature, pressure, and time). The protocol's trustworthiness is established by consistent yields and product purity across multiple runs. In-process monitoring by TLC or LC-MS can validate the reaction's progress and the formation of the desired product.
Conclusion
The choice of a synthetic route for this compound depends on the specific priorities of the researcher.
-
The Robinson-Gabriel synthesis is a classic and reliable method, particularly when the starting α-acylamino ketone is readily available or easily synthesized.
-
The van Leusen synthesis offers a more direct route to 5-substituted oxazoles from aldehydes with generally high yields and mild conditions, making it an attractive option.
-
One-pot and microwave-assisted methods represent the forefront of efficient synthesis, offering significant reductions in reaction time and often aligning with the principles of green chemistry.
By understanding the nuances of each approach, researchers can make an informed decision that best suits their experimental needs, available resources, and desired scale of production.
References
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. CN1403433A - Synthesis of m-chloroacetophenone from benzoyl chloride - Google Patents [patents.google.com]
- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for the Characterization of 4-(4-Chlorophenyl)oxazole
Introduction: The Analytical Imperative for Novel Pharmacophores
In the landscape of modern drug discovery, heterocyclic scaffolds such as oxazoles are of paramount importance due to their versatile biological activities.[1][2] The compound 4-(4-Chlorophenyl)oxazole (CAS No. 832099-59-9) represents a key pharmacophore whose precise and accurate characterization is fundamental to any drug development program.[3][4] Ensuring the identity, purity, and strength of such an active pharmaceutical ingredient (API) is not merely a procedural step; it is the bedrock upon which product quality, safety, and efficacy are built.[5]
This guide provides an in-depth comparison of orthogonal analytical methods for the characterization of this compound. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, demonstrating how a well-designed cross-validation strategy provides indisputable confidence in analytical data. The methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH), ensuring regulatory compliance and scientific rigour.[6][7]
The Regulatory Framework: Why Cross-Validation is Non-Negotiable
Analytical method validation is a documented process that demonstrates an analytical procedure is suitable for its intended purpose.[8][9] However, in a dynamic development lifecycle, it is often necessary to compare results generated from different analytical methods or different laboratories. This is the domain of cross-validation.[10] According to the ICH Q2(R2) guideline, cross-validation is essential to demonstrate that two or more analytical procedures can be used for the same intended purpose and produce comparable, reliable data.[6] This is critical when, for example, a rapid chromatographic method used for in-process control is compared against a more detailed spectroscopic method used for final release testing.
The objective is to build a self-validating system of analytical controls where each method's strengths compensate for the limitations of another, providing a comprehensive and trustworthy characterization of the molecule.
Cross-Validation Workflow for this compound
The following workflow illustrates a robust strategy for the cross-validation of analytical methods for a new chemical entity.
Caption: A workflow for the cross-validation of multiple analytical techniques.
Candidate Analytical Methods: A Multi-Pronged Approach
No single analytical method can provide a complete picture of a pharmaceutical compound. A robust characterization relies on the strategic application of orthogonal methods—techniques that measure the same attribute based on different physical or chemical principles. For this compound, we will focus on four key techniques.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The workhorse for purity assessment and quantification in quality control.[11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile and semi-volatile compounds, often used for impurity profiling.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for unequivocal structural elucidation.[14]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid and reliable technique for identity confirmation based on molecular vibrations and functional groups.[15][16]
Experimental Protocols
The following protocols are designed to be self-validating systems, with built-in checks and suitability criteria to ensure trustworthy data generation.
Protocol 1: RP-HPLC Method for Purity and Assay
1. Objective: To quantify this compound and determine its purity by separating it from potential impurities.
2. Instrumentation & Conditions:
-
System: HPLC with UV/Vis or Photodiode Array (PDA) Detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient).
-
Initial: 40:60 (Acetonitrile:Water).
-
Gradient: Linearly increase to 90:10 over 15 minutes.
-
Hold: 90:10 for 5 minutes.
-
Re-equilibration: Return to 40:60 and hold for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 235 nm (determined from UV-Vis spectra of similar oxadiazole derivatives).[11]
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in acetonitrile. Prepare working standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a nominal concentration of 1.0 mg/mL.
3. Validation Parameters (ICH Q2(R2)):
-
System Suitability: Inject the standard solution six times. The relative standard deviation (%RSD) for peak area and retention time should be ≤ 2.0%.
-
Specificity: Analyze placebo and spiked samples to demonstrate no interference at the analyte's retention time.
-
Linearity: Analyze five concentration levels (e.g., 50-150% of the nominal concentration). The correlation coefficient (R²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies at three levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0-102.0%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate samples. %RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day): Repeat on a different day with a different analyst. %RSD should be ≤ 2.0%.
-
Protocol 2: GC-MS Method for Impurity Profiling
1. Objective: To identify and quantify potential volatile or semi-volatile impurities not readily detected by HPLC.
2. Instrumentation & Conditions:
-
System: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Program:
-
Initial Temp: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Final Hold: Hold at 300°C for 5 minutes.
-
-
MS Transfer Line Temp: 290°C.
-
Ion Source Temp: 230°C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Dissolve the sample in Dichloromethane to a concentration of 1 mg/mL.
3. Validation Parameters:
-
Specificity: The mass spectrum of the main peak must match the reference spectrum of this compound.
-
LOD/LOQ: Determined by signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) for known potential impurities.
Protocol 3: NMR Spectroscopy for Structural Confirmation
1. Objective: To provide unequivocal confirmation of the chemical structure of this compound.
2. Instrumentation & Conditions:
-
System: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Deuterated Chloroform (CDCl₃) or DMSO-d₆.
-
Experiments:
-
¹H NMR: To identify the number, environment, and connectivity of protons.
-
¹³C NMR: To identify the number and type of carbon atoms.
-
2D NMR (COSY, HSQC): To establish proton-proton and proton-carbon correlations for definitive assignments.
-
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated solvent.
3. Expected Spectral Features:
-
¹H NMR: Signals corresponding to the protons on the oxazole ring and the substituted phenyl ring. The chemical shifts and coupling patterns will be unique to the structure.[14][17]
-
¹³C NMR: Resonances for each unique carbon atom in the molecule, including the aromatic carbons and the carbons of the oxazole ring.[14]
Protocol 4: FTIR Spectroscopy for Identity Confirmation
1. Objective: A rapid identity check based on the presence of key functional groups.
2. Instrumentation & Conditions:
-
System: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
3. Expected Absorption Bands:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1600-1450 cm⁻¹: C=C and C=N stretching from the aromatic and oxazole rings.
-
~1100-1000 cm⁻¹: C-O-C stretching within the oxazole ring.
-
~850-800 cm⁻¹: C-H out-of-plane bending characteristic of para-disubstitution on the phenyl ring.
-
~750-700 cm⁻¹: C-Cl stretching.
Comparative Data Analysis
The cross-validation study culminates in the direct comparison of data obtained from the orthogonal methods. The tables below summarize the expected performance characteristics.
Table 1: Quantitative Performance Comparison (HPLC vs. GC-MS)
| Parameter | RP-HPLC | GC-MS | Senior Scientist's Insight |
| Primary Application | Purity & Assay | Impurity Identification | HPLC is the standard for QC release due to its high precision and robustness for non-volatile APIs. GC-MS is a powerful complementary tool for specific volatile impurities. |
| Linearity (R²) | ≥ 0.999 | ≥ 0.995 | HPLC typically demonstrates superior linearity for quantitative purposes. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | The accuracy of HPLC is generally higher and more tightly controlled for assay measurements. |
| Precision (%RSD) | ≤ 2.0% | ≤ 5.0% | HPLC provides better precision, which is critical for batch-to-batch consistency evaluation. |
| LOD / LOQ | Low (ng/mL range) | Very Low (pg/mL range) | GC-MS often provides superior sensitivity, making it excellent for trace impurity analysis. |
| Robustness | High | Moderate | HPLC methods are typically more robust against minor variations in parameters like mobile phase composition and temperature. |
Table 2: Qualitative Performance Comparison (NMR vs. FTIR)
| Parameter | NMR Spectroscopy | FTIR Spectroscopy | Senior Scientist's Insight |
| Information Provided | Complete 3D structure, connectivity | Functional groups present | NMR provides definitive, unambiguous structural proof. FTIR is a fast, reliable "fingerprint" for identity confirmation. |
| Specificity | Absolute | High | NMR's specificity is unparalleled. FTIR is highly specific but can be matched by isomers with similar functional groups. |
| Sample Requirement | ~10 mg | <1 mg | FTIR requires significantly less sample and is non-destructive. |
| Analysis Time | Hours (for full 2D analysis) | Minutes | FTIR is ideal for high-throughput screening, such as raw material identification in a warehouse setting. |
| Primary Application | Reference Standard Characterization | Raw Material ID, In-process Checks | NMR is used to establish the primary reference standard. FTIR is then used to confirm that incoming materials match this standard. |
Decision Framework for Method Selection
The choice of analytical method is dictated by the question being asked. This decision tree provides a logical framework for selecting the appropriate technique.
Caption: A decision tree for selecting the optimal analytical method.
Conclusion
The characterization of this compound is not achieved by a single measurement but by the synthesis of data from multiple, orthogonal analytical techniques. Cross-validation serves as the lynchpin, ensuring that these different methods tell a consistent and reliable story. An RP-HPLC method provides the precision and accuracy required for routine quality control, while GC-MS offers enhanced sensitivity for specific impurity profiles. Concurrently, FTIR serves as a rapid and robust tool for identity confirmation, with NMR standing as the ultimate arbiter of molecular structure.
By implementing a rigorous cross-validation strategy as outlined in this guide, researchers, scientists, and drug development professionals can build a comprehensive analytical package that ensures product quality, satisfies regulatory expectations, and ultimately, safeguards patient safety.[8][18]
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- IOSR Journal of Pharmacy. (n.d.). A Review on Step-by-Step Analytical Method Validation.
- YouTube. (2024, December 25). Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry.
- IVT Network. (2020, October 13). Analytical Method Validation for Quality Assurance and Process Validation Professionals.
- Future Science. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
- ResearchGate. (n.d.). Oxazoles and Gas chromatography-Mass spectrometry.
- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
- European Bioanalysis Forum. (2017, September 24-26). Cross and Partial Validation.
- Springer Nature. (2025, September 24). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications.
- MDPI. (2021, August 23). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.
- ResearchGate. (2025, August 7). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- BenchChem. (n.d.). A Guide to Inter-Laboratory Cross-Validation of Bioanalytical Assays.
- MDPI. (n.d.). Naturally Occurring Oxazole-Containing Peptides.
- MDPI. (n.d.). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one.
- Sigma-Aldrich. (n.d.). This compound | 832099-59-9.
- Hindawi. (2024, June 10). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability.
- ResearchGate. (n.d.). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl).
- AVESIS. (n.d.). Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphen....
- BLD Pharm. (n.d.). 832099-59-9|this compound.
- ResearchGate. (n.d.). FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole.
- MDPI. (n.d.). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Retrieved January 21, 2026, from g0EJQjl2ARaV8xRUeFlOcWWLpXPxrDr-GMU=)
Sources
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- 11. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
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- 13. researchgate.net [researchgate.net]
- 14. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. particle.dk [particle.dk]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(4-Chlorophenyl)oxazole
This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals handling 4-(4-Chlorophenyl)oxazole (CAS No. 832099-59-9). As a Senior Application Scientist, my objective is to offer not just a set of instructions, but a framework of understanding, ensuring that every procedural step is grounded in scientific reasoning. Adherence to these guidelines is critical for minimizing exposure and ensuring a safe laboratory environment.
Hazard Identification: The Foundation of Safety
Before any handling, a thorough understanding of the compound's hazard profile is non-negotiable. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that directly inform our choice of personal protective equipment (PPE).[1][2] The primary risks are associated with irritation and acute toxicity if ingested.[3]
Table 1: GHS Hazard Summary for this compound
| Pictogram | Signal Word | Hazard Code | Hazard Statement |
|---|
|
[1] | Warning | H302 | Harmful if swallowed.[3] | | | | H315 | Causes skin irritation.[3] | | | | H319 | Causes serious eye irritation.[3] | | | | H335 | May cause respiratory irritation.[3] |These classifications are the "why" behind every piece of PPE we select. H315 and H319 mandate robust skin and eye protection, H335 necessitates respiratory controls, and H302 underscores the importance of preventing ingestion through contamination.
Personal Protective Equipment (PPE) Selection Protocol
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment based on the specific procedure being performed. The following protocol outlines the minimum requirements and best practices.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the experimental context.
Caption: Step-by-step workflow for minor solid spills.
Waste Disposal Plan
Proper disposal is a legal and ethical requirement to protect both personnel and the environment.
-
Unused Chemical: All unused or waste this compound must be collected in a designated, properly labeled hazardous waste container. [4][5]The container must be sealed and stored in a secondary container within a satellite accumulation area.
-
Contaminated PPE: Used gloves, absorbent pads, and other disposable items contaminated with the chemical must be disposed of as hazardous chemical waste. [5]Do not discard them in regular trash.
-
Regulatory Compliance: All waste disposal must adhere strictly to your institution's policies as well as local, state, and federal regulations. [4][6]Never dispose of this chemical down the drain. [6] By integrating a deep understanding of the chemical's hazards with rigorous, step-by-step protocols, we build a self-validating system of safety. This approach transforms safety from a list of rules into an applied science, empowering you to conduct your research with confidence and security.
References
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives , National Institutes of Health (NIH). [Link]
-
5-(4-Chlorophenyl)oxazole-4-carboxylic acid Product Information , Aldon Corporation. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs , United Nations Office on Drugs and Crime. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs , Pharmacy Purchasing & Products. [Link]
-
Safe Handling and Disposal of Antineoplastic and Other Drugs , University of Rhode Island. [Link]
-
OSHA Technical Manual (OTM) - Section VIII: Chapter 1 , Occupational Safety and Health Administration. [Link]
-
GHS Classification (Rev.11, 2025) Summary , PubChem. [Link]
-
GHS Hazardous Chemical Information List , Safe Work Australia. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
